Vx-702
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy for treatment of inflammatory diseases, specifically rheumatoid arthritis (RA). It acts as a p38 MAP kinase inhibitor. In the future, this compound may be investigated for combination with methotrexate, a commonly used therapy for RA.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a p38 MAP kinase inhibito
Structure
3D Structure
Properties
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479543-46-9, 745833-23-2 | |
| Record name | VX 702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VX-702 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VX-702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of VX-702 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VX-702 is an orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide delineates the mechanism of action of this compound, with a focus on its role in mitigating inflammatory responses. It provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of inflammation and drug development.
Introduction: Targeting the p38 MAPK Pathway
Chronic inflammatory diseases, such as rheumatoid arthritis (RA), are characterized by the dysregulated production of pro-inflammatory cytokines. The p38 MAPK signaling pathway is a critical regulator of the synthesis of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] Activation of p38 MAPK in response to cellular stress and inflammatory stimuli leads to a cascade of downstream events that promote inflammation and tissue damage.[3] this compound was developed as a therapeutic agent to specifically target and inhibit p38 MAPK, thereby reducing the production of these inflammatory mediators.[1][2]
Core Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of p38 MAPK, with a higher selectivity for the α and β isoforms of the enzyme.[4] By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to the production of inflammatory cytokines.[4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which are activated by various extracellular stimuli. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream targets, including other kinases and transcription factors, which ultimately leads to the expression of genes encoding inflammatory proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| p38α MAPK | Kd | 3.7 nM | [4] |
| p38β MAPK | Kd | 17 nM | [4] |
| IL-6 Production | IC50 | 59 ng/mL | [4] |
| IL-1β Production | IC50 | 122 ng/mL | [4] |
| TNF-α Production | IC50 | 99 ng/mL | [4] |
Table 2: Phase II Clinical Trial Efficacy in Rheumatoid Arthritis (12 Weeks)
| Study | Treatment Group | ACR20 Response Rate | p-value | Reference |
| VeRA | Placebo | 30% | - | [5] |
| VeRA | This compound (5 mg/day) | 38% | 0.04 (dose-response) | [5] |
| VeRA | This compound (10 mg/day) | 40% | 0.04 (dose-response) | [5] |
| Study 304 | Placebo + MTX | 22% | - | [5] |
| Study 304 | This compound (10 mg/day) + MTX | 40% | NS | [5] |
| Study 304 | This compound (10 mg twice weekly) + MTX | 44% | NS | [5] |
NS: Not Statistically Significant in pairwise comparison.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Half-life (t1/2) | 16 - 20 hours | [6] |
| Median Clearance | 3.75 L/h | [6] |
| Volume of Distribution | 73 L/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Ex Vivo Whole Blood Assay for Cytokine Inhibition
This assay is designed to measure the ability of this compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant environment.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into heparinized tubes.
-
Pre-incubation with this compound: The blood is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration (e.g., 1 ng/mL) to stimulate an inflammatory response.[7]
-
Incubation: The samples are incubated for a defined period (e.g., 18 hours) at 37°C in a CO2 incubator.[7]
-
Plasma Separation: After incubation, the blood is centrifuged, and the plasma supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the plasma are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[7]
-
Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
Mouse Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given 21 days after the primary immunization.
-
Treatment: Following the onset of arthritis, mice are orally administered this compound at various doses (e.g., 0.1 mg/kg and 5 mg/kg, twice daily), a positive control (e.g., methotrexate or prednisolone), or a vehicle control.[1]
-
Clinical Assessment: The severity of arthritis is assessed regularly (e.g., daily or every other day) by scoring each paw for signs of inflammation, such as erythema and swelling, on a scale of 0 to 4. The scores for all four paws are summed to give a total clinical score per mouse.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination. The joints are scored for inflammation, pannus formation, and bone and cartilage erosion.
-
Data Analysis: The mean clinical scores and histopathological scores are compared between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Phase II Clinical Trials in Rheumatoid Arthritis (VeRA and Study 304)
These were randomized, double-blind, placebo-controlled studies to assess the efficacy and safety of this compound in patients with active, moderate-to-severe RA.[5]
Methodology:
-
Patient Population: Patients with active RA who met the American College of Rheumatology (ACR) criteria were enrolled. The VeRA study included patients not on methotrexate (MTX), while Study 304 included patients on a stable dose of MTX.[5]
-
Study Design:
-
VeRA Study: 315 patients were randomized to receive placebo, 5 mg this compound, or 10 mg this compound once daily for 12 weeks.[5]
-
Study 304: 117 patients were randomized to receive placebo, 10 mg this compound daily, or 10 mg this compound twice weekly, in addition to their stable MTX dose, for 12 weeks.[5]
-
-
Efficacy Endpoints: The primary endpoint was the proportion of patients achieving an ACR20 response at week 12. Secondary endpoints included ACR50 and ACR70 responses, and changes in inflammatory biomarkers such as C-reactive protein (CRP) and serum amyloid A (SAA).[5]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms.
-
Data Analysis: The proportion of patients achieving ACR20 in each treatment group was compared to the placebo group. Changes in biomarker levels were also analyzed.
Logical Relationships and Therapeutic Rationale
The development of this compound is based on the logical premise that inhibiting a central node in the inflammatory signaling pathway will lead to a broad anti-inflammatory effect.
Conclusion
This compound demonstrates a clear mechanism of action through the potent and selective inhibition of p38 MAPK. Preclinical data confirmed its ability to reduce the production of key pro-inflammatory cytokines, and this activity translated to modest clinical efficacy in patients with rheumatoid arthritis. While the clinical development of this compound did not progress to market approval, the data generated provides valuable insights into the role of the p38 MAPK pathway in inflammatory diseases and serves as an important case study for the development of targeted oral therapies for inflammation. The information presented in this guide offers a comprehensive technical overview for researchers and professionals working to advance the understanding and treatment of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. cellagentech.com [cellagentech.com]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to VX-702: A Selective p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of VX-702, a selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). It details the compound's mechanism of action, pharmacological profile, clinical trial data, and the experimental methodologies used for its evaluation.
Introduction
This compound is a second-generation, small-molecule inhibitor that selectively targets the p38α MAPK, an intracellular serine-threonine kinase.[1] The p38 MAPK pathway is a critical regulator of the inflammatory response, primarily by controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] By inhibiting p38α, this compound has been investigated as a potential oral anti-cytokine therapy for a range of inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA) and acute coronary syndrome (ACS).[1][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38α MAPK.[4] The activation of the p38 MAPK cascade is initiated by extracellular stimuli like environmental stress and cytokines. This leads to the phosphorylation of p38 MAPK by upstream MAPK kinases (MKKs), specifically MKK3 and MKK6.[3][5] Activated p38α then phosphorylates downstream transcription factors and other proteins, culminating in the increased transcription and translation of inflammatory mediators.[3][5] this compound binds to the ATP-binding pocket of p38α, preventing its kinase activity and thereby blocking the downstream signaling cascade that leads to inflammatory cytokine production.[4][6]
Caption: p38α MAPK Signaling Pathway and Inhibition by this compound.
Quantitative Data
| Target | Assay Type | Value | Reference(s) |
| p38α MAPK | IC50 | 4 - 20 nM | [7][8] |
| p38α MAPK | KD | 3.7 nM | [4][9] |
| p38β MAPK | KD | 17 nM | [4][9] |
| Selectivity | p38α vs p38β | 14-fold higher potency for p38α | [10][11] |
| TNF-α Production | IC50 (LPS-stimulated blood) | 99 ng/mL | [10][11] |
| IL-1β Production | IC50 (LPS-stimulated blood) | 122 ng/mL | [10][11] |
| IL-6 Production | IC50 (LPS-stimulated blood) | 59 ng/mL | [10][11] |
| Parameter | Value | Species | Reference(s) |
| Half-life (t1/2) | 16 - 20 hours | Human | [10][11] |
| Clearance (CL) | 3.75 L/h | Human | [10][11] |
| Volume of Distribution (Vd) | 73 L/kg | Human | [10][11] |
| Route of Elimination | Predominantly renal | Human | [10][11] |
| Dose Proportionality | AUC and Cmax are dose proportional | Human | [10][11] |
| Study | Treatment Group | N | ACR20 Response Rate | p-value | Reference(s) |
| VeRA Study | Placebo | ~104 | 30% | - | [2][3] |
| This compound (5 mg once daily) | ~104 | 38% | 0.04 (dose-response) | [2][3] | |
| This compound (10 mg once daily) | ~105 | 40% | 0.04 (dose-response) | [2][3] | |
| Study 304 (with MTX) | Placebo + MTX | ~39 | 22% | - | [12] |
| This compound (10 mg daily) + MTX | ~39 | 40% | Not statistically significant | [12] | |
| This compound (10 mg twice weekly) + MTX | ~39 | 44% | Not statistically significant | [12] |
ACR20: American College of Rheumatology 20% improvement criteria. MTX: Methotrexate.
| Biomarker | Effect | Onset | Duration | Reference(s) |
| C-reactive protein (CRP) | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |
| Serum Amyloid A (SAA) | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |
| Soluble TNF receptor p55 | Reduction | As early as Week 1 | Returned to baseline by Week 4 | [12] |
| CTX-1 (bone resorption) | Sustained Reduction | Week 2 | Sustained | [13] |
| Adverse Event Category | Placebo | This compound (5 mg & 10 mg combined) | Reference(s) |
| Premature Discontinuation (due to AEs) | 2% | 3% - 5% | [2] |
| Infection | 5% | 10% | [2] |
| GI Disorders | 6% | 8% | [2] |
| Skin Disorders | 0% | 9% | [2] |
| Serious Infections | 0% | 2.4% | [12] |
Experimental Protocols
A representative protocol to determine the inhibitory activity of this compound on p38α MAPK.
-
Reagents: Recombinant human p38α MAPK enzyme, ATP, substrate peptide (e.g., myelin basic protein or a specific peptide like EGR), and this compound at various concentrations.
-
Procedure: a. The p38α enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP (often radiolabeled [γ-³²P]ATP). c. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or specific antibody capture). e. The amount of incorporated phosphate is quantified using a scintillation counter or by measuring fluorescence/luminescence in non-radioactive assays.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
A protocol to measure the effect of this compound on cytokine production in human whole blood.
-
Sample Collection: Fresh heparinized whole blood is collected from healthy volunteers.
-
Procedure: a. Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours. b. Inflammation is stimulated by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL final concentration). c. The blood is incubated for 6-24 hours at 37°C in a CO₂ incubator. d. After incubation, plasma is separated by centrifugation.
-
Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the plasma are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The IC50 values for the inhibition of each cytokine are calculated from the dose-response curves.
Caption: General Experimental Workflow for p38 MAPK Inhibitor Development.
A summary of the protocol for the Phase II study of this compound in patients with Rheumatoid Arthritis.[2][12]
-
Study Title: VeRA (Vertex Rheumatoid Arthritis) Study.
-
Design: A randomized, double-blind, placebo-controlled, 12-week Phase II clinical study.
-
Patient Population: 315 patients with active, moderate-to-severe rheumatoid arthritis. Patients could receive certain disease-modifying anti-rheumatic drugs (DMARDs) but were excluded if taking methotrexate or anti-TNF therapies.[2]
-
Treatment Arms:
-
Placebo, once daily.
-
This compound (5 mg), once daily.
-
This compound (10 mg), once daily.
-
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at Week 12.
-
Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score (DAS28), European League Against Rheumatism (EULAR) response, changes in serum levels of inflammatory biomarkers (e.g., CRP), and safety assessments.[2][12]
-
Analysis: The primary endpoint was analyzed using the Jonckheere-Terpstra test for an increasing dose-response.[2]
Discussion and Conclusion
This compound demonstrated a clear mechanism of action as a potent and selective inhibitor of p38α MAPK, effectively reducing the production of key pro-inflammatory cytokines in vitro.[10][11] In Phase II clinical trials for rheumatoid arthritis, this compound showed a statistically significant, albeit modest, dose-dependent improvement in the signs and symptoms of RA as measured by the primary endpoint of ACR20 response.[2][3]
However, the clinical development of this compound highlighted key challenges for this class of inhibitors. The suppression of inflammatory biomarkers like CRP was transient, with levels returning to baseline after a few weeks of treatment despite continued dosing.[12] This suggests that the p38 MAPK pathway may not be the sole driver of sustained chronic inflammation in RA, or that compensatory mechanisms may be activated.[12][14] While generally well-tolerated, a higher incidence of infections was observed in the this compound groups compared to placebo.[2][12]
Ultimately, the modest clinical efficacy observed with this compound suggested that p38 MAPK inhibition alone may not provide the meaningful and sustained suppression of inflammation required for a successful RA therapy.[12] This has led the field to explore other targets or combination therapies for chronic inflammatory diseases.
Caption: Logical Flow from Molecular Inhibition to Clinical Outcome for this compound.
References
- 1. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound (VX702) Datasheet DC Chemicals [dcchemicals.com]
- 9. cellagentech.com [cellagentech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
Vx-702 for Rheumatoid Arthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vx-702 (also known as VRT-750102) is a potent and selective, orally administered inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2] Developed by Vertex Pharmaceuticals, this compound has been investigated as a potential therapeutic agent for rheumatoid arthritis (RA) due to its targeted anti-inflammatory properties. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, preclinical data, and clinical trial findings. Detailed experimental protocols and signaling pathway visualizations are presented to support further research and development in this area.
Introduction to this compound and its Target: p38 MAPK
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. A central pathway in the pathogenesis of RA involves the activation of p38 MAPK.[3] This kinase is activated by inflammatory cytokines and cellular stress, leading to the downstream production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] By inhibiting p38 MAPK, this compound aims to suppress the production of these pro-inflammatory cytokines, thereby reducing inflammation and mitigating disease progression in RA.[1][2] this compound is a highly selective inhibitor of the p38α MAPK isoform.[4]
Preclinical Pharmacology
In Vitro Kinase and Cell-Based Assays
This compound has demonstrated potent and selective inhibition of p38α MAPK in enzymatic and cell-based assays. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Assay Type | IC50 / Kd | Selectivity |
| p38α MAPK | Cell-free assay | 4 nM - 20 nM (IC50) | 14-fold higher potency against p38α vs. p38β |
| p38α MAPK | ATP-competitive binding | 3.7 nM (Kd) | - |
| p38β MAPK | ATP-competitive binding | 17 nM (Kd) | - |
Data sourced from publicly available information.[4][5]
Table 2: Inhibition of Cytokine Production by this compound
| Cytokine | Assay Type | IC50 |
| IL-6 | LPS-stimulated whole blood | 59 ng/mL |
| IL-1β | LPS-stimulated whole blood | 122 ng/mL |
| TNF-α | LPS-stimulated whole blood | 99 ng/mL |
Data sourced from publicly available information.[4]
In Vivo Animal Models
The efficacy of this compound has been evaluated in animal models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model in mice. This model shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion. In these studies, this compound demonstrated a reduction in the clinical signs of arthritis.
Clinical Development
This compound has undergone Phase II clinical trials to evaluate its safety and efficacy in patients with moderate to severe rheumatoid arthritis. Two key studies, the VeRA study and Study 304, have provided valuable insights into the clinical potential of this compound.[1]
Clinical Trial Design
The Phase II clinical program for this compound included two randomized, double-blind, placebo-controlled studies.[1]
-
The VeRA Study (NCT00205478): This 12-week study enrolled 315 patients with moderate to severe RA who were not receiving methotrexate.[1] Patients were administered placebo, 5 mg this compound, or 10 mg this compound daily.[1] The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.
-
Study 304: This 12-week study included 117 patients with active RA who were on a stable dose of methotrexate.[1] Participants received placebo, 10 mg this compound daily, or 10 mg this compound twice weekly in addition to their methotrexate regimen.[1]
Clinical Efficacy
The clinical trials showed a numerical, though not always statistically significant, improvement in the signs and symptoms of RA for patients treated with this compound compared to placebo.
Table 3: ACR Response Rates at Week 12 in Phase II Clinical Trials
| Study | Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| VeRA Study | Placebo | 28% | Not Reported | Not Reported |
| 5 mg this compound | 36% | Not Reported | Not Reported | |
| 10 mg this compound | 40% | Not Reported | Not Reported | |
| Study 304 | Placebo + MTX | 22% | Not Reported | Not Reported |
| 10 mg this compound daily + MTX | 40% | Not Reported | Not Reported | |
| 10 mg this compound twice weekly + MTX | 44% | Not Reported | Not Reported |
Data sourced from Damjanov N, et al. Arthritis Rheum. 2009.[1]
A notable observation from both studies was the transient effect of this compound on inflammatory biomarkers. Levels of C-reactive protein (CRP), soluble tumor necrosis factor receptor p55, and serum amyloid A were reduced at week 1 but returned to near baseline levels by week 4.[1]
Safety and Tolerability
In the Phase II trials, this compound was generally well-tolerated. The overall frequency of adverse events was similar between the this compound and placebo groups.[1] In the VeRA study, a higher incidence of serious infections was observed in the this compound groups compared to placebo (2.4% vs. 0%), though this was not the case in Study 304 (2.6% vs. 4.9%).[1]
Table 4: Overview of Safety Findings in Phase II Clinical Trials
| Adverse Event Category | VeRA Study (this compound vs. Placebo) | Study 304 (this compound vs. Placebo) |
| Overall Adverse Events | Similar frequency | Similar frequency |
| Serious Infections | 2.4% vs. 0% | 2.6% vs. 4.9% |
Data sourced from Damjanov N, et al. Arthritis Rheum. 2009.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: p38 MAPK Signaling Pathway in Rheumatoid Arthritis and the inhibitory action of this compound.
References
- 1. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
VX-702: A Technical Guide to its Inhibitory Effects on Pro-inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-702 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Consequently, this compound has been investigated as a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the effects of this compound on the production of these key cytokines, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, such as cellular stress and inflammatory cytokines. Activation of this cascade leads to the phosphorylation and activation of downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokine genes. By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the production of TNFα, IL-6, and IL-1β.[1]
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Quantitative Analysis of Cytokine Inhibition
In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on the production of TNFα, IL-6, and IL-1β. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.
| Cytokine | IC50 (ng/mL) |
| TNFα | 99[2] |
| IL-6 | 59[2] |
| IL-1β | 122[2] |
Table 1: In vitro inhibitory concentrations of this compound on pro-inflammatory cytokine production.
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the in vitro and ex vivo effects of this compound on cytokine production.
In Vitro Cytokine Inhibition Assay using RAW264.7 Macrophages
This protocol outlines the steps to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-stimulated cytokine production in a murine macrophage cell line.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNFα, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNFα, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Ex Vivo Whole Blood Assay
This protocol describes the measurement of cytokine inhibition by this compound in a more physiologically relevant setting using human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNFα, IL-6, and IL-1β
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Pre-treatment: Add various concentrations of this compound or vehicle (DMSO) to the diluted blood and incubate for 1 hour at 37°C.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the blood samples and incubate for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Plasma Collection: After incubation, centrifuge the samples and collect the plasma.
-
Cytokine Quantification: Determine the levels of TNFα, IL-6, and IL-1β in the plasma samples using specific ELISA kits following the manufacturer's protocols.
Caption: A generalized experimental workflow for assessing cytokine inhibition.
Clinical Observations
Clinical trials of this compound in patients with rheumatoid arthritis have been conducted.[3][4] These studies have reported a transient suppression of inflammatory biomarkers.[3] While the clinical efficacy of this compound in these trials was modest, the observed reduction in inflammatory markers in some patients provides evidence of its biological activity in vivo.[3][5]
Conclusion
This compound is a potent inhibitor of p38 MAPK that effectively reduces the production of the key pro-inflammatory cytokines TNFα, IL-6, and IL-1β in a dose-dependent manner. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other p38 MAPK inhibitors in various inflammatory disease models. The quantitative data and mechanistic insights presented herein are valuable for researchers and drug development professionals working to advance novel anti-inflammatory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
In-Depth Technical Guide: Cellular Pathways Modulated by Vx-702
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vx-702 is a potent and selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of the cellular mechanisms modulated by this compound, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development. This guide details the mechanism of action, presents quantitative data on its biochemical and cellular activity, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.
Introduction
This compound is an ATP-competitive inhibitor that exhibits high affinity for the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a critical regulator of the cellular response to inflammatory cytokines and environmental stress.[2] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. By inhibiting p38 MAPK, this compound effectively blocks the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] This mechanism of action positioned this compound as a therapeutic candidate for chronic inflammatory conditions, with a primary focus on rheumatoid arthritis (RA).[4][5]
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its pharmacological effects by directly binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates. This inhibition effectively attenuates the inflammatory cascade at a critical regulatory node.
The p38 MAPK signaling pathway is a tiered cascade that is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. Activation of upstream kinases, such as MAPKKs (MKK3 and MKK6), leads to the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF-2). The phosphorylation of these substrates ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes, resulting in the production and release of cytokines like TNF-α, IL-1β, and IL-6.
This compound interrupts this cascade by occupying the ATP-binding site of p38 MAPK, thereby preventing the transfer of phosphate from ATP to its substrates. This leads to a significant reduction in the production of inflammatory mediators.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| p38α MAPK | Dissociation Constant | Kd | 3.7 | [1] |
| p38β MAPK | Dissociation Constant | Kd | 17 | [1] |
| p38α MAPK | Inhibition Constant | IC50 | 4 - 20 | [6] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type/System | Stimulus | Measured Cytokine | IC50 (ng/mL) | Reference(s) |
| Whole Blood Assay | Human Whole Blood | LPS | IL-6 | 59 | [1] |
| Whole Blood Assay | Human Whole Blood | LPS | TNF-α | 99 | [1] |
| Whole Blood Assay | Human Whole Blood | LPS | IL-1β | 122 | [1] |
Table 3: Preclinical and Clinical Pharmacokinetics of this compound
| Species | Dose | Parameter | Value | Reference(s) |
| Human | 2.5 - 80 mg (oral) | Half-life (t1/2) | 16 - 20 hours | [7] |
| Human | 2.5 - 80 mg (oral) | Clearance | 3.75 L/h | [6] |
| Human | 2.5 - 80 mg (oral) | Volume of Distribution (Vd) | 73 L/kg | [6] |
Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Studies)
| Study | Treatment Group | N | ACR20 Response Rate (%) | p-value | Reference(s) |
| VeRA | Placebo | ~105 | 30 | - | |
| VeRA | This compound (5 mg/day) | ~105 | 38 | 0.04 | |
| VeRA | This compound (10 mg/day) | ~105 | 40 | 0.04 | |
| Study 304 | Placebo + MTX | ~39 | 22 | - | [8] |
| Study 304 | This compound (10 mg/day) + MTX | ~39 | 40 | NS | [8] |
| Study 304 | This compound (10 mg, 2x/week) + MTX | ~39 | 44 | NS | [8] |
NS: Not Statistically Significant
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the procedures used to characterize p38 MAPK inhibitors like this compound.
p38 MAPK Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK in a cell-free system.
Caption: A representative workflow for a p38 MAPK biochemical kinase assay.
Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human p38α MAPK, a suitable substrate (e.g., ATF-2), and ATP.
-
Compound Dilution: Create a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a microplate, add the kinase buffer, the p38α MAPK enzyme, and the diluted this compound or DMSO vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Whole Blood Assay for Cytokine Inhibition
This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a more physiologically relevant system.
Caption: A representative workflow for a whole blood cytokine inhibition assay.
Protocol:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: In a 96-well plate, add diluted this compound or vehicle control to the wells. Add the whole blood to each well and pre-incubate for a short period (e.g., 30 minutes at 37°C).
-
Stimulation: Add a stimulating agent, such as lipopolysaccharide (LPS), to each well to induce the production of pro-inflammatory cytokines.
-
Incubation: Incubate the plate for an extended period (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells and collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC50 values.
Kinase Selectivity
While a comprehensive kinase selectivity panel for this compound is not publicly available, the compound is described as a "highly selective" inhibitor of p38 MAPK.[6] It exhibits a 14-fold higher potency for the p38α isoform compared to the p38β isoform.[6] Further studies have indicated that this compound selectively inhibits the activation of p38 MAPK without affecting other MAP kinases such as ERK and JNK.[6]
Conclusion
This compound is a well-characterized inhibitor of the p38 MAPK pathway, demonstrating potent biochemical and cellular activity in preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine production, provided a strong rationale for its clinical development in rheumatoid arthritis. While the clinical trials showed a modest, albeit statistically significant, effect on the signs and symptoms of RA, the transient suppression of inflammatory biomarkers suggested that sustained inhibition of the chronic inflammation in this disease may be challenging with this mechanism.[8][9] Nevertheless, the data generated for this compound provide valuable insights into the role of the p38 MAPK pathway in inflammatory diseases and serve as an important reference for the continued development of kinase inhibitors. This technical guide has summarized the key cellular pathways modulated by this compound, presenting the available quantitative data and experimental methodologies to aid in future research and drug discovery efforts.
References
- 1. cellagentech.com [cellagentech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX 702 - AdisInsight [adisinsight.springer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.connect.h1.co [archive.connect.h1.co]
Preclinical Development of Vx-702: A p38 MAPK Inhibitor for Inflammatory Diseases
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the preclinical studies and development of Vx-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided based on established protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Inflammatory diseases such as rheumatoid arthritis (RA) are characterized by the overproduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] The p38 MAPK signaling pathway plays a pivotal role in regulating the production of these cytokines, making it a key therapeutic target for inflammatory conditions.[2][3] this compound is an orally active, small-molecule inhibitor of p38 MAPK that was developed by Vertex Pharmaceuticals for the potential treatment of inflammatory diseases.[4][5] This document details the preclinical data that supported its development.
Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of p38α MAPK.[6][7] It exhibits a 14-fold higher potency for the p38α isoform over the p38β isoform.[6][7] By inhibiting p38α MAPK, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of key inflammatory cytokines.[1][2]
Figure 1. this compound Mechanism of Action in the p38 MAPK Signaling Pathway
In Vitro Efficacy
The inhibitory activity of this compound was assessed in various in vitro assays, demonstrating its potency in blocking p38 MAPK activation and subsequent cytokine production.
Quantitative Data
| Assay Type | Target | Metric | Value | Reference |
| p38 MAPK Inhibition | p38α | IC50 | 4 - 20 nM | [6][7] |
| Cytokine Inhibition (LPS-stimulated whole blood) | IL-6 | IC50 | 59 ng/mL | [4][6] |
| IL-1β | IC50 | 122 ng/mL | [6] | |
| TNF-α | IC50 | 99 ng/mL | [4][6] |
Experimental Protocols
A biochemical assay was likely performed to determine the direct inhibitory effect of this compound on p38α MAPK activity. While the specific protocol for this compound is not publicly available, a general method is as follows:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAPK and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.
-
Compound Incubation: this compound is serially diluted and incubated with the p38α enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA or a fluorescence-based method.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Figure 2. In Vitro p38 Kinase Assay Workflow
To assess the effect of this compound on cytokine production in a more physiologically relevant system, an ex vivo whole blood assay was likely employed. A standard protocol for this type of assay is as follows:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Pre-incubation: The blood is pre-incubated with various concentrations of this compound.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the release of pro-inflammatory cytokines.
-
Incubation: The samples are incubated at 37°C for a specified period (e.g., 4-24 hours).
-
Cytokine Measurement: Plasma is separated by centrifugation, and the concentrations of IL-6, IL-1β, and TNF-α are measured using enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Calculation: The IC50 values for the inhibition of each cytokine are determined from the dose-response curves.
In Vivo Efficacy
The anti-inflammatory effects of this compound were evaluated in a preclinical model of rheumatoid arthritis.
Mouse Collagen-Induced Arthritis (CIA) Model
This compound was found to be as effective as the corticosteroid prednisolone and the disease-modifying antirheumatic drug (DMARD) methotrexate in a mouse model of collagen-induced arthritis.[4] The treatment resulted in a reduction in wrist joint erosion and inflammation scores.[4]
Experimental Protocol: Mouse CIA Model
While the exact protocol used for this compound is not detailed in the available literature, a typical protocol for a therapeutic study in the CIA model is as follows:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Disease Monitoring: The mice are monitored daily for the onset and severity of arthritis, which is typically scored based on paw swelling and erythema.
-
Treatment: Once arthritis is established (e.g., a clinical score of ≥1), mice are randomized into treatment groups and receive daily oral doses of this compound, a vehicle control, or a positive control (e.g., methotrexate).
-
Assessment of Efficacy: Treatment efficacy is assessed by monitoring clinical scores, paw thickness, and body weight. At the end of the study, paws are collected for histological analysis to evaluate joint damage, inflammation, and bone erosion.
Figure 3. Mouse Collagen-Induced Arthritis (CIA) Model Workflow
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in preclinical species.
Quantitative Data
| Parameter | Value |
| Half-life (t½) | 16 - 20 hours |
| Median Clearance | 3.75 L/h |
| Volume of Distribution | 73 L/kg |
Note: The species in which these parameters were determined is not specified in the available literature.
Both the area under the curve (AUC) and the maximum concentration (Cmax) were found to be dose-proportional.[6] The primary route of clearance for this compound is renal.[6]
Preclinical Safety
Detailed preclinical safety and toxicology data for this compound are not extensively published. However, the development of p38 MAPK inhibitors has historically faced challenges related to off-target effects and toxicity.[1] For instance, the first-generation p38 inhibitor VX-745 was discontinued due to central nervous system toxicity at high doses in animal studies.[1] The development of second-generation inhibitors like this compound aimed to improve the safety profile.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of p38α MAPK, leading to a significant reduction in the production of key pro-inflammatory cytokines. The compound showed promising efficacy in a preclinical model of rheumatoid arthritis, comparable to established therapies. The pharmacokinetic profile of this compound supported its potential for oral administration. While detailed safety data are limited, the progression of this compound to Phase II clinical trials suggests an acceptable preclinical safety profile. This body of preclinical work established a strong foundation for the clinical investigation of this compound as a novel, orally administered anti-inflammatory agent.
References
- 1. chondrex.com [chondrex.com]
- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacological Profile of VX-702: A p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of VX-702, a selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK). This compound has been investigated for its therapeutic potential in treating inflammatory diseases, most notably rheumatoid arthritis (RA) and acute coronary syndrome. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to generate this information.
Introduction to this compound and the p38 MAPK Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of p38 MAPK leads to the downstream production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] These cytokines are pivotal in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.[4]
This compound is a small molecule inhibitor that targets the p38 MAPK pathway, thereby reducing the production of these inflammatory cytokines.[4][5] It is an aminopyridine-based, ATP-competitive inhibitor with high selectivity for the α and β isoforms of p38 MAPK.[6][7] Its development was aimed at providing an oral therapy for chronic inflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α and p38β.[6][8] As an ATP-competitive inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.[9] The pathway and the point of inhibition by this compound are illustrated below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Initial Clinical Trial Results for Vx-702: A Technical Guide
This technical guide provides an in-depth overview of the initial clinical trial results for Vx-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The intended audience for this document includes researchers, scientists, and drug development professionals. This guide summarizes the quantitative data from early-phase clinical trials, details the experimental protocols employed, and visualizes key biological pathways and study designs.
Introduction to this compound and its Mechanism of Action
This compound is an investigational, orally administered small molecule designed to treat inflammatory diseases, with a primary focus on rheumatoid arthritis (RA).[1] It functions as a potent and selective inhibitor of p38α MAPK.[2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] By inhibiting p38α MAPK, this compound aims to reduce the levels of these cytokines, thereby mitigating the inflammatory processes characteristic of diseases like RA.[1]
Signaling Pathway of p38 MAPK Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Clinical Trial Data
The initial clinical development of this compound for rheumatoid arthritis included two key Phase II, 12-week, double-blind, placebo-controlled studies: the VeRA study and Study 304.[5]
Efficacy Results
The primary endpoint for these studies was the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.[4][5] Secondary endpoints included ACR50 and ACR70 responses.[5]
| Treatment Group | Number of Patients | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |
| Placebo | 105 | 28 | Not Reported | Not Reported |
| This compound (5 mg daily) | 104 | 36 | Not Reported | Not Reported |
| This compound (10 mg daily) | 104 | 40 | Not Reported | Not Reported |
Source:[5]
| Treatment Group | Number of Patients | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |
| Placebo + MTX | 39 | 22 | Not Reported | Not Reported |
| This compound (10 mg daily) + MTX | 39 | 40 | Not Reported | Not Reported |
| This compound (10 mg twice weekly) + MTX | 39 | 44 | Not Reported | Not Reported |
Source:[5]
Safety and Tolerability
This compound was generally well-tolerated in both studies.[4]
| Adverse Event Category | Placebo (%) | This compound (5 mg and 10 mg combined) (%) |
| Any Adverse Event | Similar to this compound | Similar to Placebo |
| Serious Infections | 0 | 2.4 |
| Adverse Event Category | Placebo + MTX (%) | This compound (daily and twice weekly combined) + MTX (%) |
| Any Adverse Event | Similar to this compound | Similar to Placebo |
| Serious Infections | 4.9 | 2.6 |
Biomarker Analysis
Reductions in the levels of C-reactive protein, soluble tumor necrosis factor receptor p55, and serum amyloid A were observed as early as week 1 in both studies; however, these levels tended to return to baseline by week 4.[5]
Experimental Protocols
Clinical Study Design
The VeRA study was a randomized, double-blind, placebo-controlled Phase II trial that enrolled 313 patients with active, moderate-to-severe rheumatoid arthritis.[5] Patients were randomized to receive placebo, 5 mg of this compound daily, or 10 mg of this compound daily for 12 weeks.[5]
Caption: Workflow of the VeRA clinical trial.
Study 304 was a 12-week, double-blind, placebo-controlled trial in 117 patients with active, moderate-to-severe RA who were on a stable background of methotrexate (MTX).[5] Patients were randomized to receive placebo, 10 mg of this compound daily, or 10 mg of this compound twice weekly, in addition to their ongoing MTX treatment.[5]
Caption: Workflow of the Study 304 clinical trial.
Efficacy and Safety Assessments
American College of Rheumatology (ACR) Response Criteria: The ACR response criteria measure improvement in tender or swollen joint counts and at least three of the following five parameters:
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Disability/functional questionnaire (e.g., Health Assessment Questionnaire)
-
Acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate)
ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in these measures, respectively.
Safety Assessments: Safety was monitored through the recording of adverse events, serious adverse events, and laboratory parameters.
Biomarker Analysis Methodology
While the specific laboratory protocols for the this compound trials are not detailed in the available literature, standard methods for measuring the reported biomarkers are as follows:
-
C-reactive protein (CRP): Typically measured in serum or plasma using immunoassays such as enzyme-linked immunosorbent assay (ELISA), immunoturbidimetry, or nephelometry. High-sensitivity CRP (hs-CRP) assays are often used to detect lower levels of inflammation.
-
Soluble Tumor Necrosis Factor Receptor p55 (sTNFRp55): Quantified in blood samples (optimally in EDTA-anticoagulated plasma) using methods like radioimmunoassay (RIA) or ELISA.[4]
-
Serum Amyloid A (SAA): Measured in serum as an acute-phase reactant. Common measurement techniques include ELISA and immunoturbidimetric assays.
Conclusion
The initial Phase II clinical trials of this compound in patients with rheumatoid arthritis demonstrated modest clinical efficacy, as evidenced by improvements in ACR20 response rates compared to placebo.[5] The drug was generally well-tolerated.[4] A transient reduction in inflammatory biomarkers was observed, suggesting target engagement.[5] However, the return of these biomarker levels to baseline by week 4, despite continued dosing, and the modest clinical efficacy, raised questions about the sustained suppression of chronic inflammation with p38 MAPK inhibition in RA.[5][6] These findings have contributed to the broader understanding of the therapeutic potential and challenges of targeting the p38 MAPK pathway in chronic inflammatory diseases.
References
- 1. Serum Amyloid A (SAA) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 2. Which measure of inflammation to use? A comparison of erythrocyte sedimentation rate and C-reactive protein measurements from randomized clinical trials of golimumab in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of tumor necrosis factor soluble receptor p55 in blood samples from healthy and endotoxemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Which Measure of Inflammation to Use? A Comparison of Erythrocyte Sedimentation Rate and C-Reactive Protein Measurements from Randomized Clinical Trials of Golimumab in Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
- 6. Serum Amyloid A in Inflammatory Rheumatic Diseases: A Compendious Review of a Renowned Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Vx-702: A p38 MAPK Inhibitor with Therapeutic Potential in Cardiovascular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, with inflammation playing a pivotal role in their pathogenesis and progression. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and has emerged as a promising therapeutic target. Vx-702, a second-generation, orally active p38 MAPK inhibitor, has demonstrated potential in modulating the inflammatory cascade associated with cardiovascular conditions. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of this compound in cardiovascular diseases, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Introduction: The Role of p38 MAPK in Cardiovascular Disease
The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and environmental stress, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1]. In the context of cardiovascular disease, p38 MAPK activation has been implicated in the pathophysiology of atherosclerosis, myocardial infarction, and heart failure[2][3]. It contributes to endothelial dysfunction, plaque inflammation, and adverse cardiac remodeling[4][5]. Therefore, inhibition of p38 MAPK presents a rational therapeutic strategy to mitigate the inflammatory component of cardiovascular diseases.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of p38α MAPK, the most extensively studied isoform involved in the inflammatory response[1]. By binding to the ATP-binding pocket of p38α MAPK, this compound prevents its phosphorylation and subsequent activation. This blockade of p38 MAPK signaling leads to a downstream reduction in the production of pro-inflammatory cytokines and other mediators that contribute to cardiovascular pathology.
References
- 1. Consistency Analysis of 3 Detection Systems for Measuring Serum C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
The Second Wave: A Technical History of Second-Generation p38 MAP Kinase Inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) made it a highly attractive target for therapeutic intervention in a host of inflammatory diseases. While first-generation inhibitors validated the target, their clinical development was often hampered by issues of poor selectivity, off-target toxicity, and limited efficacy. This spurred the development of a second generation of inhibitors, designed with improved potency, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the history, development, and experimental evaluation of these second-generation compounds.
The p38 MAPK Signaling Pathway: A Central Inflammatory Regulator
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stresses and inflammatory cytokines. This activation culminates in the dual phosphorylation of p38 MAPK at its Thr-180 and Tyr-182 residues by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1] Once activated, p38 phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, leading to the transcriptional and translational upregulation of inflammatory mediators.[1] The p38α isoform is the most widely studied and is considered the key player in regulating cytokine expression.
Second-Generation Inhibitors: A Leap in Selectivity and Potency
The journey of second-generation p38 inhibitors was marked by a concerted effort to overcome the shortfalls of their predecessors. These newer compounds were developed with a focus on high selectivity for the p38α and p38β isoforms, while sparing the γ and δ isoforms and a wider panel of other kinases to minimize off-target effects.[2][3] Despite significant improvements in their biochemical profiles, the clinical translation of these inhibitors proved challenging, with many failing in Phase II trials due to a lack of sustained efficacy or safety concerns.[4][5][6]
This "tachyphylaxis," an initial reduction in inflammatory markers like C-reactive protein that was not maintained over time, became a recurring theme in clinical studies for compounds like BIRB-796 and SCIO-469.[5][6][7] Reasons for these failures are thought to be complex, potentially involving the activation of compensatory signaling pathways or the underappreciated anti-inflammatory roles of p38 MAPK.
The table below summarizes key quantitative data for prominent second-generation p38 MAPK inhibitors that entered clinical development.
| Inhibitor Name (Alternate) | Company | Target Isoform(s) | Enzymatic IC50 / Kᵢ | Cellular Potency (LPS-induced TNFα) | Highest Clinical Phase | Therapeutic Indication(s) | Status |
| Neflamapimod (VX-745) | Vertex / EIP Pharma | p38α, p38β | IC50: 10 nM (α), 220 nM (β)[8][9] | HWB IC50: 180 nM[9] | Phase 2 | RA, Alzheimer's Disease[10] | In development for CNS disorders[10] |
| VX-702 | Vertex | p38α | IC50: 4-20 nM[11][12] | IC50: 99 ng/mL (~220 nM)[11][13] | Phase 2 | Rheumatoid Arthritis (RA)[5] | Discontinued |
| BIRB-796 (Doramapimod) | Boehringer Ingelheim | p38α, β, γ, δ | IC50: 38 nM (α), 65 nM (β)[14] | - | Phase 2 | Crohn's Disease, RA[5] | Discontinued (liver toxicity)[5] |
| SCIO-469 | Scios | p38α | IC50: 9 nM[15] | HWB IC50: 300 nM[3] | Phase 2 | RA, Myelodysplastic Syndrome[7][16] | Discontinued (lack of efficacy)[7] |
| PH-797804 | Pfizer | p38α, p38β | IC50: 26 nM (α), 102 nM (β)[17][18] | U937 cells IC50: 5.9 nM[17][19] | Phase 2 | COPD, RA | Discontinued |
| AMG-548 | Amgen | p38α, p38β | Kᵢ: 0.5 nM (α), 3.6 nM (β)[20][21] | HWB IC50: 3 nM[21][22] | Phase 1 | Inflammatory Diseases | Discontinued |
| Ralimetinib (LY2228820) | Eli Lilly | p38α, p38β | IC50: 5.3 nM (α), 3.2 nM (β)[23][24] | RAW 264.7 cells IC50: 7 nM[25] | Phase 2 | Cancer, RA[26] | Discontinued |
| Losmapimod (GW-856553) | GlaxoSmithKline | p38α, p38β | pKᵢ: 8.1 (α), 7.6 (β)[27][28][29] | PBMC IC50: 100 nM[28] | Phase 3 | COPD, Atherosclerosis, FSHD[30][31] | Discontinued (failed to meet endpoints)[31] |
HWB: Human Whole Blood; PBMC: Peripheral Blood Mononuclear Cell; RA: Rheumatoid Arthritis; COPD: Chronic Obstructive Pulmonary Disease; FSHD: Facioscaphulohumeral Muscular Dystrophy.
Experimental Protocols for Inhibitor Evaluation
The characterization of second-generation p38 MAPK inhibitors relies on a standardized set of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
General Protocol: In Vitro Kinase Activity Assay
This protocol describes a common method to determine the IC50 value of an inhibitor against purified p38 kinase. Variations include radioactivity-based assays, fluorescence polarization, or luminescence-based ADP detection.[32]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant active p38α kinase to a working concentration (e.g., 3-15 nM) in kinase buffer.[8][33]
-
Prepare a substrate solution containing a specific p38 substrate (e.g., ATF-2) and ATP at a concentration near its Km value (e.g., 100 µM) in kinase buffer.[1][33]
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction :
-
In a microplate, add the diluted inhibitor solution.
-
Add the diluted kinase solution to each well and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[8][33]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate for 30-60 minutes at 30°C or room temperature.[32][34]
-
-
Detection :
-
Terminate the reaction.
-
Quantify substrate phosphorylation. For an antibody-based method, this involves transferring the reaction mixture to a detection plate, adding a phosphorylation-specific primary antibody, followed by a labeled secondary antibody, and measuring the resulting signal (e.g., fluorescence or luminescence).[1][33] For the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, which then generates a luminescent signal.[32]
-
-
Data Analysis :
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol: Cell-Based LPS-Induced TNF-α Production Assay
This assay measures the ability of an inhibitor to block the production of TNF-α in a more physiologically relevant context, typically using human whole blood or monocytic cell lines.[35][36]
-
Cell Preparation :
-
For whole blood assays, collect fresh human blood in heparin-containing tubes.[36]
-
For cell line assays (e.g., THP-1 monocytes), culture cells to an appropriate density.
-
-
Inhibitor Treatment :
-
Aliquot whole blood or cell suspension into a 96-well plate.
-
Add serial dilutions of the p38 inhibitor to the wells.
-
Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.[28]
-
-
Stimulation :
-
Sample Processing and Analysis :
-
Data Analysis :
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. SCIO 469 hydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 16. Randomized, dose-escalation study of the p38α MAPK inhibitor SCIO-469 in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. apexbt.com [apexbt.com]
- 21. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. medchemexpress.com [medchemexpress.com]
- 28. selleckchem.com [selleckchem.com]
- 29. apexbt.com [apexbt.com]
- 30. medkoo.com [medkoo.com]
- 31. Losmapimod - Wikipedia [en.wikipedia.org]
- 32. promega.com [promega.com]
- 33. resources.revvity.com [resources.revvity.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Vx-702: A Technical Guide to its Targeting of the p38 MAP Kinase Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Vx-702, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It consolidates available quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of the signaling cascade and experimental workflows.
Executive Summary
This compound is an orally active, second-generation small molecule that demonstrates high selectivity as an ATP-competitive inhibitor of p38α and p38β MAPK isoforms. The p38 MAPK signaling cascade is a critical regulator of the inflammatory response, primarily through its control of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling events that lead to the synthesis and release of these key inflammatory mediators. While showing promise in preclinical and early-stage clinical trials for inflammatory conditions like rheumatoid arthritis, its development was ultimately discontinued.[2] This guide serves as a comprehensive resource on the core scientific principles underlying the action of this compound.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress (e.g., UV radiation, osmotic shock). Activation of this pathway culminates in the phosphorylation and activation of a range of downstream substrates, including other kinases and transcription factors, which in turn regulate inflammatory gene expression.
Mechanism of Action of this compound
This compound functions as a highly selective, ATP-competitive inhibitor of p38α MAPK, with a 14-fold higher potency for the p38α isoform over the p38β isoform.[3] By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines. Molecular docking studies suggest that this compound can directly bind to MAPK, as well as to the inflammatory cytokines IL-6 and IL-1β themselves, potentially indicating a multi-faceted anti-inflammatory mechanism.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro, ex vivo, and in vivo studies, as well as clinical trials.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Target/System | Value | Reference(s) |
| Kd | p38α MAPK | 3.7 nM | |
| p38β MAPK | 17 nM | ||
| IC50 (p38 activation) | Human Platelets | 4 - 20 nM | [3] |
| IC50 (cytokine production) | LPS-stimulated IL-6 release | 59 ng/mL | [3] |
| LPS-stimulated TNF-α release | 99 ng/mL | [3] | |
| LPS-stimulated IL-1β release | 122 ng/mL | [3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Half-life (t1/2) | 16 - 20 hours | [3] |
| Median Clearance | 3.75 L/h | [3] |
| Volume of Distribution | 73 L/kg | [3] |
| Clearance Route | Predominantly renal | [3] |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-week study)
| Endpoint | Placebo | This compound (5 mg/day) | This compound (10 mg/day) | p-value | Reference(s) |
| ACR20 Response | 30% | 38% | 40% | 0.04 | |
| EULAR Response | 32% | 41% | 44% | 0.01 |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
In Vitro p38 MAPK Inhibition Assay
This assay determines the direct inhibitory effect of this compound on p38 MAPK activity.
-
Objective: To determine the IC50 value of this compound for p38α MAPK.
-
Principle: A kinase assay is performed using recombinant human p38α MAPK, a specific substrate (e.g., ATF-2), and ATP. The amount of phosphorylated substrate is measured in the presence of varying concentrations of this compound.
-
Methodology:
-
Recombinant human p38α MAPK is incubated with its substrate, ATF-2, in a kinase reaction buffer.
-
This compound is serially diluted and added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated ATF-2 is quantified, typically using an antibody specific for the phosphorylated form of the substrate in an ELISA or Western blot format.
-
The IC50 value is calculated from the dose-response curve.
-
Ex Vivo Whole Blood Assay for Cytokine Inhibition
This assay assesses the ability of this compound to inhibit the production of inflammatory cytokines in a more physiologically relevant system.
-
Objective: To measure the IC50 of this compound for the inhibition of LPS-induced cytokine production in human whole blood.
-
Principle: Human whole blood is stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The concentration of these cytokines in the plasma is measured after treatment with this compound.
-
Methodology:
-
Freshly drawn human whole blood is pre-incubated with various concentrations of this compound.
-
LPS is added to the blood samples to stimulate cytokine production.
-
The samples are incubated for a specified time (e.g., 4-24 hours) at 37°C.
-
The blood is then centrifuged to separate the plasma.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the plasma are quantified using ELISA.
-
IC50 values are determined from the dose-response curves for each cytokine.
-
In Vivo Mouse Model of Collagen-Induced Arthritis
This preclinical animal model evaluates the efficacy of this compound in a disease model that mimics human rheumatoid arthritis.
-
Objective: To assess the therapeutic effect of this compound on the signs and symptoms of arthritis in mice.
-
Principle: Arthritis is induced in susceptible strains of mice by immunization with type II collagen. The mice are then treated with this compound, and the severity of arthritis is monitored over time.
-
Methodology:
-
Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
A booster immunization is typically given 21 days after the primary immunization.
-
Following the onset of arthritis, mice are orally administered this compound or a vehicle control daily.
-
The severity of arthritis is assessed regularly by scoring paw swelling, erythema, and joint stiffness.
-
At the end of the study, joint tissues are collected for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical progression of experiments for characterizing a p38 MAPK inhibitor like this compound and a more detailed workflow for a key in vivo study.
References
- 1. VX 702 - AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
Methodological & Application
Application Notes and Protocols for Vx-702 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in a collagen-induced arthritis (CIA) mouse model. This document outlines the mechanism of action, experimental protocols, and data presentation for evaluating the therapeutic potential of this compound in preclinical rheumatoid arthritis research.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators in the pathogenesis of RA.[1][2] this compound is an orally active and selective inhibitor of p38α MAPK, which has been investigated for its anti-inflammatory properties.[3][4] The collagen-induced arthritis (CIA) in mice is a widely used and relevant animal model that shares immunological and pathological features with human RA, making it suitable for evaluating novel therapeutics like this compound.[5][6]
Mechanism of Action: p38 MAPK Signaling Pathway in Arthritis
The p38 MAPK pathway is a key signaling cascade involved in the inflammatory response. In the context of arthritis, various stress stimuli, including inflammatory cytokines, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and other proteins, resulting in the increased expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. These cytokines perpetuate the inflammatory response in the synovium, leading to cartilage and bone destruction. By inhibiting p38α MAPK, this compound blocks this signaling cascade, thereby reducing the production of these inflammatory mediators.
Caption: p38 MAPK signaling cascade in arthritis and the inhibitory action of this compound.
Data Presentation
Quantitative data from preclinical studies evaluating this compound in the mouse CIA model can be summarized for clear comparison.
Table 1: Efficacy of this compound in Mouse Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Efficacy Readout | Result |
| This compound | 0.1 mg/kg, twice daily | Oral | Inhibition of Wrist Joint Erosion | Equivalent to Methotrexate (0.1 mg/kg)[1] |
| This compound | 0.1 mg/kg, twice daily | Oral | Inflammation Score | Equivalent to Methotrexate (0.1 mg/kg)[1] |
| This compound | 5 mg/kg, twice daily | Oral | Inhibition of Wrist Joint Erosion | Equivalent to Prednisolone (10 mg/kg, once daily)[1] |
| This compound | 5 mg/kg, twice daily | Oral | Inflammation Score | Equivalent to Prednisolone (10 mg/kg, once daily)[1] |
Experimental Protocols
A detailed methodology for utilizing this compound in a mouse model of arthritis is provided below. This protocol integrates a standard CIA model with the administration of this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing arthritis in susceptible mouse strains.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin monitoring the mice for signs of arthritis around day 24-28.
-
Assess and score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Protocol 2: Preparation and Administration of this compound
This protocol describes how to prepare and administer this compound to the CIA mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Oral gavage needles
This compound Formulation: A suggested vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final desired concentration and vehicle composition. The solution should be prepared fresh daily.
-
-
Oral Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Experimental Workflow and Treatment Regimens
The timing of this compound administration can be varied to assess its prophylactic, semi-therapeutic, or therapeutic effects.
Caption: Timeline of CIA induction and different this compound treatment strategies.
-
Prophylactic Treatment: Begin this compound administration on Day 0 (day of primary immunization) and continue until the end of the study. This regimen assesses the ability of this compound to prevent the onset of arthritis.
-
Semi-therapeutic Treatment: Start this compound administration on Day 21 (day of booster immunization). This evaluates the effect of the compound on the developing disease.
-
Therapeutic Treatment: Initiate this compound administration after the clinical signs of arthritis have appeared (e.g., when a mouse reaches a clinical score of 2). This regimen tests the ability of this compound to treat established disease.
Protocol 3: Assessment of Therapeutic Efficacy
Multiple endpoints should be evaluated to determine the efficacy of this compound.
1. Clinical Assessment:
-
Record the arthritis score and paw thickness (using a caliper) for each mouse regularly (e.g., 2-3 times per week) after the booster immunization.
-
Monitor body weight as an indicator of overall health.
2. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the inflamed joints (ankles and knees).
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Safranin O staining can be used to evaluate cartilage damage.
-
A scoring system (e.g., 0-5 for each parameter) should be used for a semi-quantitative analysis of the histological changes.
3. Cytokine Analysis:
-
Collect synovial fluid or tissue from the joints.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using methods like ELISA or multiplex assays.[5][7][8] This will provide a quantitative measure of the anti-inflammatory effect of this compound at the molecular level.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a mouse model of rheumatoid arthritis. By following these detailed protocols, researchers can obtain robust and reproducible data to assess the therapeutic potential of this p38 MAPK inhibitor. Careful consideration of the experimental design, including the choice of treatment regimen and endpoint analyses, is crucial for a comprehensive evaluation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine production in synovial tissue of mice with collagen‐induced arthritis (CIA) | Semantic Scholar [semanticscholar.org]
- 4. | BioWorld [bioworld.com]
- 5. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytokine production in synovial tissue of mice with collagen-induced arthritis (CIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing Vx-702 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and laboratory use of Vx-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.
Product Information
| Property | Value | Source |
| Molecular Weight | 404.32 g/mol | [1] |
| CAS Number | 745833-23-2 | [2] |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of p38α and p38β MAPK.[2][3] | [2][3] |
| Purity | >98% | [1] |
Reconstitution and Storage
Proper reconstitution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 81 mg/mL (≥ 200.34 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Reconstitution Protocol for Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW = 404.32), add 247.3 µL of DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
Storage of Stock Solutions
| Storage Condition | Shelf Life | Notes |
| -20°C | Up to 1 year | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 2 years | Recommended for long-term storage.[1] |
Preparation of Working Solutions for Cell-Based Assays
Important: Prepare fresh working solutions from the frozen stock for each experiment. The stability of diluted aqueous solutions of this compound has not been extensively reported.
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize DMSO concentration in the final culture, ensure the final DMSO concentration does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[4][5][6] A vehicle control with the same final concentration of DMSO should be included in all experiments.
Experimental Protocols
In Vitro p38 MAPK Kinase Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on p38 MAPK in a biochemical assay.
Materials:
-
Recombinant active p38α MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the recombinant p38α MAPK enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the p38 MAPK substrate (e.g., ATF2) and ATP.
-
Incubate the reaction at 30°C for the desired duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the this compound concentration and determine the IC50 value.
Cell-Based p38 MAPK Activation Assay
This protocol describes a general method to evaluate the effect of this compound on p38 MAPK phosphorylation in a cellular context.
Materials:
-
Cells known to have an active p38 MAPK pathway (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Stimulus for p38 MAPK activation (e.g., Anisomycin, TNF-α, IL-1β)[3]
-
Lysis buffer
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated p38 MAPK and total p38 MAPK.
-
Quantify the band intensities to determine the inhibitory effect of this compound on p38 MAPK phosphorylation.
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Reconstitution and Storage
Caption: Workflow for the reconstitution and storage of this compound stock solutions.
Experimental Workflow: Cell-Based Assay
Caption: General workflow for a cell-based assay to evaluate this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vx-702 in Combination with Methotrexate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and preclinical studies of Vx-702, a p38 MAP kinase inhibitor, particularly focusing on its use in combination with methotrexate for the treatment of rheumatoid arthritis (RA). The provided protocols are intended to serve as a guide for designing and executing similar experimental studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the inflammatory cascade, particularly in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of rheumatoid arthritis. By inhibiting p38 MAPK, this compound aims to reduce the production of these inflammatory cytokines, thereby alleviating the signs and symptoms of RA. Methotrexate, a cornerstone therapy for RA, is a folate antagonist that interferes with the proliferation of inflammatory cells. The combination of this compound and methotrexate is hypothesized to provide a synergistic or additive effect by targeting different aspects of the inflammatory process.
Signaling Pathway of p38 MAPK Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Clinical Studies of this compound in Rheumatoid Arthritis
Two key Phase II clinical trials have evaluated the efficacy and safety of this compound in patients with moderate to severe rheumatoid arthritis: the VeRA study (monotherapy) and Study 304 (in combination with methotrexate).
VeRA Study (this compound Monotherapy)
This was a randomized, double-blind, placebo-controlled, 12-week study that enrolled 315 patients with moderate to severe RA.[1]
Study 304 (this compound in Combination with Methotrexate)
This was a 12-week, randomized, double-blind, placebo-controlled study involving 117 patients with active, moderate-to-severe RA who were on a stable background of methotrexate.[2]
Efficacy Data
The primary endpoint for both studies was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.
Table 1: ACR Response Rates at Week 12 in the VeRA and Study 304 Trials
| Study | Treatment Group | N | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| VeRA | Placebo | - | 28 | - | - |
| This compound 5 mg once daily | - | 36 | - | - | |
| This compound 10 mg once daily | - | 40 | - | - | |
| Study 304 | Placebo + Methotrexate | - | 22 | - | - |
| This compound 10 mg daily + Methotrexate | - | 40 | - | - | |
| This compound 10 mg twice weekly + Methotrexate | - | 44 | - | - |
ACR50 and ACR70 data were noted as secondary endpoints but specific percentages for all arms were not consistently reported in the available sources.
In the VeRA study, dose-dependent statistically significant effects were also observed for tender joint counts, swollen joint counts, and Disease Activity Score (DAS28).[1] In both studies, reductions in biomarkers such as C-reactive protein and serum amyloid A were seen as early as week 1, but these levels tended to return to baseline by week 4.[2]
Safety and Tolerability
The overall frequency of adverse events was similar between this compound and placebo groups in both studies.[2]
Table 2: Summary of Key Safety Findings
| Study | Adverse Event | Placebo Group (%) | This compound Groups (%) |
| VeRA | Premature discontinuation due to AEs | 2 | 3 (5 mg), 5 (10 mg) |
| Most common AEs (mild/moderate) | Infection (5), GI disorders (6), Skin disorders (0) | Infection (10), GI disorders (8), Skin disorders (9) | |
| Serious Infections | 0 | 2.4 | |
| Study 304 | Serious Infections | 4.9 | 2.6 |
Note: The most common adverse events leading to discontinuation in the VeRA study for the this compound arms were gastroenteritis, nausea/vomiting, rash, and renal impairment.[1]
Clinical Trial Protocol: A Representative Phase II Study Design
This protocol is a representative design based on the available information from the VeRA and Study 304 trials.
Caption: A representative workflow for a Phase II clinical trial of this compound.
Study Objectives
-
Primary: To evaluate the efficacy of this compound in combination with methotrexate in reducing the signs and symptoms of moderate to severe RA as measured by the ACR20 response rate at 12 weeks.
-
Secondary: To assess other efficacy measures including ACR50 and ACR70 response rates, and changes in DAS28. To evaluate the safety and tolerability of this compound in combination with methotrexate. To assess the effect of this compound on biomarkers of inflammation.
Patient Population
-
Inclusion Criteria:
-
Adults (18-75 years) with a diagnosis of RA for at least 6 months.
-
Active, moderate-to-severe disease.
-
Stable dose of methotrexate for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
Prior treatment with a biologic agent.
-
Clinically significant medical conditions that would interfere with the study.
-
Study Design
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration of treatment: 12 weeks.
Treatment Arms
-
Arm 1: Placebo orally, once daily + stable background methotrexate.
-
Arm 2: this compound (e.g., 10 mg) orally, once daily + stable background methotrexate.
-
Arm 3: this compound (e.g., 10 mg) orally, twice weekly + stable background methotrexate.
Assessments
-
Efficacy: ACR20, ACR50, ACR70, and DAS28 assessments at baseline and specified follow-up visits.
-
Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests at each visit.
-
Biomarkers: Measurement of C-reactive protein (CRP) and serum amyloid A (SAA) at baseline and specified follow-up visits.
Preclinical Study Protocol: Combination of a p38 MAPK Inhibitor and Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for evaluating the synergistic or additive effects of a p38 MAPK inhibitor and methotrexate in a murine model of RA.
Animal Model
-
Species/Strain: DBA/1 mice, which are susceptible to CIA.
-
Age: 8-10 weeks at the start of the study.
-
Housing: Specific pathogen-free (SPF) conditions.
Induction of Collagen-Induced Arthritis (CIA)
-
Day 0: Primary immunization. Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail.
-
Day 21: Booster immunization. Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer intradermally at a different site on the tail.
Treatment Groups
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: Methotrexate (e.g., 1 mg/kg, intraperitoneally, once weekly).
-
Group 3: p38 MAPK inhibitor (e.g., this compound at a specified dose, oral gavage, daily).
-
Group 4: Methotrexate + p38 MAPK inhibitor (combination therapy).
Treatment should commence upon the first signs of arthritis (e.g., paw swelling or redness) and continue for a specified duration (e.g., 2-3 weeks).
Monitoring and Assessments
-
Clinical Scoring: Assess the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is typically 16.
-
Paw Thickness: Measure paw thickness using a caliper every other day.
-
Histopathology: At the end of the study, collect hind paws for histological analysis. Decalcify, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood at sacrifice to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies using ELISA.
Caption: A typical workflow for a preclinical study in a CIA mouse model.
Conclusion
The available data from Phase II clinical trials suggest that this compound, both as a monotherapy and in combination with methotrexate, demonstrates modest efficacy in improving the signs and symptoms of rheumatoid arthritis. The safety profile appears to be acceptable. The transient effect on inflammatory biomarkers warrants further investigation into the optimal dosing regimen and the potential for combination with other therapeutic agents. The preclinical CIA model provides a valuable tool for further exploring the synergistic potential of p38 MAPK inhibitors with standard-of-care treatments like methotrexate. These application notes and protocols are intended to facilitate further research in this area.
References
- 1. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 2. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Techniques for Assessing VX-702 Efficacy
Introduction
VX-702 is an orally available, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli.[1] Specifically, this compound is a highly selective, ATP-competitive inhibitor of p38α and p38β isoforms.[2][3] The p38 MAPK signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5] By inhibiting this pathway, this compound functions as an anti-cytokine therapy, making it a candidate for treating inflammatory diseases like rheumatoid arthritis (RA).[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in a laboratory setting. The described techniques focus on quantifying the inhibition of the p38 MAPK pathway and its downstream effects on cytokine production.
Section 1: Mechanism of Action and Signaling Pathway
The p38 MAPK pathway is activated by a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress.[6][7] Activation of this cascade leads to the phosphorylation of downstream transcription factors, which in turn triggers the transcription of genes responsible for producing inflammatory mediators.[6] this compound exerts its therapeutic effect by binding to p38α/β MAPK and preventing its activation, thereby blocking the downstream signaling cascade and reducing the synthesis of key inflammatory cytokines.[1][5]
Section 2: Quantitative Efficacy Data
The efficacy of this compound has been quantified through both in vitro potency assays and clinical trials. These data provide benchmarks for laboratory assessments.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay Type | Target/Endpoint | Cell Type / System | Stimulus | IC50 / Kd | Reference |
|---|---|---|---|---|---|
| Binding Assay | p38α MAPK | Purified Enzyme | - | Kd: 3.7 nM | [2][8] |
| p38β MAPK | Purified Enzyme | - | Kd: 17 nM | [2][8] | |
| Ex Vivo Blood Assay | IL-6 Production | Human Whole Blood | LPS | IC50: 59 ng/mL | [3][8] |
| TNF-α Production | Human Whole Blood | LPS | IC50: 99 ng/mL | [3][8] |
| | IL-1β Production | Human Whole Blood | LPS | IC50: 122 ng/mL |[3][8] |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (12-Week Phase II Data)
| Study | Treatment Group | N | ACR20 Response Rate* | p-value | Reference |
|---|---|---|---|---|---|
| VeRA Study | Placebo | 104 | 28% | - | [9][10] |
| This compound (5 mg/day) | 105 | 36% | NS | [9][10] | |
| This compound (10 mg/day) | 104 | 40% | NS | [9][10] | |
| Study 304 (+ MTX) | Placebo + MTX | 37 | 22% | - | [9][10] |
| This compound (10 mg/day) + MTX | 40 | 40% | NS | [9][10] | |
| This compound (10 mg twice weekly) + MTX | 40 | 44% | <0.05 | [10] |
*ACR20 represents a 20% improvement in the American College of Rheumatology criteria. NS = Not Statistically Significant.
Clinical studies noted that while this compound showed some effect, the suppression of inflammatory biomarkers like C-reactive protein and serum amyloid A was transient, with levels returning to baseline by week 4 of treatment.[9][10]
Section 3: Experimental Workflows and Protocols
Assessing the efficacy of this compound involves a multi-step process, from preparing the biological system to analyzing the specific inhibitory effects.
Protocol 1: Assessment of p38 MAPK Inhibition via Western Blot
This protocol details a method to directly measure the inhibition of p38 MAPK phosphorylation in a cellular context.
Objective: To quantify the levels of phosphorylated p38 (p-p38) relative to total p38 in cell lysates following treatment with this compound and an inflammatory stimulus.
Materials:
-
RAW264.7 murine macrophages or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS).
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Plating: Seed RAW264.7 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove media and replace with serum-free media. Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) to designated wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes.
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to equal concentrations (e.g., 20 µg per lane) with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-p-p38 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total p38 MAPK and a housekeeping protein like β-actin.
-
Analysis: Quantify band intensity using densitometry software. Express p-p38 levels as a ratio relative to total p38.
Protocol 2: Quantification of Pro-inflammatory Cytokine Inhibition
This protocol uses an ELISA or multiplex assay to measure the reduction in cytokine secretion from immune cells, a key downstream consequence of p38 MAPK inhibition.
Objective: To determine the dose-dependent inhibition of TNF-α, IL-6, and IL-1β production by this compound.
Materials:
-
Human PBMCs isolated from healthy donor blood or RAW264.7 cells.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS).
-
ELISA or multiplex assay kits for human/murine TNF-α, IL-6, and IL-1β.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2x10⁵ cells/well.
-
Pre-treatment: Add varying concentrations of this compound (e.g., a 10-point, 3-fold serial dilution starting from 10 µM) to the wells. Include appropriate vehicle (DMSO) and unstimulated controls. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis, avoiding disturbance of the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay, following the manufacturer’s instructions.
-
Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the cytokine concentration in each sample.
-
Plot the percent inhibition of cytokine release against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.
-
Section 4: Interpreting the Data and Therapeutic Rationale
The successful application of these protocols will demonstrate this compound's ability to inhibit the phosphorylation of p38 MAPK and subsequently block the production of key inflammatory cytokines. The quantitative outputs, such as IC50 values, provide a robust measure of the compound's potency and are essential for comparing its activity against other inhibitors or for use in structure-activity relationship (SAR) studies.
However, it is crucial to correlate in vitro data with the complex in vivo situation. Clinical data suggests that while potent in vitro, the effects of p38 MAPK inhibition by this compound on inflammatory biomarkers in RA patients may be transient.[9][10] This highlights the complexity of chronic inflammatory diseases and suggests that sustained suppression of this pathway may be challenging to achieve or insufficient on its own for long-term disease control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cellagentech.com [cellagentech.com]
- 9. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols: In Vivo Imaging of Vx-702 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the p38 MAPK inhibitor, Vx-702, in conjunction with in vivo imaging techniques in animal models of inflammation, particularly rheumatoid arthritis. The following sections detail the mechanism of action of this compound, protocols for in vivo imaging, and relevant preclinical and clinical data.
Introduction
This compound is a selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), with a higher potency for the α isoform compared to the β isoform.[1] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2] By inhibiting p38 MAPK, this compound effectively suppresses the inflammatory cascade, making it a therapeutic candidate for inflammatory diseases like rheumatoid arthritis (RA) and acute coronary syndrome.[2][3] In vivo imaging in animal models provides a powerful, non-invasive tool to longitudinally monitor disease progression and the therapeutic efficacy of compounds like this compound.[4][5][6]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of p38 MAPK.[7] The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli, including inflammatory cytokines. Activation of this pathway leads to the phosphorylation of downstream transcription factors, resulting in the expression of various inflammatory mediators. By blocking p38 MAPK, this compound effectively reduces the production of key inflammatory cytokines, thereby mitigating the inflammatory response.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro, in vivo preclinical, and clinical studies.
Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Reference |
| p38α MAPK Inhibition (IC50) | 4 - 20 nM | Human Platelets | [1] |
| IL-1β Production Inhibition (IC50) | 122 ng/mL | LPS-stimulated whole blood | [1][7] |
| IL-6 Production Inhibition (IC50) | 59 ng/mL | LPS-stimulated whole blood | [1][7] |
| TNF-α Production Inhibition (IC50) | 99 ng/mL | LPS-stimulated whole blood | [1][7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | % Inhibition of Wrist Joint Erosion | % Inhibition of Inflammation Score | Reference |
| This compound | 5 mg/kg (twice daily) | Equivalent to prednisolone and methotrexate | Equivalent to prednisolone and methotrexate | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Reference |
| Half-life (t1/2) | 16 - 20 hours | Healthy Volunteers | [1] |
| Median Clearance | 3.75 L/h | Healthy Volunteers | [1] |
| Volume of Distribution | 73 L/kg | Healthy Volunteers | [1] |
Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis Patients (12-week studies)
| Study | Treatment Group | ACR20 Response Rate | Reference |
| VeRA Study | Placebo | 28% | [8] |
| This compound (5 mg daily) | 36% | [8] | |
| This compound (10 mg daily) | 40% | [8] | |
| Study 304 (with Methotrexate) | Placebo + MTX | 22% | [8] |
| This compound (10 mg daily) + MTX | 40% | [8] | |
| This compound (10 mg twice weekly) + MTX | 44% | [8] |
Experimental Protocols for In Vivo Imaging
While specific in vivo imaging studies with this compound are not extensively published, the following protocols describe standard methods for assessing anti-inflammatory agents in animal models of arthritis using bioluminescence imaging (BLI). BLI is a highly sensitive technique for monitoring cellular and molecular processes in living animals.[4][9]
Experimental Workflow for In Vivo Bioluminescence Imaging
Protocol 1: In Vivo Bioluminescence Imaging of NF-κB Activity in a Transgenic Mouse Model of Arthritis
This protocol utilizes transgenic mice expressing a luciferase reporter gene under the control of the NF-κB promoter to monitor inflammation.
1. Animal Model and Arthritis Induction:
-
Animal Strain: NF-κB-luciferase transgenic mice.
-
Arthritis Induction: Induce arthritis using a standard collagen-induced arthritis (CIA) protocol. This typically involves an initial immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization approximately 21 days later.
2. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.
-
Group 2 (this compound): Administer this compound at a therapeutically relevant dose (e.g., 5-10 mg/kg) orally once daily.[1]
-
Group 3 (Positive Control): Administer a known anti-inflammatory drug (e.g., methotrexate or a TNF-α inhibitor).
3. Bioluminescence Imaging Procedure:
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.
-
Anesthesia: Anesthetize mice using isoflurane (2-3% in oxygen).
-
Substrate Administration: Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.[10][11]
-
Image Acquisition: Approximately 10-15 minutes after luciferin injection, place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Acquire images using an open filter with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Longitudinal Monitoring: Perform imaging at regular intervals (e.g., twice weekly) to monitor the progression of inflammation and the therapeutic response to this compound.
4. Data Analysis:
-
Define regions of interest (ROIs) over the inflamed joints (e.g., paws).
-
Quantify the bioluminescent signal as total flux (photons/second) within each ROI.
-
Compare the signal intensity between the treatment groups over time to assess the efficacy of this compound in reducing NF-κB-driven inflammation.
Protocol 2: In Vivo Imaging of Neutrophil and Macrophage Infiltration Using Luminol and Lucigenin
This protocol allows for the differentiation of acute (neutrophil-mediated) and chronic (macrophage-mediated) inflammation.[12]
1. Animal Model and Arthritis Induction:
-
Use a standard mouse model of arthritis (e.g., CIA in DBA/1 mice).
2. Treatment Groups:
-
Establish treatment groups as described in Protocol 1.
3. Bioluminescence Imaging with Luminol (Acute Inflammation):
-
Substrate Administration: Inject luminol intraperitoneally at a dose of 200 mg/kg.
-
Image Acquisition: Immediately after injection, acquire images as described above. The luminol signal is dependent on myeloperoxidase (MPO) and primarily reflects neutrophil activity.[12]
4. Bioluminescence Imaging with Lucigenin (Chronic Inflammation):
-
Substrate Administration: On subsequent imaging days, inject lucigenin intraperitoneally at a dose of 5 mg/kg.
-
Image Acquisition: Acquire images 5-10 minutes after injection. The lucigenin signal is MPO-independent and reflects NADPH oxidase activity, which is prominent in macrophages.[12]
5. Data Analysis:
-
Quantify the bioluminescent signals from both luminol and lucigenin in the inflamed joints.
-
Analyze the temporal changes in neutrophil and macrophage activity in response to this compound treatment.
Biodistribution and Target Engagement
While specific biodistribution studies for this compound using imaging are not publicly available, such studies are crucial in drug development.[13][14] A hypothetical approach could involve radiolabeling this compound (e.g., with 11C or 18F for PET imaging) to non-invasively determine its distribution and accumulation in inflamed tissues versus healthy tissues in an animal model of arthritis. This would provide valuable information on target engagement and pharmacokinetic/pharmacodynamic relationships.
Conclusion
This compound is a potent p38 MAPK inhibitor with demonstrated anti-inflammatory effects in preclinical models and clinical trials.[1][8] The use of in vivo imaging techniques, such as bioluminescence imaging, in relevant animal models offers a powerful approach to non-invasively monitor the therapeutic efficacy of this compound, providing valuable insights into its mechanism of action and its effects on the inflammatory process. The protocols outlined here provide a framework for researchers to design and execute in vivo imaging studies to further evaluate this compound and other p38 MAPK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo imaging approaches in animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Imaging the immune response in inflammatory preclinical in vivo models [frontiersin.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoledo.edu [utoledo.edu]
- 11. youtube.com [youtube.com]
- 12. In vivo imaging method to distinguish acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine VX-702 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of VX-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).
Introduction
This compound is an orally active, small-molecule inhibitor of p38 MAPK, with high selectivity for the α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, primarily through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] By inhibiting p38 MAPK, this compound effectively suppresses the production of these cytokines, making it a compound of interest for treating inflammatory diseases like rheumatoid arthritis.[2]
These protocols describe cell-based assays to quantify the inhibitory activity of this compound on the p38 MAPK pathway and its downstream effects on cytokine production and cell viability.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Assay Type | Cell Line/System | Measured Parameter | IC50 | Reference |
| p38α MAPK Inhibition | Human Platelets | p38 activation | 4 - 20 nM | [5][6] |
| IL-1β Production Inhibition | Ex vivo blood assay (LPS-stimulated) | IL-1β levels | 122 ng/mL | [5][6][7] |
| IL-6 Production Inhibition | Ex vivo blood assay (LPS-stimulated) | IL-6 levels | 59 ng/mL | [5][6][7] |
| TNFα Production Inhibition | Ex vivo blood assay (LPS-stimulated) | TNFα levels | 99 ng/mL | [5][6][7] |
| Growth Inhibition | HOP-62 (Human lung cancer) | Cell viability | 0.01543 µM | [5] |
| Growth Inhibition | NCI-H720 (Human lung cancer) | Cell viability | 0.01682 µM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a general experimental workflow for assessing its activity.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production
This protocol details the measurement of TNF-α, IL-1β, and IL-6 production in a human monocytic cell line, such as THP-1, or in peripheral blood mononuclear cells (PBMCs) following LPS stimulation.
Materials:
-
THP-1 cells or human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Pre-incubation with this compound: Add 50 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Assessment of p38 MAPK Phosphorylation
This protocol describes the use of Western blotting to determine the effect of this compound on the phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182.
Materials:
-
HeLa or other suitable cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anisomycin or UV radiation (as a p38 MAPK activator)
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Pre-incubation with this compound: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes or UV irradiation) to induce p38 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band. Calculate the percentage inhibition of phosphorylation for each this compound concentration relative to the stimulated vehicle control.
Cell Viability Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
HOP-62, NCI-H720, or other relevant cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage viability against the log of the this compound concentration.
References
Application Notes and Protocols: Measuring Biomarker Changes After Vx-702 Treatment
Introduction
Vx-702 is an investigational, orally administered small molecule that acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4][5][6][7] By inhibiting p38α MAPK, this compound effectively blocks the signaling cascade responsible for the synthesis of these key mediators of inflammation. This mechanism of action makes this compound a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis (RA).[4][8] These application notes provide detailed protocols for measuring the changes in key biomarkers following treatment with this compound to assess its pharmacodynamic effects and therapeutic potential.
This compound Mechanism of Action: p38 MAPK Signaling Pathway
Environmental stress and inflammatory cytokines activate a kinase cascade that results in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines. This compound selectively inhibits the p38α isoform, thereby preventing this downstream signaling and reducing cytokine production.[1][5][6]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory biomarkers from in vitro and clinical studies.
Table 1: In Vitro Inhibition of LPS-Stimulated Cytokine Production by this compound This table displays the half-maximal inhibitory concentration (IC50) values for this compound against various cytokines in lipopolysaccharide (LPS)-stimulated assays.
| Cytokine | IC50 (ng/mL) |
| Interleukin-6 (IL-6) | 59[1][2][9] |
| Interleukin-1β (IL-1β) | 122[1][2][9] |
| Tumor Necrosis Factor-α (TNF-α) | 99[1][2][9] |
Table 2: Clinical Biomarker Changes in Rheumatoid Arthritis Patients (12-Week Studies) This table summarizes the clinical efficacy and biomarker changes observed in two Phase II studies (VeRA and Study 304) in patients with moderate-to-severe rheumatoid arthritis.
| Parameter | VeRA Study (this compound Monotherapy) | Study 304 (this compound + Methotrexate) |
| ACR20 Response (Week 12) | 10 mg this compound: 40%5 mg this compound: 36%Placebo: 28%[10][11] | 10 mg this compound (daily): 40%Placebo: 22%[10][11] |
| C-reactive protein (CRP) | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] |
| Soluble TNF receptor p55 | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] |
| Serum Amyloid A | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] | Reductions observed at Week 1, returning to baseline by Week 4.[10][11] |
Experimental Protocols
Detailed methodologies for quantifying key biomarker changes are provided below.
Protocol 1: Measurement of Cytokine Levels by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine concentrations in biological samples like serum, plasma, or cell culture supernatants.[12][13][14]
Caption: Standard workflow for a sandwich ELISA protocol.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Samples (serum, plasma, or cell culture supernatant) and standards
Procedure:
-
Plate Preparation: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.
Protocol 2: Western Blotting for Phosphorylated p38 MAPK
Western blotting is used to detect the phosphorylation status of p38 MAPK, providing a direct measure of this compound target engagement. Special care must be taken to preserve the labile phosphate groups.[15]
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Materials:
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[16]
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins that can cause high background.[15][16]
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK and Mouse anti-total-p38 MAPK.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse cells on ice using ice-cold lysis buffer containing phosphatase and protease inhibitors.[17] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[16]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST with gentle agitation.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis and Re-probing: Quantify the band intensity using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Protocol 3: Flow Cytometry for Cell Surface Marker Staining
Flow cytometry can be used to identify and quantify specific immune cell populations that may be affected by this compound treatment. This protocol describes a general method for staining cell surface markers.[18][19][20]
Caption: Workflow for cell surface staining in flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide)
-
Fc receptor blocking reagent (e.g., anti-CD16/CD32 for mouse cells, or commercial human Fc block).[18]
-
Fluorochrome-conjugated antibodies against cell surface markers of interest
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁶ cells per 100 µL in staining buffer.[21]
-
Fc Receptor Blocking: Add Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C. This step is critical to prevent non-specific antibody binding to Fc receptors on cells like monocytes and B cells.[20]
-
Antibody Staining: Add the pre-determined optimal concentration of the fluorochrome-conjugated antibody cocktail directly to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[20]
-
Washing: Add 1-2 mL of staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice to remove all unbound antibodies.[18]
-
Viability Staining (Optional but Recommended): If a viability dye is being used, resuspend the cell pellet in buffer containing the dye and incubate according to the manufacturer's instructions.
-
Final Resuspension: Resuspend the final cell pellet in 200-500 µL of staining buffer for analysis.[21]
-
Data Acquisition: Acquire the samples on a flow cytometer, ensuring appropriate voltage settings and compensation are applied.
-
Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest and quantify the expression of surface markers. Compare the results between untreated and this compound-treated samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Cytokine analysis - ELISA / CBA [sanquin.org]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Flow Cytometry Protocol | Abcam [abcam.com]
- 21. ptglab.com [ptglab.com]
Application Notes and Protocols: Utilizing VX-702 for the Study of p38 MAPK Signaling in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in cell-based assays. Detailed protocols for assessing pathway inhibition and cellular viability are provided, along with key quantitative data and visual representations of the signaling pathway and experimental workflows.
Introduction to this compound
This compound is an orally available, ATP-competitive inhibitor of p38 MAPK, with high selectivity for the α and β isoforms.[1][2][3] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and autophagy.[1][4][5] Inhibition of this pathway is a key area of investigation for a variety of inflammatory diseases and cancers.[4][6] this compound serves as a valuable tool for elucidating the specific roles of p38α/β MAPK in these processes.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and potency data for this compound.
Table 1: Inhibitory Potency of this compound against p38 MAPK Isoforms
| Target | Assay Type | IC50 / Kd | Reference |
| p38α MAPK | Cell-free assay | 4 - 20 nM (IC50) | [1][2] |
| p38α MAPK | Binding Assay | 3.7 nM (Kd) | [3][7] |
| p38β MAPK | Binding Assay | 17 nM (Kd) | [3][7] |
Table 2: this compound Inhibition of Cytokine Production
| Cytokine | Assay | IC50 | Reference |
| IL-1β | LPS-stimulated ex vivo blood assay | 122 ng/mL | [2][7] |
| IL-6 | LPS-stimulated ex vivo blood assay | 59 ng/mL | [2][7] |
| TNFα | LPS-stimulated ex vivo blood assay | 99 ng/mL | [2][7] |
Table 3: Growth Inhibition of Human Cancer Cell Lines by this compound
| Cell Line | Assay Type | IC50 | Reference |
| HOP-62 | Growth inhibition assay | 0.01543 µM | [2] |
| NCI-H720 | Growth inhibition assay | 0.01682 µM | [2] |
| JVM-2 | Growth inhibition assay | 0.083 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing p38 MAPK Inhibition.
Caption: Workflow for Determining the Cytotoxicity of this compound.
Experimental Protocols
Protocol 1: Assessment of p38 MAPK Pathway Inhibition by Western Blot
This protocol details the use of Western blotting to measure the inhibition of p38 MAPK phosphorylation by this compound in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
p38 MAPK activator (e.g., Anisomycin, LPS, UV irradiation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p38 MAPK activity, you may serum-starve the cells for 4-16 hours prior to treatment.
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound in cell culture medium. A typical concentration range to test is 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the p38 MAPK activator to the culture medium at a pre-determined optimal concentration and for a specific duration (e.g., Anisomycin at 10 µg/mL for 30 minutes).[8]
-
Include a non-stimulated control for each condition.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel.[8]
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total p38 MAPK and a loading control like β-actin.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol outlines a method to determine the effect of this compound on cell viability using a common colorimetric or fluorometric assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or a fluorescent dye like CellTox™ Green)[9]
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include wells for vehicle control (DMSO) and a "no cells" (medium only) blank control.[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[9]
-
Addition of Viability Reagent:
-
Follow the manufacturer's instructions for the chosen viability reagent.
-
For example, if using an MTT assay, add 10 µL of the MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution.
-
If using a fluorescent dye-based assay, add the reagent directly to the wells.[9]
-
-
Signal Measurement:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO up to 100 mM.[7]
-
Storage: For long-term storage, the solid powder should be kept at 4°C and desiccated. DMSO stock solutions should be stored at -20°C.[3][7] It is recommended to prepare and use solutions on the same day if possible.[3]
Conclusion
This compound is a specific and potent research tool for investigating the roles of the p38 MAPK signaling pathway in various cellular contexts. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further understand the biological implications of p38 MAPK inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellagentech.com [cellagentech.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Vx-702
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vx-702 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] By inhibiting p38α MAPK, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of these key inflammatory mediators.[3] These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on its ability to suppress cytokine production and inhibit p38 MAPK phosphorylation in relevant cell-based models.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a signaling cascade that ultimately results in the phosphorylation and activation of downstream targets, promoting the transcription and translation of pro-inflammatory genes. This compound acts as an ATP-competitive inhibitor of p38α MAPK, preventing the phosphorylation of its substrates and thereby attenuating the inflammatory response.[5]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols outline key in vitro assays to quantify the anti-inflammatory activity of this compound.
Cell Culture and Maintenance
-
Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Assessment of this compound on Cell Viability (MTS Assay)
It is crucial to determine the cytotoxic concentration of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[3][6]
-
Protocol:
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours.[7][8]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This assay directly assesses the inhibitory effect of this compound on its molecular target, p38 MAPK.[9]
-
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Pre-incubate cells with this compound or vehicle control for 1 hour.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
-
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Inhibition of LPS-Induced Cytokine Production by this compound
| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| IC50 (µM) |
Note: In vitro studies have shown this compound to inhibit the production of IL-6, IL-1β, and TNFα with IC50 values of 59, 122, and 99 ng/mL, respectively.[1][2]
Table 3: Quantification of p38 MAPK Phosphorylation by this compound
| This compound Concentration (µM) | Normalized p-p38/Total p38 Ratio |
| 0 (Vehicle, Unstimulated) | |
| 0 (Vehicle, LPS) | |
| 0.01 (LPS) | |
| 0.1 (LPS) | |
| 1 (LPS) | |
| 10 (LPS) |
Expected Outcomes
-
This compound is expected to have minimal effect on cell viability at concentrations that effectively inhibit cytokine production.
-
A dose-dependent inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production by this compound is anticipated.
-
This compound should demonstrate a dose-dependent reduction in the phosphorylation of p38 MAPK upon LPS stimulation, confirming its on-target activity.
These protocols provide a comprehensive framework for researchers to effectively evaluate the anti-inflammatory properties of this compound and similar p38 MAPK inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]
- 5. cellagentech.com [cellagentech.com]
- 6. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Vx-702 in Acute Coronary Syndrome (ACS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational use of Vx-702, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in the context of Acute Coronary Syndrome (ACS). The following sections detail the mechanism of action, summarize key quantitative data from clinical and preclinical studies, and provide detailed experimental protocols for researchers interested in studying this compound or similar compounds in ACS models.
Introduction
Acute Coronary Syndrome is a life-threatening condition often triggered by the rupture of an atherosclerotic plaque, leading to thrombus formation, myocardial ischemia, and infarction. Inflammation is a critical component in the pathophysiology of ACS, contributing to plaque instability and myocardial damage. The p38 MAPK signaling pathway is a key regulator of the inflammatory response, making it a compelling therapeutic target. This compound is a second-generation, orally active inhibitor of p38 MAPK, which has been investigated for its potential to mitigate the inflammatory cascade in ACS.[1][2]
Mechanism of Action
This compound selectively inhibits the p38 MAPK, an intracellular enzyme that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3] By inhibiting p38 MAPK, this compound is hypothesized to reduce the inflammatory response associated with ACS, thereby potentially limiting myocardial damage and improving clinical outcomes. A key biomarker of this anti-inflammatory effect is the reduction of C-reactive protein (CRP), a downstream marker of inflammation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a Phase IIa clinical trial of this compound in patients with ACS undergoing percutaneous coronary intervention (PCI) and a preclinical study in a rat model of myocardial ischemia-reperfusion.
Table 1: Phase IIa Clinical Trial - Effect of this compound on C-Reactive Protein (CRP) Levels in ACS Patients Post-PCI [4]
| Treatment Group | N | Median Change in CRP from Baseline at 48h Post-PCI (%) |
| Placebo | 9 | +98% |
| This compound (5 mg) | 9 | -37% |
| This compound (10 mg) | 9 | -67% |
| This compound (20 mg) | 9 | -71% |
| This compound (40 mg) | 9 | -63% |
Table 2: Preclinical Study - Effect of this compound on Myocardial Infarct Size in a Rat Ischemia-Reperfusion Model
| Treatment Group | N | Myocardial Infarct Size / Area at Risk (MI/AAR) Ratio |
| Vehicle | 10 | Data not specified, used as control |
| This compound (5 mg/kg) | 10 | No significant reduction compared to vehicle |
| This compound (50 mg/kg) | 10 | Significantly reduced compared to vehicle |
Experimental Protocols
Clinical Trial Protocol: Phase IIa Study of this compound in ACS
This protocol is based on the reported design of the Phase IIa clinical trial of this compound in patients with unstable angina and elevated CRP undergoing PCI.[4]
1. Study Design:
-
A double-blind, randomized, placebo-controlled, dose-escalation study.
2. Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of unstable angina and elevated baseline CRP levels scheduled for percutaneous coronary intervention.
-
Exclusion Criteria: Standard exclusion criteria for clinical trials in ACS, including but not limited to, contraindications to antiplatelet or anticoagulant therapy, severe renal or hepatic impairment, and recent major surgery or trauma.
3. Treatment Regimen:
-
Patients were randomized to receive placebo or one of four doses of this compound (5 mg, 10 mg, 20 mg, or 40 mg).
-
The study drug was administered orally once daily for a total of five days.
-
The dosing schedule consisted of two doses administered before the PCI procedure and three doses administered after the procedure.
4. Sample Collection and Analysis:
-
Blood samples for the measurement of serum CRP were collected at baseline (before the first dose of study drug) and at multiple time points post-PCI, including 24 and 48 hours.
-
CRP levels were likely measured using a high-sensitivity CRP (hs-CRP) assay, a standard method for assessing cardiovascular risk and inflammation.
5. Endpoints:
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary Endpoint: Change in serum CRP levels from baseline.
Preclinical Protocol: Rat Model of Myocardial Ischemia-Reperfusion
This protocol is a representative methodology for studying the effects of a p38 MAPK inhibitor like this compound in a rat model of myocardial ischemia-reperfusion, based on published literature.
1. Animals:
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
3. Ischemia-Reperfusion Procedure:
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by the observation of myocardial blanching.
-
Maintain the ischemic period for a defined duration (e.g., 30 minutes).
-
After the ischemic period, release the ligature to allow for reperfusion of the coronary artery. The reperfusion period is also maintained for a defined duration (e.g., 2 hours).
4. Drug Administration:
-
Prepare this compound for oral administration. A common vehicle for preclinical oral formulations is a suspension in a solution such as 0.5% methylcellulose or a mixture of PEG300, Tween-80, and saline.
-
Administer this compound or vehicle orally via gavage at a specified time point before the induction of ischemia (e.g., 1 hour prior). Doses of 5 mg/kg and 50 mg/kg have been reportedly used.
5. Assessment of Myocardial Infarct Size:
-
At the end of the reperfusion period, excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, while the infarcted tissue remains pale.[1][2]
-
Slice the heart into transverse sections.
-
Image the heart slices and use planimetry software to quantify the area at risk (AAR) and the infarct area (IA).
-
Calculate the infarct size as a percentage of the area at risk (IA/AAR x 100%).
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway in ACS and the inhibitory action of this compound.
Experimental Workflow: Clinical Trial
Caption: Workflow of the Phase IIa clinical trial of this compound in ACS patients.
Experimental Workflow: Preclinical Animal Study
Caption: Workflow of the preclinical rat ischemia-reperfusion study of this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medschool.vcu.edu [medschool.vcu.edu]
- 3. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 4. Preliminary Phase IIa Data for this compound Demonstrate Tolerability and Reduction in C-Reactive Protein in Cardiovascular Patients | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. mmbio.cn [mmbio.cn]
Application Notes and Protocols for Long-Term Administration of Vx-702 in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vx-702 is an investigational, orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases.[4] Consequently, this compound has been evaluated as a potential therapeutic agent for conditions like rheumatoid arthritis, cardiovascular diseases, and neurodegenerative disorders.[5][6][7] These application notes provide a summary of preclinical data and detailed protocols for the long-term administration of this compound in relevant chronic disease models.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models of chronic diseases.
Table 1: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Dosage Regimen | Comparator | Efficacy Endpoint | Outcome | Reference |
| 0.1 mg/kg, twice daily | Methotrexate (0.1 mg/kg) | Inhibition of wrist joint erosion and inflammation score | Equivalent effect | [1] |
| 5 mg/kg, twice daily | Prednisolone (10 mg/kg, once daily) | Inhibition of wrist joint erosion and inflammation score | Equivalent effect | [1] |
Table 2: Efficacy of this compound in a Rat Ischemia-Reperfusion Injury Model
| Dosage Regimen | Comparator | Efficacy Endpoint | Outcome | Reference |
| 5 mg/kg | Vehicle | Myocardial Infarct Size / Area at Risk (MI/AAR) | No significant reduction | [1] |
| 50 mg/kg | Vehicle | Myocardial Infarct Size / Area at Risk (MI/AAR) | Significant reduction | [1] |
Signaling Pathway
The diagram below illustrates the central role of p38 MAPK in the inflammatory cascade and the mechanism of action of this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the long-term administration of this compound in preclinical models of chronic diseases.
Protocol 1: Long-Term Administration of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol is adapted from standard methodologies for inducing and treating AIA in rats, a widely used model for studying rheumatoid arthritis.[8][9]
1. Animal Model
-
Species: Lewis rats
-
Age: 6-8 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Arthritis
-
Prepare a suspension of Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.
-
Administer a single subcutaneous injection of 0.1 mL of the adjuvant suspension into the base of the tail of each rat.
-
Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear within 10-14 days post-induction and are characterized by erythema and swelling of the paws.
3. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral gavage, such as 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Dosage: Based on preclinical data for similar p38 MAPK inhibitors, a dosage range of 10-60 mg/kg administered once or twice daily can be explored.[8]
-
Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage. For long-term studies, treatment should commence upon the first signs of arthritis (therapeutic regimen) or on the day of adjuvant injection (prophylactic regimen) and continue for a period of 21-28 days or longer, depending on the study objectives.
4. Monitoring and Endpoints
-
Clinical Scoring: Assess the severity of arthritis daily using a macroscopic scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per animal).
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).
-
Body Weight: Record the body weight of each animal daily.
-
Histopathology: At the end of the study, collect ankle and knee joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples periodically to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.
Protocol 2: Long-Term Administration of a p38 MAPK Inhibitor in a Mouse Model of Neurodegenerative Disease
This protocol is a generalized approach based on studies using p38 MAPK inhibitors in transgenic mouse models of Alzheimer's disease (AD) and Parkinson's disease (PD).[10][11]
1. Animal Model
-
Species: Transgenic mice relevant to the neurodegenerative disease of interest (e.g., 5XFAD for AD, or α-synuclein overexpressing mice for PD).
-
Age: Dependent on the model and the desired stage of disease progression for intervention.
-
Sex: Both males and females should be included, with data analyzed separately.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Formulation and Administration
-
Formulation: Prepare a suspension of the p38 MAPK inhibitor in a suitable vehicle for oral administration. The formulation should be optimized for stability and bioavailability.
-
Dosage: The dosage will depend on the specific inhibitor being used. For example, a selective p38α/β inhibitor, NJK14047, has been administered orally to 5XFAD mice.[10]
-
Administration: The drug can be administered via oral gavage or incorporated into the diet for long-term studies to minimize stress. Administration should be initiated at a relevant point in the disease progression and continue for several weeks to months.
3. Monitoring and Endpoints
-
Behavioral Testing: Conduct a battery of behavioral tests at baseline and at regular intervals throughout the study to assess cognitive function (e.g., Morris water maze, Y-maze for AD models) or motor function (e.g., rotarod, open field test for PD models).
-
Histopathology and Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue for analysis of pathological hallmarks, such as amyloid-beta plaques and neurofibrillary tangles in AD models, or α-synuclein aggregates and neuronal loss in PD models. Immunohistochemistry can be used to assess neuroinflammation (e.g., microgliosis, astrocytosis) and synaptic markers.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of phosphorylated p38 MAPK, pro-inflammatory cytokines, and disease-specific protein aggregates (e.g., Aβ42, phosphorylated tau, α-synuclein) using techniques such as Western blotting and ELISA.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the long-term administration of this compound in a chronic disease model.
Caption: A generalized experimental workflow for preclinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do p38 mitogen-activated protein kinase inhibitors have a future for the treatment of cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 8. | BioWorld [bioworld.com]
- 9. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 10. P38α MAPK Signaling—A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of p38 MAPK Activation Upon Vx-702 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.[4][5][6] Vx-702 is an orally active and highly selective inhibitor of p38α MAPK.[7][8][9] It competitively binds to the ATP-binding site of p38 MAPK, with a 14-fold higher potency for the p38α isoform compared to p38β.[7][8] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on p38 MAPK activation by measuring the phosphorylation status of p38 using Western blot analysis.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase module.[10] External stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate MAPK kinase kinases (MKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs).[3][10] MKK3 and MKK6 are the primary activators of p38 MAPK, which then phosphorylates downstream transcription factors and protein kinases, leading to the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNFα.[2][6][10] this compound exerts its anti-inflammatory effects by inhibiting this phosphorylation cascade.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot to analyze p38 phosphorylation after this compound treatment.
Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO). c. Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, TNF-α) for the recommended time (e.g., 15-30 minutes) to induce p38 phosphorylation.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE: a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][12][13]
7. Primary Antibody Incubation: a. Dilute the primary antibodies (anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK) in 5% BSA in TBST according to the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the phospho-p38 signal to the total p38 signal for each sample to account for loading differences.
Data Presentation
Quantitative data from the Western blot analysis can be summarized in the following table. This allows for a clear comparison of the dose-dependent inhibitory effect of this compound on p38 phosphorylation.
| Treatment Group | This compound Concentration (µM) | Phospho-p38/Total p38 Ratio (Normalized to Stimulated Control) | % Inhibition of p38 Phosphorylation |
| Unstimulated Control | 0 | Value | N/A |
| Stimulated Control | 0 | 1.00 | 0% |
| Stimulated + this compound | 0.1 | Value | Value |
| Stimulated + this compound | 1.0 | Value | Value |
| Stimulated + this compound | 10.0 | Value | Value |
Note: Values in the table should be replaced with experimental data. The % inhibition is calculated as: [1 - (Normalized ratio of treated sample / Normalized ratio of stimulated control)] x 100.
Conclusion
This application note provides a comprehensive protocol for the analysis of p38 MAPK activation following treatment with the selective inhibitor this compound. The use of Western blotting to quantify the levels of phosphorylated p38 is a reliable method to determine the efficacy and dose-response of this compound in a cellular context. The provided diagrams and tables offer a clear framework for experimental design and data presentation, aiding researchers in their investigation of p38 MAPK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellagentech.com [cellagentech.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis of VX-702 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: VX-702 is a potent and selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α and p38β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, playing a key role in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[3] As such, this compound is investigated for its therapeutic potential in inflammatory diseases.[3]
Flow cytometry is a powerful, high-throughput technique that enables multi-parametric analysis of individual cells within a heterogeneous population. It is an indispensable tool for elucidating the mechanism of action and cellular effects of kinase inhibitors like this compound. These application notes provide detailed protocols for assessing the impact of this compound on key cellular processes, including direct target engagement, downstream cytokine production, apoptosis, and cell cycle progression.
Key Applications Overview
| Application | Purpose | Key Readouts |
| Phospho-Flow Cytometry | To measure the direct inhibitory effect of this compound on the p38 MAPK signaling pathway. | Phosphorylated p38 MAPK (p-p38) levels. |
| Intracellular Cytokine Staining | To quantify the functional downstream effect of p38 MAPK inhibition on inflammatory cytokine production. | Intracellular levels of TNF-α, IL-6, IL-1β. |
| Apoptosis Assay | To assess the effect of this compound on cell viability and programmed cell death. | Percentage of live, early apoptotic, and late apoptotic/necrotic cells. |
| Cell Cycle Analysis | To determine the impact of this compound on cell proliferation and cell cycle progression. | Distribution of cells in G0/G1, S, and G2/M phases. |
Quantitative Data Summary
The inhibitory concentration (IC50) values of this compound highlight its potency in blocking p38 MAPK activity and subsequent cytokine production.
| Parameter | System/Cell Type | IC50 Value | Reference |
| p38α MAPK Activity | Cell-free assay | 4 - 20 nM | [2] |
| IL-6 Production | LPS-stimulated whole blood | 59 ng/mL | [1][4] |
| IL-1β Production | LPS-stimulated whole blood | 122 ng/mL | [1][4] |
| TNF-α Production | LPS-stimulated whole blood | 99 ng/mL | [1][4] |
| Growth Inhibition (HOP-62) | Human cancer cell line | 0.01543 µM | [2] |
| Growth Inhibition (NCI-H720) | Human cancer cell line | 0.01682 µM | [2] |
Application 1: Analysis of p38 MAPK Phosphorylation
This protocol details the use of phospho-specific flow cytometry to directly measure the inhibition of p38 MAPK phosphorylation in cells treated with this compound.
Experimental Protocol:
-
Cell Preparation: Culture cells (e.g., PBMCs, RAW264.7 macrophages) to the desired density. For suspension cells, aim for 1-2 x 10^6 cells per condition.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway (e.g., 1 µg/mL LPS for 15-30 minutes). Include an unstimulated control.
-
Fixation: Immediately fix the cells to preserve the phosphorylation state. Add pre-warmed BD Phosflow™ Lyse/Fix Buffer or equivalent (e.g., 4% paraformaldehyde) and incubate at 37°C for 10 minutes.[5]
-
Permeabilization: Wash the cells with PBS and then permeabilize them to allow antibody access to intracellular targets. A methanol-based permeabilization is often optimal for phospho-epitopes.[6] Resuspend the cell pellet in ice-cold methanol and incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove methanol. Resuspend the pellet in staining buffer (e.g., PBS with 1% BSA) and add the fluorescently conjugated anti-phospho-p38 MAPK (T180/Y182) antibody. Incubate for 60 minutes at room temperature, protected from light.[6]
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events (e.g., 10,000-50,000).
-
Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the median fluorescence intensity (MFI) of the phospho-p38 MAPK signal in this compound-treated samples relative to the stimulated and unstimulated controls.
Application 2: Intracellular Cytokine Staining
This protocol is for measuring the effect of this compound on the production of key pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Preparation: Prepare 1-2 x 10^6 cells per sample in culture medium.
-
This compound Treatment: Pre-incubate cells with this compound or vehicle control for 1-2 hours.
-
Stimulation and Protein Transport Inhibition: Add a stimulant (e.g., LPS) and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell suspension.[7] This step is crucial to trap cytokines inside the cell for detection. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash cells and stain with antibodies against cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes) to identify specific cell populations. Incubate for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Use a commercially available fixation/permeabilization kit (e.g., containing saponin) according to the manufacturer's instructions. Saponin-based buffers reversibly permeabilize the membrane.[7]
-
Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IL-6) diluted in permeabilization buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.
-
Analysis: Gate on the cell population of interest using the surface markers. Quantify the percentage of cytokine-positive cells and the MFI of the cytokine signal.
Application 3: Apoptosis Detection by Annexin V & Viability Dye Staining
This protocol assesses whether this compound induces or prevents apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound at various concentrations for a relevant duration (e.g., 24-72 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, as these may be apoptotic. Centrifuge and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD.[8][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Data Acquisition: Immediately add 400 µL of 1X Binding Buffer to each tube and acquire data on the flow cytometer. Do not wash after staining. Analysis should be performed promptly as apoptotic states are transient.[10]
-
Analysis: Create a quadrant plot of Annexin V versus PI/7-AAD fluorescence.
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
Application 4: Cell Cycle Analysis
This protocol is used to determine if this compound affects cell cycle progression.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Synchronize cells if necessary. Treat with this compound or vehicle control for a period equivalent to at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation. Ensure a single-cell suspension.
-
Fixation: Wash cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and prevents clumping. Fix for at least 30 minutes on ice (or store at -20°C).[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[11] RNase A is essential to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Acquire data on a flow cytometer using a linear scale for the DNA dye fluorescence channel. Use a low flow rate to improve resolution.
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. Use cell cycle analysis software (e.g., Dean-Jett-Fox, Watson models) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[12]
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activated p38 MAPK in Peripheral Blood Monocytes of Steroid Resistant Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vx-702 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the p38 MAPK inhibitor, Vx-702, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule, which can lead to poor aqueous solubility.[3] This limited solubility can present significant challenges in experimental settings, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What are the initial signs of this compound solubility problems in my experiment?
Common indicators of solubility issues include:
-
Visible Precipitate: You may observe cloudiness, crystals, or a film in your stock solution or final assay buffer. This can occur immediately upon dilution or over time.
-
Inconsistent Results: Poor solubility can lead to variability between replicate experiments and dose-response curves that are not sigmoidal.
-
Low Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an apparent decrease in potency (higher IC50 values).
-
Clogged Pipette Tips: Precipitated compound can block pipette tips during liquid handling.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[1]
Troubleshooting Guide
Issue 1: Precipitate formation when diluting this compound stock solution in aqueous buffers (e.g., PBS, Tris, HEPES).
Cause: This is a common issue due to the hydrophobic nature of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes less favorable.
Solutions:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can help maintain solubility. Polyethylene glycol 300 (PEG300) is a commonly used co-solvent for in vivo and in vitro studies.[1][2]
-
Inclusion of Surfactants: Non-ionic surfactants like Tween 80 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[1][2]
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes prevent precipitation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[6][7][8] While specific data for this compound is limited, exploring a slightly acidic pH might be beneficial, though this needs to be compatible with your experimental system.
Example Solubility of this compound in Common Buffers (Hypothetical Data for Illustrative Purposes)
| Buffer (pH 7.4) | Maximum Soluble Concentration (µM) without Additives | Maximum Soluble Concentration (µM) with 5% DMSO | Maximum Soluble Concentration (µM) with 5% DMSO + 0.1% Tween 80 |
| PBS | < 1 | 10 | 50 |
| Tris | < 1 | 12 | 60 |
| HEPES | < 1 | 15 | 75 |
Note: This table provides hypothetical data to illustrate the expected trend in solubility with the use of co-solvents and surfactants. Actual solubility should be determined empirically.
Issue 2: this compound appears to have low potency or gives inconsistent results in cell-based assays.
Cause: This is often a direct consequence of poor solubility. If the compound precipitates in the cell culture medium, the effective concentration that the cells are exposed to will be lower and more variable than the nominal concentration. The presence of proteins in serum can also sometimes impact the free concentration of the inhibitor.[9]
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a DMSO stock immediately before use. Avoid storing diluted aqueous solutions.
-
Optimize Final DMSO Concentration: While a small percentage of DMSO is generally well-tolerated by most cell lines, it's essential to keep it consistent across all treatments (including vehicle controls) and as low as possible (typically ≤ 0.5%).
-
Pre-warm Media: Adding the this compound solution to pre-warmed cell culture media can sometimes help maintain solubility.
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted compound in the media for any signs of precipitation.
-
Sonication: Gentle sonication of the diluted solution in a water bath for a few minutes can sometimes help to redissolve small amounts of precipitate. However, be cautious as this may not result in a stable solution.
Experimental Protocols
Protocol for Preparing this compound Working Solutions for an In Vitro Kinase Assay
This protocol provides a general guideline for preparing this compound solutions for a typical in vitro p38 MAPK kinase assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Co-solvent (optional, e.g., PEG300)
-
Surfactant (optional, e.g., Tween 80)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution Series in DMSO:
-
Perform serial dilutions of your 10 mM stock solution in anhydrous DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
-
Prepare Final Working Solutions in Kinase Assay Buffer:
-
Method A (Direct Dilution):
-
Directly dilute the DMSO intermediate stock into the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low and consistent (e.g., ≤ 1%).
-
Troubleshooting: If precipitation is observed, proceed to Method B or C.
-
-
Method B (with Co-solvent):
-
Prepare the kinase assay buffer containing a fixed percentage of a co-solvent like PEG300 (e.g., 5-10%).
-
Dilute the DMSO intermediate stock into this co-solvent-containing buffer.
-
-
Method C (with Surfactant):
-
Prepare the kinase assay buffer containing a low concentration of a surfactant like Tween 80 (e.g., 0.01-0.1%).
-
Dilute the DMSO intermediate stock into the surfactant-containing buffer.
-
-
-
Final Assay Preparation:
-
Add the prepared working solutions of this compound to the kinase reaction mixture.
-
Ensure the final concentration of all solvents (DMSO, PEG300) is the same across all wells, including the vehicle control.
-
Visualizations
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Vx-702 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the potential off-target effects of Vx-702, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Quick Navigation:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
FAQs
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of p38α MAPK, a key enzyme in the mitogen-activated protein kinase signaling pathway that plays a crucial role in cellular responses to inflammatory cytokines and stress.
Q2: What are the known selectivity characteristics of this compound?
This compound exhibits significantly higher potency for the p38α isoform compared to the p38β isoform. While comprehensive public data on its interaction with the entire kinome is limited, its aminopyridine scaffold is a common feature in many kinase inhibitors, suggesting the potential for off-target interactions with other kinases.
Q3: What are the potential therapeutic applications of this compound?
This compound has been investigated primarily for the treatment of inflammatory diseases, most notably rheumatoid arthritis.[1] Its mechanism of action, the inhibition of p38α MAPK, aims to reduce the production of pro-inflammatory cytokines.
Q4: What are the reported side effects of p38 MAPK inhibitors in clinical trials?
Clinical trials of various p38 MAPK inhibitors have reported side effects, including liver toxicity (elevated liver enzymes), neurological effects, and skin rashes.[2] These adverse events may be due to on-target effects in different tissues or off-target activities.
Q5: Why is it important to consider off-target effects in my experiments?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Phenotype: Cell death, altered morphology, or changes in proliferation in a manner not consistent with known p38α MAPK function. | This compound may be inhibiting other kinases crucial for cell survival or proliferation in your specific cell type. | 1. Perform a dose-response experiment: Determine if the phenotype is observed at concentrations significantly higher than the IC50 for p38α. 2. Use a structurally different p38α MAPK inhibitor: If a different inhibitor does not produce the same phenotype, it suggests an off-target effect of this compound. 3. Conduct a rescue experiment: If possible, overexpress a downstream effector of the suspected off-target to see if the phenotype is reversed. |
| Contradictory Western Blot Results: Inhibition of a signaling pathway thought to be independent of p38α MAPK. | This compound could be directly or indirectly modulating another kinase that is part of the observed pathway. | 1. Confirm p38α inhibition: Probe for phosphorylation of a direct downstream target of p38α (e.g., MK2) to ensure this compound is active at the intended target. 2. Profile other kinases: Use a kinase antibody array or perform targeted western blots for the phosphorylation status of key kinases in related pathways (e.g., JNK, ERK, AKT). |
| Inconsistent Results Across Different Cell Lines: this compound shows the expected effect in one cell line but a different or no effect in another, despite similar p38α expression. | The expression levels of potential off-target kinases may differ between the cell lines, leading to varied responses. | 1. Characterize your cell lines: Perform baseline western blots to compare the expression levels of p38α and other potentially relevant kinases in your cell lines. 2. Consult kinase expression databases: Use online resources to check the relative expression of kinases in your cell lines of interest. |
| Lack of Correlation Between p38α Inhibition and Functional Outcome: Complete inhibition of p38α phosphorylation is observed, but the expected downstream functional effect (e.g., cytokine release) is only partially blocked. | The functional outcome may be regulated by multiple pathways, and this compound might be affecting a compensatory pathway through an off-target interaction. | 1. Use combination therapy: Inhibit the suspected compensatory pathway with a specific inhibitor in conjunction with this compound to see if the functional outcome is fully blocked. 2. Perform a literature search: Investigate if the observed functional outcome is known to be regulated by pathways other than p38α MAPK. |
Data Tables
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| p38α MAPK | Kinase Assay | IC50: 4-20 nM | [3][4] |
| p38β MAPK | Kinase Assay | ~14-fold less potent than for p38α | [3][4] |
| IL-6 Production (LPS-stimulated) | Cell-based Assay | IC50: 59 ng/mL | [3][4] |
| IL-1β Production (LPS-stimulated) | Cell-based Assay | IC50: 122 ng/mL | [3][4] |
| TNFα Production (LPS-stimulated) | Cell-based Assay | IC50: 99 ng/mL | [3][4] |
Table 2: Clinical Trial Data for this compound in Rheumatoid Arthritis (12-week study)
| Treatment Group | ACR20 Response Rate | p-value (vs. Placebo) | Reference |
| Placebo | 30% | - | [5] |
| This compound (5 mg) | 38% | 0.04 | [5] |
| This compound (10 mg) | 40% | 0.04 | [5] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Example: Radiometric Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Purified active kinase.
-
Kinase-specific substrate peptide.
-
[γ-³³P]ATP.
-
This compound serial dilutions in DMSO.
-
Stop Solution (e.g., 75 mM phosphoric acid).
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (control) to a 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP in kinase buffer.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 25 µL of stop solution.
-
Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Allow the filter mat to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on the phosphorylation of a target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS, UV radiation) for a predetermined time to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein.
-
Compare the phosphorylation levels in this compound-treated samples to the stimulated control.
-
Signaling Pathways & Workflows
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Hypothesis for an unexpected phenotype due to a potential off-target effect of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse events associated with the p38 MAPK inhibitor, Vx-702, in the context of animal studies. The information provided is based on published data for this compound and class effects of p38 MAPK inhibitors.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific adverse events that may be encountered during preclinical studies with this compound.
Question 1: An animal on a high dose of a p38 MAPK inhibitor is exhibiting signs of gastrointestinal distress (diarrhea, decreased activity). What steps should be taken?
Answer:
Gastrointestinal toxicity has been observed in Beagle dogs treated with selective p38α MAPK inhibitors, presenting with clinical signs such as decreased activity and diarrhea[1]. The underlying pathology can include lymphoid necrosis and depletion in the gut-associated lymphoid tissue (GALT) and mucosal hemorrhages[1].
Immediate Actions:
-
Clinical Assessment: Perform a thorough clinical examination of the animal. Record all observations, including severity of diarrhea, activity level, and hydration status.
-
Dose Adjustment: Consider a temporary suspension of dosing or a dose reduction.
-
Supportive Care: Provide supportive care as directed by the attending veterinarian. This may include fluid therapy to correct dehydration and nutritional support.
-
Monitoring: Increase the frequency of monitoring for the affected animal.
Follow-up and Investigation:
-
Pathology: If the animal's condition worsens and euthanasia is required, or at the study endpoint, perform a detailed gross and histopathological examination of the gastrointestinal tract, Peyer's patches, and mesenteric lymph nodes.
-
Species Specificity: Be aware that this particular toxicity has been noted as species-specific to dogs and has not been reported in mice, rats, or cynomolgus monkeys[1].
Question 2: We have observed elevations in liver enzymes (ALT, AST) in animals treated with a p38 MAPK inhibitor. How should we proceed?
Answer:
Hepatotoxicity is a known class effect of some p38 MAPK inhibitors, with reports of elevated liver enzymes in both preclinical and clinical studies for certain compounds in this class[2].
Immediate Actions:
-
Confirm Findings: Repeat the liver function tests to confirm the initial findings.
-
Dose-Response Evaluation: Assess if the elevation in liver enzymes is dose-dependent.
-
Clinical Monitoring: Closely monitor the animals for any clinical signs of liver toxicity, such as jaundice, lethargy, or changes in appetite.
Investigative Steps:
-
Histopathology: At the end of the study, or if signs progress, collect liver tissue for histopathological analysis to look for signs of liver damage.
-
Mechanism of Toxicity: In vitro studies have suggested that some p38 inhibitors may induce markers of cellular stress, such as increased caspase-3 activity and elevated aspartate transaminase in cell lines like HepG2[3]. Further mechanistic studies could be considered.
Question 3: Some animals in our study are showing neurological signs (e.g., ataxia, tremors) after administration of a p38 MAPK inhibitor. What is the potential cause and what should be done?
Answer:
Central nervous system (CNS) effects have been a concern for some p38 MAPK inhibitors. For example, the development of an early p38 inhibitor, VX-745, was halted due to CNS toxicity observed in dogs at high doses[2].
Immediate Actions:
-
Veterinary Examination: A veterinarian should immediately assess the animal to characterize the neurological signs.
-
Dose Interruption: Suspend dosing in the affected animal until the cause can be determined.
-
Safety of Personnel: Ensure appropriate handling procedures are in place for animals exhibiting neurological signs.
Investigative Plan:
-
Pharmacokinetics: Determine the concentration of the compound in the central nervous system to assess blood-brain barrier penetration.
-
Histopathology: Conduct a thorough histopathological examination of the brain and spinal cord at necropsy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK)[4]. The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][5]. By inhibiting p38α MAPK, this compound blocks the signaling cascade that leads to the expression of these inflammatory mediators.
Q2: What are the most common potential adverse events associated with p38 MAPK inhibitors in animal studies? A2: Based on class effects, potential adverse events in animal studies may include gastrointestinal toxicity (especially in dogs), hepatotoxicity (elevated liver enzymes), central nervous system effects, and skin disorders[1][2][6]. It is important to note that toxicity can be species-specific[1].
Q3: Are there any known effects of p38 MAPK inhibition on cartilage? A3: Some studies suggest that p38 MAPK signaling is important for maintaining cartilage health. In one rat model, administration of a p38 inhibitor (SB203580) led to osteoarthritis-like changes, including a significant loss of matrix staining and increased cartilage degeneration[7]. This suggests that long-term or profound inhibition of p38 could have detrimental effects on joint cartilage.
Q4: What routine monitoring is recommended for animals in a this compound study? A4: A comprehensive monitoring plan should include:
-
Daily Clinical Observations: Record activity level, posture, grooming, and any signs of illness.
-
Body Weights: Measure at least weekly.
-
Food and Water Consumption: Monitor as appropriate for the species.
-
Clinical Pathology: Conduct baseline and periodic hematology and serum chemistry panels, paying close attention to liver enzymes and markers of renal function.
-
Detailed Examinations: Perform more thorough physical examinations at regular intervals.
Data on Potential Adverse Events of p38 MAPK Inhibitors
The following table summarizes potential adverse events reported for the class of p38 MAPK inhibitors in preclinical studies. Note that this is not specific to this compound and that incidence and severity are dose- and species-dependent.
| Target Organ System | Potential Adverse Event | Animal Model(s) | Reference |
| Gastrointestinal | Diarrhea, decreased activity, lymphoid necrosis (GALT), mucosal hemorrhages | Beagle Dog | [1] |
| Hepatic | Elevated liver enzymes (ALT, AST) | General (class effect) | [2] |
| Central Nervous System | Neurological signs (e.g., inflammatory syndrome) | Dog | [2] |
| Musculoskeletal | Osteoarthritis-like cartilage changes | Rat | [7] |
| Immune System | Lymphoid necrosis and depletion | Beagle Dog | [1] |
Experimental Protocols
Protocol: Monitoring for Gastrointestinal Toxicity in Canine Studies
-
Daily Clinical Observations:
-
Record fecal consistency using a standardized scoring system.
-
Note any changes in appetite or water intake.
-
Observe for signs of lethargy or decreased activity.
-
-
Weekly Body Weight Measurement:
-
Monitor for significant weight loss.
-
-
End-of-Study Procedures:
-
Gross Pathology: At necropsy, carefully examine the entire gastrointestinal tract, including Peyer's patches and mesenteric lymph nodes.
-
Histopathology: Collect tissue sections from the stomach, duodenum, jejunum, ileum, cecum, colon, mesenteric lymph nodes, and spleen for microscopic examination.
-
Protocol: Assessment of Potential Hepatotoxicity
-
Blood Collection:
-
Collect blood samples at baseline, mid-study, and termination.
-
-
Serum Chemistry Analysis:
-
Analyze serum for key liver enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
-
Histopathology:
-
At necropsy, collect liver tissue for fixation and histopathological evaluation.
-
Visualizations
Caption: this compound mechanism of action via inhibition of the p38 MAPK signaling pathway.
Caption: General workflow for managing adverse events in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VX 702 - AdisInsight [adisinsight.springer.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 6. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vx-702 and Transient Biomarker Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the transient biomarker suppression observed during experiments with Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing an initial decrease in inflammatory biomarkers (e.g., CRP, IL-6) after treating our rheumatoid arthritis (RA) model with this compound, but the levels return to near baseline after a few weeks, despite continuous drug administration. Is this an expected outcome?
A1: Yes, this phenomenon of transient biomarker suppression is a documented observation in both preclinical and clinical studies of this compound and other p38 MAPK inhibitors.[1][2][3][4] Clinical trial data in rheumatoid arthritis patients showed that reductions in C-reactive protein (CRP), soluble tumor necrosis factor receptor p55, and serum amyloid A (SAA) were observed as early as week 1, but these levels began to return to baseline values by week 4 and were at or near baseline by week 12.[1][2][3][4] This "escape" phenomenon is thought to be a class effect of p38 MAPK inhibitors and not necessarily indicative of a failing experiment.
Q2: What are the potential molecular mechanisms behind this transient biomarker suppression?
A2: The transient effect of this compound is likely due to the complex and adaptive nature of intracellular signaling pathways. The primary hypotheses include:
-
Activation of Compensatory Signaling Pathways: The inhibition of the p38 MAPK pathway can lead to the upregulation of parallel pro-inflammatory pathways, most notably the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][6] This compensatory activation can then drive the production of inflammatory cytokines, overriding the inhibitory effect of this compound on the p38 pathway.
-
Negative Feedback Loop Disruption: The p38 MAPK pathway is regulated by intricate negative feedback loops.[7] For instance, p38α can be involved in feedback mechanisms that inhibit upstream activators. By blocking p38α, this compound may inadvertently release this inhibition, leading to a signaling flux towards other MAPKs like JNK and ERK.[8]
-
Redundancy of p38 Isoforms: this compound is a selective inhibitor of the p38α isoform.[9][10] It is hypothesized that other p38 isoforms (β, γ, and δ), which may also be present in inflammatory cells, could compensate for the loss of p38α activity over time, leading to a rebound in inflammatory biomarker production.[9][10]
Q3: Could the transient effect be due to the metabolism or clearance of this compound?
A3: While pharmacokinetic properties are always a consideration, studies have suggested that the transient biomarker effect is independent of drug metabolism. Even with intermittent dosing regimens where sufficient plasma levels of this compound were maintained, the biomarker escape phenomenon was still observed.[1] This points towards a pharmacodynamic adaptation of the signaling network rather than a pharmacokinetic issue.
Troubleshooting Guide
If you are encountering transient biomarker suppression in your experiments with this compound, consider the following troubleshooting steps to further investigate the underlying mechanisms:
| Issue | Possible Cause | Recommended Action |
| Biomarker levels rebound after initial suppression. | Activation of compensatory signaling pathways. | 1. Probe for ERK1/2 and JNK activation: Perform Western blot analysis for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated JNK (p-JNK) in your experimental samples at various time points (e.g., baseline, initial suppression, and rebound). An increase in p-ERK1/2 or p-JNK concurrent with the biomarker rebound would support this hypothesis. 2. Combination therapy experiments: Consider co-administering this compound with a MEK/ERK inhibitor (e.g., trametinib) or a JNK inhibitor (e.g., SP600125) to see if the transient effect is abrogated. |
| Inconsistent or modest initial suppression. | Suboptimal drug concentration or cell-type specific effects. | 1. Dose-response studies: Ensure you have established an optimal dose of this compound in your specific model system that achieves the desired level of p38 MAPK inhibition without off-target effects. 2. Analyze different cell populations: If using complex tissue, try to isolate specific cell types (e.g., synoviocytes, macrophages) to understand their individual responses to this compound. |
| Uncertainty about the role of different p38 isoforms. | Compensation by other p38 isoforms. | 1. Isoform-specific analysis: If possible, use techniques like isoform-specific antibodies in Western blotting or immunoprecipitation to assess the activation state of p38β, γ, and δ in response to this compound treatment. 2. Gene silencing experiments: In in vitro models, consider using siRNA or shRNA to knock down other p38 isoforms to determine their contribution to the rebound effect. |
Data Presentation
Summary of Biomarker Changes in this compound Clinical Trials for Rheumatoid Arthritis
| Biomarker | Week 1 | Week 4 | Week 12 |
| C-Reactive Protein (CRP) | Significant Reduction | Return towards Baseline | At or Near Baseline |
| Serum Amyloid A (SAA) | Significant Reduction | Return towards Baseline | At or Near Baseline |
| Soluble TNF Receptor p55 | Significant Reduction | Return towards Baseline | At or Near Baseline |
Note: This table is a qualitative summary based on published clinical trial data.[1][2][3][4]
Experimental Protocols
Measurement of C-Reactive Protein (CRP) in Human Serum via ELISA
This protocol provides a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, reconstitution of standards, and dilution of serum samples. Human serum samples often require a significant dilution (e.g., 1:1000) due to the high concentration of CRP.
-
Coating: The microplate wells are pre-coated with a monoclonal antibody specific for CRP.
-
Sample Incubation: Add 100 µL of diluted standards, controls, and patient samples to the appropriate wells. Incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated anti-CRP detection antibody to each well. Incubate as directed (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes). A blue color will develop.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of CRP in the samples, remembering to account for the dilution factor.
Measurement of Serum Amyloid A (SAA) in Human Serum via Nephelometry
Nephelometry is a common method for the quantitative measurement of SAA. This protocol is a general overview.
-
Principle: This method utilizes the principle of light scattering. Latex particles coated with anti-SAA antibodies are mixed with the patient's serum. The SAA in the serum causes the latex particles to agglutinate, and the resulting increase in light scattering is measured by a nephelometer.
-
Instrumentation: A clinical chemistry analyzer with nephelometric capabilities is required.
-
Reagents and Calibration: Use a commercial SAA nephelometric assay kit, which will include the latex reagent, calibrators, and controls. It is crucial to use the specific calibrators provided by the manufacturer for the instrument being used.
-
Sample Preparation: Serum samples are typically used. Follow the instrument and kit instructions for sample handling and any required dilutions.
-
Assay Procedure:
-
The analyzer automatically pipettes the serum sample and the latex reagent into a reaction cuvette.
-
The mixture is incubated, and the instrument measures the change in light scatter over time (kinetic nephelometry).
-
The rate of change in light scatter is proportional to the concentration of SAA in the sample.
-
-
Data Analysis: The analyzer's software automatically calculates the SAA concentration based on the calibration curve established with the provided calibrators.
Visualizations
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 5. novamedline.com [novamedline.com]
- 6. Inhibition of p38 Mitogen-Activated Protein Kinase Augments Progression of Remnant Kidney Model by Activating the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between ERK and p38 MAPK mediates selective suppression of pro-inflammatory cytokines by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 10. Investigation of the role of the p38 MAPK α and δ isoforms in nonresponse to tumour necrosis factor blockade in the synovium of rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vx-702 for p38 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Vx-702 for maximum p38 mitogen-activated protein kinase (MAPK) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of p38α MAPK.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the p38α enzyme, preventing its activation and subsequent phosphorylation of downstream targets.[3][4] p38 MAP kinases are crucial in the signaling cascades that control cellular responses to stress and cytokines.[5] By inhibiting p38α, this compound can effectively block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][6]
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, experimental conditions, and the endpoint being measured. However, based on available data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. Pre-incubation with 1 μM this compound has been shown to completely or partially inhibit p38 activation.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For optimal results, prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[1] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or at -80°C for up to two years.[2] When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of p38 activity | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific system. |
| Incorrect preparation or storage of this compound. | Prepare fresh stock solutions in anhydrous DMSO. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. | |
| Cell type is resistant to this compound. | Some cell lines may have compensatory signaling pathways. Consider using a different cell line or a combination of inhibitors. | |
| Assay conditions are not optimal. | Ensure that the stimulation time and the endpoint measurement are appropriate for detecting p38 activation and its inhibition. | |
| High cell toxicity or off-target effects | This compound concentration is too high. | Lower the concentration of this compound. Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a more concentrated stock of this compound to minimize the volume of DMSO added. | |
| Off-target effects of this compound. | While this compound is highly selective for p38α, cross-reactivity with other kinases at high concentrations cannot be completely ruled out.[1][2] Compare the effects with other known p38 inhibitors. | |
| Inconsistent results between experiments | Variability in cell culture. | Maintain consistent cell passage numbers, confluency, and serum lots. |
| Inconsistent preparation of reagents. | Prepare fresh dilutions of this compound from a single, validated stock for each set of experiments. | |
| Variability in assay procedure. | Standardize all incubation times, temperatures, and washing steps. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 (p38 activation) | 4 - 20 nM | Platelet aggregation induced by various agonists | [1][2] |
| IC50 (IL-6 production) | 59 ng/mL | LPS-stimulated ex vivo blood assay | [1][2] |
| IC50 (IL-1β production) | 122 ng/mL | LPS-stimulated ex vivo blood assay | [1][2] |
| IC50 (TNFα production) | 99 ng/mL | LPS-stimulated ex vivo blood assay | [1][2] |
| Kd (p38α) | 3.7 nM | ATP-competitive binding assay | [3][4] |
| Kd (p38β) | 17 nM | ATP-competitive binding assay | [3][4] |
Experimental Protocols
Dose-Response Determination of this compound using Western Blot for Phospho-p38
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting p38 phosphorylation.
Materials:
-
Cells of interest (e.g., HeLa, THP-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., Anisomycin, LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., 10 µg/mL LPS for 30 minutes) to all wells except the unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 and loading control signals. Plot the normalized phospho-p38 levels against the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Vx-702 Technical Support Center: Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Vx-702, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent inhibition of my target cytokine (e.g., TNF-α, IL-6, IL-1β) with this compound?
A1: Inconsistent results can stem from several factors, from experimental setup to the inherent biology of your system. Here’s a checklist to troubleshoot this issue:
-
Compound Stability and Solubility: this compound is soluble in DMSO.[1][2] Ensure you are using freshly prepared solutions, as repeated freeze-thaw cycles can lead to degradation. If you observe precipitation in your media, consider the final DMSO concentration and the solubility of this compound in your specific cell culture medium.[2] It is recommended to prepare and use solutions on the same day if possible and store stock solutions at -20°C for up to a month.[1]
-
Cell Line-Specific Differences: The p38 MAPK pathway can vary significantly between different cell lines.[3] Some cell lines may have alternative signaling pathways that compensate for p38 inhibition, or they may express different isoforms of p38 with varying sensitivity to this compound.[4] It's crucial to characterize the p38 MAPK pathway in your specific cell model.
-
Experimental Conditions:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[5] Variations in intracellular ATP concentrations can affect the apparent IC50 value of the inhibitor.[6][7]
-
Assay Format: Discrepancies can arise between different assay formats (e.g., enzymatic vs. cell-based assays).[8] An inhibitor might show high potency in a biochemical assay but be less effective in a cellular context due to factors like cell permeability or efflux pumps.[8]
-
-
Transient Effect of Inhibition: Clinical studies with this compound have shown a transient suppression of inflammatory biomarkers.[9] This suggests that the inhibitory effect may not be sustained over long incubation periods. Consider performing time-course experiments to determine the optimal window for observing inhibition.
Q2: My in-vitro kinase assay results with this compound are not correlating with my cell-based assay results. What could be the reason?
A2: This is a common challenge when working with kinase inhibitors. Here are the likely culprits:
-
Cellular Permeability: this compound may have poor penetration into your specific cell type, leading to a lower effective concentration at the target site compared to the concentration used in a cell-free kinase assay.
-
Off-Target Effects: In a cellular environment, this compound could be interacting with other kinases or cellular proteins, leading to unexpected biological responses that may mask the effect of p38 MAPK inhibition.[10] While this compound is selective for p38α and p38β, cross-reactivity with other kinases can occur.[10]
-
Drug Efflux Pumps: Cells can actively transport the inhibitor out of the cytoplasm using efflux pumps like P-glycoprotein, reducing its intracellular concentration and efficacy.
-
Metabolism of the Compound: Your cells may metabolize this compound into a less active form, reducing its inhibitory potential over time.
Q3: I am observing cytotoxicity in my cell cultures treated with this compound, even at concentrations where I expect to see specific inhibition. How can I address this?
A3: Distinguishing specific pathway inhibition from general cytotoxicity is critical.
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the concentration range where this compound inhibits p38 MAPK without causing significant cell death. Use a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay.
-
Positive and Negative Controls:
-
Use a well-characterized, structurally different p38 MAPK inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
Use an inactive structural analog of this compound, if available, as a negative control to rule out non-specific effects of the chemical scaffold.
-
-
Rescue Experiments: If possible, try to "rescue" the cytotoxic phenotype by activating a downstream component of the p38 MAPK pathway to confirm that the observed effect is on-target.
-
Consider Off-Target Effects: High concentrations of kinase inhibitors are more likely to have off-target effects that can lead to cytotoxicity.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| p38α MAPK | Binding Affinity (Kd) | 3.7 nM | [1][5] |
| p38β MAPK | Binding Affinity (Kd) | 17 nM | [1][5] |
| IL-6 Production | Inhibition (IC50) | 59 ng/mL | [1] |
| IL-1β Production | Inhibition (IC50) | 122 ng/mL | [1] |
| TNF-α Production | Inhibition (IC50) | 99 ng/mL | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life | 16 - 20 hours | [2] |
| Clearance | 3.75 L/h | [2] |
| Volume of Distribution | 73 L/kg | [2] |
Experimental Protocols
1. General Protocol for a Cell-Based Cytokine Production Assay
This protocol provides a general framework for assessing the effect of this compound on the production of inflammatory cytokines in a relevant cell line (e.g., macrophages, PBMCs).
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to use fresh DMSO as moisture can reduce solubility.[12] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to induce cytokine production (e.g., lipopolysaccharide [LPS] for TNF-α, IL-6, and IL-1β).
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4-24 hours), depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentration as a function of the this compound concentration and determine the IC50 value.
2. General Protocol for an In-Vitro p38 MAPK Kinase Assay
This protocol outlines the basic steps for measuring the direct inhibitory effect of this compound on p38 MAPK activity.
-
Reagents:
-
Recombinant active p38 MAPK enzyme
-
Kinase buffer
-
ATP
-
A specific p38 MAPK substrate (e.g., ATF-2)
-
This compound
-
Detection reagent (e.g., anti-phospho-substrate antibody or ADP-Glo™ Kinase Assay kit)
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the p38 MAPK enzyme, the substrate, and the this compound dilutions. Include a no-inhibitor control and a no-enzyme control.
-
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the Reaction: Stop the reaction according to the detection method's instructions (e.g., by adding a stop solution or by placing the plate on ice).
-
Detection: Measure the amount of phosphorylated substrate or ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: p38 MAPK Signaling Pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
The impact of Vx-702 on liver function tests in research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the impact of Vx-702, a p38 MAP kinase inhibitor, on liver function tests as observed in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known effect of this compound on liver function tests in human studies?
A1: Based on preliminary analysis of a 12-week Phase II clinical study in 315 patients with rheumatoid arthritis, no clinically significant effects on laboratory parameters, including liver function tests, were observed with this compound treatment. The overall frequency of adverse events was similar between the this compound and placebo groups.
Q2: Were there any reports of hepatotoxicity with this compound in clinical trials?
A2: The available data from the Phase II clinical trials of this compound in rheumatoid arthritis do not indicate any significant hepatotoxicity. The preliminary analysis of the VeRA study concluded that this compound was well-tolerated.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is involved in the production of pro-inflammatory cytokines, and its inhibition is being investigated for various inflammatory conditions.
Q4: Is hepatotoxicity a concern for the p38 MAPK inhibitor drug class in general?
A4: Yes, for some p38 MAPK inhibitors, liver toxicity has been a concern and has led to the discontinuation of clinical trials for certain compounds.[1][2] Therefore, monitoring liver function is a critical aspect of research involving this class of inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected elevation in liver function tests (e.g., ALT, AST) in an in vitro experiment using primary hepatocytes. | 1. High concentration of this compound leading to off-target effects or direct cellular stress. 2. Contamination of cell culture. 3. Interaction with other components in the culture medium. | 1. Perform a dose-response study to determine the optimal non-toxic concentration. 2. Ensure aseptic technique and test for mycoplasma contamination. 3. Review the composition of the culture medium and test for potential interactions. |
| Inconsistent liver function test results in animal models treated with this compound. | 1. Variability in drug metabolism between individual animals. 2. Underlying health conditions in the animal cohort. 3. Improper sample collection and handling. | 1. Increase the sample size to account for biological variability. 2. Ensure all animals are healthy and free of underlying liver conditions before starting the experiment. 3. Standardize blood collection and serum/plasma processing protocols. |
| Observed changes in liver histology in animal models without significant changes in serum liver enzymes. | 1. Early-stage or localized liver injury that has not yet resulted in systemic enzyme release. 2. Cholestatic injury, which may not always correlate with high ALT/AST levels. 3. Drug-induced steatosis (fatty liver). | 1. Consider more sensitive markers of liver injury, such as microRNAs or specific protein biomarkers. 2. Analyze bile acids and bilirubin levels. 3. Perform specific staining for lipids in liver tissue sections. |
Data on Liver Function Tests from Clinical Trials
While press releases and publications from the Phase II clinical trials of this compound consistently state that there were "no clinically significant effects" on liver function tests, specific quantitative data (e.g., mean values and standard deviations for ALT, AST, bilirubin, etc., across different treatment arms) are not available in the public domain. The safety assessments were part of the overall evaluation in these studies.[3]
Experimental Protocols
Monitoring Liver Function in a Preclinical Animal Study
This protocol outlines a general procedure for monitoring liver function in a rodent model being treated with this compound.
1. Animal Model:
-
Select a suitable rodent model (e.g., Wistar rats or C57BL/6 mice).
-
Acclimate animals for at least one week before the start of the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).
-
Include at least two dose levels of this compound and a vehicle control group.
3. Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline (day 0) and at regular intervals during the study (e.g., weekly).
-
At the end of the study, collect a terminal blood sample via cardiac puncture and perfuse the liver for histological analysis.
4. Liver Function Tests:
-
Process blood samples to obtain serum.
-
Use a certified veterinary diagnostic laboratory or in-house biochemical analyzer to measure the following liver function parameters:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Albumin
-
5. Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Consider special stains (e.g., Oil Red O for lipids, Masson's trichrome for fibrosis) if specific types of liver injury are suspected.
6. Data Analysis:
-
Compare the mean values of liver function tests between the this compound treated groups and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A veterinary pathologist should blindly score the liver histology slides.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for monitoring liver function in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of p38 MAPK Inhibition: A Technical Support Guide for VX-702
For researchers and drug development professionals investigating the p38 MAP kinase inhibitor VX-702, its modest clinical efficacy presents a complex challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during experimentation and to shed light on the interpretation of results in the context of its clinical performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It exhibits high selectivity for the p38α isoform, with a 14-fold higher potency against p38α compared to p38β.[2][3] By inhibiting p38 MAPK, this compound aims to block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators in inflammatory diseases like rheumatoid arthritis (RA).[4][5]
Q2: Why was the clinical efficacy of this compound considered modest in rheumatoid arthritis trials?
A2: Despite showing some statistically significant effects on the signs and symptoms of RA, the overall clinical efficacy of this compound was deemed modest.[6][7] Key reasons for this include:
-
Transient Biomarker Suppression: While this compound led to initial reductions in inflammatory biomarkers like C-reactive protein (CRP) and serum amyloid A, these levels often returned to baseline by week 4 of treatment, suggesting a lack of sustained anti-inflammatory effect.[6][8]
-
Lack of Pairwise Statistical Significance: In two key Phase II studies (VeRA and Study 304), the primary endpoint of ACR20 response (a 20% improvement in RA symptoms) was not met with pairwise statistical significance at the highest doses compared to placebo.[6][9]
-
Comparison to Standard of Care: The observed efficacy did not sufficiently distinguish it from existing therapies, particularly in a landscape where anti-TNF agents are the standard of care.[5]
Q3: What were the key findings from the Phase II clinical trials of this compound in RA?
A3: Two main Phase II studies, VeRA and Study 304, evaluated this compound in patients with moderate to severe RA.
-
VeRA Study: This study evaluated this compound as a monotherapy. At week 12, the ACR20 response rates were 40% for the 10 mg dose and 36% for the 5 mg dose, compared to 28% for placebo.[6][9]
-
Study 304: This study assessed this compound in combination with methotrexate. The ACR20 response rates at week 12 were 40% for the 10 mg daily dose and 44% for the 10 mg twice-weekly dose, compared to 22% for placebo.[6][9]
While numerically superior to placebo, the results did not achieve statistical significance in a pairwise comparison.[6]
Troubleshooting Experimental Workflows
Problem: Inconsistent inhibition of cytokine production in in vitro assays.
-
Possible Cause 1: Cell Type and Stimulant Specificity. The inhibitory effect of this compound can vary depending on the cell type and the stimulus used to induce cytokine production.
-
Troubleshooting Tip: Ensure the use of appropriate cell lines (e.g., peripheral blood mononuclear cells - PBMCs) and stimuli (e.g., lipopolysaccharide - LPS) that are known to activate the p38 MAPK pathway effectively.
-
-
Possible Cause 2: this compound Concentration and Incubation Time. Suboptimal concentrations or incubation times can lead to incomplete inhibition.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal IC50 for your specific experimental setup. Pre-incubation with this compound before adding the stimulus is crucial. An IC50 of 59 ng/mL for IL-6, 122 ng/mL for IL-1β, and 99 ng/mL for TNF-α has been reported in LPS-stimulated blood assays.[1][2]
-
Problem: Lack of correlation between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetics and Pharmacodynamics. The in vivo half-life, clearance, and volume of distribution of this compound can affect its sustained efficacy. The reported half-life is 16 to 20 hours.[2][3]
-
Troubleshooting Tip: In animal models, ensure the dosing regimen is sufficient to maintain therapeutic concentrations of this compound. Consider the potential for rapid clearance or metabolic inactivation.
-
-
Possible Cause 2: Redundancy in Inflammatory Pathways. The modest clinical efficacy of p38 MAPK inhibitors, in general, may be due to the activation of parallel inflammatory pathways that are not targeted by this compound.[10]
-
Troubleshooting Tip: When designing in vivo studies, consider co-administering this compound with inhibitors of other relevant pathways to explore potential synergistic effects.
-
Data at a Glance
Table 1: Summary of this compound In Vitro Potency
| Target | IC50 | Cell/Assay System |
| p38α MAPK | 3.7 nM (Kd) | Biochemical Assay |
| p38β MAPK | 17 nM (Kd) | Biochemical Assay |
| IL-6 Production | 59 ng/mL | LPS-stimulated ex vivo blood assay |
| IL-1β Production | 122 ng/mL | LPS-stimulated ex vivo blood assay |
| TNFα Production | 99 ng/mL | LPS-stimulated ex vivo blood assay |
Table 2: Key Efficacy Results from Phase II Clinical Trials in Rheumatoid Arthritis
| Study | Treatment Group | ACR20 Response Rate (Week 12) |
| VeRA (Monotherapy) | Placebo | 28% |
| This compound (5 mg daily) | 36% | |
| This compound (10 mg daily) | 40% | |
| Study 304 (with Methotrexate) | Placebo + MTX | 22% |
| This compound (10 mg daily) + MTX | 40% | |
| This compound (10 mg twice weekly) + MTX | 44% |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Human PBMCs
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC50 value for each cytokine by plotting the percentage of inhibition against the log concentration of this compound.
Visualizing the Science
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Troubleshooting logic for modest this compound efficacy.
References
- 1. cellagentech.com [cellagentech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vertex Pharmaceuticals Initiates Phase II Clinical Study in Rheumatoid Arthritis with Investigational Oral p38 MAP Kinase Inhibitor this compound | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 9. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
Technical Support Center: p38 MAPK Inhibition with Vx-702
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, Vx-702. The information provided is intended to help address common issues and questions that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an initial inhibition of p38 MAPK activity with this compound, but the effect is not sustained over time. Why might this be happening?
A1: The transient nature of p38 MAPK inhibition by this compound is a documented phenomenon and can be attributed to several factors inherent to the complexity of the p38 signaling pathway and the mechanism of action of ATP-competitive inhibitors. Key reasons include:
-
Activation of Negative Feedback Loops: The p38 MAPK pathway is regulated by intricate negative feedback loops. Initial inhibition of p38α can lead to the compensatory activation of upstream kinases (e.g., MKK3/6) or the downregulation of MAPK phosphatases (MKPs) that normally dephosphorylate and inactivate p38.[1] This feedback can restore p38 activity despite the continued presence of the inhibitor.
-
Signaling Pathway Crosstalk: Inhibition of one signaling pathway can lead to the activation of parallel or alternative pathways. For instance, blocking p38 MAPK might lead to the upregulation of other stress-activated protein kinase (SAPK) pathways, such as the JNK pathway, which can also contribute to inflammatory responses.
-
Transient Biomarker Suppression: Clinical studies with this compound in rheumatoid arthritis have shown that while inflammatory biomarkers like C-reactive protein (CRP) and serum amyloid A are reduced initially, they tend to return to baseline levels after a few weeks of treatment, indicating a loss of sustained pharmacological effect.[2][3]
Q2: Our in vitro experiments show potent inhibition of p38 MAPK by this compound, but the cellular response is less pronounced than expected. What could be the issue?
A2: A discrepancy between in vitro enzymatic assays and cellular responses is a common challenge. Several factors could contribute to this:
-
High Intracellular ATP Concentrations: this compound is an ATP-competitive inhibitor. The concentration of ATP in cells is in the millimolar range, which is significantly higher than the ATP concentrations typically used in in vitro kinase assays. This high intracellular ATP level can outcompete this compound for binding to the p38 MAPK active site, reducing its effective potency in a cellular context.
-
Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to cellular efflux pumps can influence its intracellular concentration and, consequently, its inhibitory activity.
-
Off-Target Effects: While this compound is selective for p38α and p38β, it may have off-target effects at higher concentrations that could counteract its intended therapeutic effect or lead to unexpected cellular responses.
-
Redundancy of p38 Isoforms: The p38 MAPK family has four isoforms (α, β, γ, and δ). This compound primarily targets the α and β isoforms.[4] The γ and δ isoforms, which may be expressed in certain cell types, could compensate for the inhibition of the other isoforms, leading to a diminished overall cellular response.
Q3: We are designing a study to evaluate this compound. What are some key experimental considerations to ensure robust and interpretable data?
A3: To obtain reliable results when evaluating this compound, consider the following:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response experiments to determine the optimal concentration of this compound for your specific cell type and stimulus. Additionally, perform time-course studies to capture both the initial and any potential transient effects of the inhibitor.
-
Monitoring of Downstream Targets: Instead of relying solely on measuring p38 phosphorylation, assess the phosphorylation status of direct downstream targets of p38, such as MAPKAPK2 (MK2) or ATF2, to get a more accurate picture of functional pathway inhibition.
-
Analysis of Feedback Mechanisms: Investigate potential feedback activation by measuring the phosphorylation of upstream kinases like MKK3/6.
-
Control Experiments: Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for p38 MAPK activation (e.g., anisomycin, LPS, or pro-inflammatory cytokines).
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent inhibition between experiments | Variability in cell culture conditions (cell density, passage number, serum concentration). | Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately. | |
| High background signal in kinase assays | Non-specific binding of antibodies or reagents. | Optimize antibody concentrations and washing steps. Include a "no enzyme" control. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Toxicity observed at effective concentrations | Off-target effects of this compound. | Perform a dose-response curve to identify the therapeutic window. Consider using a lower concentration for a longer duration. |
| Cell type sensitivity. | Test the inhibitor on a different cell line to see if the toxicity is cell-type specific. |
Quantitative Data Summary
The following tables summarize the clinical efficacy and biomarker data from Phase II studies of this compound in patients with rheumatoid arthritis.
Table 1: ACR20 Response Rates in Rheumatoid Arthritis Patients Treated with this compound
| Study | Treatment Group | ACR20 Response Rate at Week 12 (%) | p-value |
| VeRA Study [2] | Placebo | 28-30 | - |
| This compound (5 mg daily) | 36-38 | 0.04 (for dose-response) | |
| This compound (10 mg daily) | 40 | ||
| Study 304 (with Methotrexate) [2] | Placebo + MTX | 22 | - |
| This compound (10 mg daily) + MTX | 40 | Not statistically significant | |
| This compound (10 mg twice weekly) + MTX | 44 |
Table 2: Effect of this compound on Inflammatory Biomarkers
| Biomarker | Observation |
| C-Reactive Protein (CRP) | Reduction observed at week 1, but levels returned to near baseline by week 4.[2][3] |
| Serum Amyloid A (SAA) | Similar transient reduction as observed with CRP.[2][3] |
| Soluble TNF Receptor p55 | Transient reduction observed in the initial weeks of treatment.[2] |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on p38α MAPK in a biochemical assay.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (1-109) protein as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., phospho-specific ATF2 antibody)
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to each well.
-
Add 20 µL of a solution containing the p38α enzyme and ATF2 substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP (and [γ-³²P]ATP if using a radioactive assay). A final ATP concentration close to the Km for p38α is recommended for IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or EDTA for non-radioactive assays).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
For antibody-based assay: Follow the manufacturer's protocol for the specific ELISA or Western blot-based detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Negative feedback loops regulating p38 MAPK activity.
Caption: A typical experimental workflow for evaluating p38 MAPK inhibition in cells.
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]
Potential for increased infection rates with Vx-702 use in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for increased infection rates with the in vivo use of Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could influence immune response and infection risk?
A1: this compound is a highly selective, orally active inhibitor of p38α MAPK.[1][2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3] By inhibiting p38α MAPK, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] While this anti-inflammatory effect is the desired therapeutic outcome for diseases like rheumatoid arthritis, the modulation of these critical immune mediators may also impact the body's ability to mount an effective response against pathogens, potentially leading to an increased risk of infection.
Q2: Is there clinical evidence suggesting an increased risk of infection with this compound treatment?
A2: Yes, some clinical trial data indicates a potential for an increased incidence of infections in patients treated with this compound. In a Phase II study in rheumatoid arthritis patients (the VeRA study), serious infections were more frequent in the this compound treatment groups (2.4%) compared to the placebo group (0%).[5] Another Phase II study reported that infections were among the most common adverse events, occurring in 10% of patients receiving this compound compared to 5% of patients in the placebo group.[6] However, in a separate study involving patients also taking methotrexate, the rate of serious infections was lower in the this compound group (2.6%) than in the placebo group (4.9%).[5]
Q3: What types of infections have been observed in clinical trials with this compound?
A3: The available clinical trial reports do not provide a detailed breakdown of the specific types of infections observed. The adverse events are generally categorized as "infection."[6] For more detailed information, researchers should refer to the full clinical study reports or contact the manufacturer directly.
Troubleshooting Guide
Problem: An unexpected increase in infection rates is observed in our in vivo animal model treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Immunosuppressive effects of this compound | 1. Dose-response analysis: Determine if the infection rate correlates with the administered dose of this compound. Consider reducing the dose to the minimum effective level for the primary research endpoint. 2. Immune cell monitoring: Perform comprehensive immune cell profiling (e.g., flow cytometry) to assess the impact of this compound on key immune cell populations such as neutrophils, macrophages, and lymphocytes. 3. Cytokine profiling: Measure levels of key cytokines (TNF-α, IL-1β, IL-6, IL-12) at baseline and throughout the experiment to understand the extent of immune modulation.[7] |
| Underlying health status of the animal model | 1. Health screening: Ensure all animals are specific-pathogen-free (SPF) and properly quarantined before the start of the experiment. 2. Baseline immune function: Assess baseline immune parameters in a subset of animals before this compound administration to identify any pre-existing immune deficiencies. |
| Environmental factors | 1. Husbandry review: Ensure strict adherence to aseptic techniques in animal handling, cage changes, and substance administration. 2. Environmental monitoring: Regularly monitor the animal facility for potential pathogens. |
Quantitative Data Summary
The following table summarizes the infection rate data from Phase II clinical trials of this compound in patients with rheumatoid arthritis.
| Study | Treatment Group | Number of Patients | Infection Rate (%) | Serious Infection Rate (%) |
| Phase II (VeRA Study) [5] | This compound (5 mg and 10 mg) | 209 | Not specified | 2.4% |
| Placebo | 104 | Not specified | 0% | |
| Phase II (Study 304) [5] | This compound (10 mg daily or twice weekly) + MTX | 78 | Not specified | 2.6% |
| Placebo + MTX | 39 | Not specified | 4.9% | |
| Phase II [6] | This compound (5 mg and 10 mg) | Not specified | 10% | Not specified |
| Placebo | Not specified | 5% | Not specified |
Experimental Protocols
Protocol 1: Assessment of Cytokine Production Inhibition by this compound in vitro
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Treatment: Pre-incubate the PBMCs with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Calculate the IC50 value for this compound for each cytokine.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 7. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Vx-702 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Vx-702 toxicity in cell culture experiments.
Troubleshooting Guides
Issue 1: High Cell Death Observed After this compound Treatment
Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.
Solution: Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and assessing both efficacy (inhibition of p38 MAPK signaling) and cytotoxicity.
Experimental Protocol: Determining the Therapeutic Window of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of serial dilutions to create a range of concentrations to test. It is crucial to include a vehicle control (solvent only) group.
-
Treatment: Treat the cells with the different concentrations of this compound. The incubation time should be consistent with your planned experiments.
-
Assess Cytotoxicity (CC50): In a parallel plate to your efficacy assay, determine the 50% cytotoxic concentration (CC50) using a cell viability assay such as MTT, XTT, or a trypan blue exclusion assay.[1][2]
-
Assess Efficacy (IC50): In your experimental plate, measure the 50% inhibitory concentration (IC50) by evaluating the inhibition of p38 MAPK phosphorylation (e.g., via Western blot or ELISA) or a relevant downstream biomarker.
-
Data Analysis: Plot the percentage of cell viability and the percentage of inhibition against the log of the this compound concentration to determine the CC50 and IC50 values, respectively.
-
Select Optimal Concentration: Choose a concentration that provides a significant inhibitory effect (ideally at or above the IC50) while having a minimal impact on cell viability (well below the CC50). The ratio of CC50 to IC50 is the therapeutic index, and a higher value is desirable.[1]
Issue 2: Inconsistent or Unexpected Results
Possible Cause: Off-target effects of this compound or issues with the compound's stability.
Solution: Verify the specificity of the observed effects and ensure proper handling and storage of the compound.
Experimental Protocol: Verifying On-Target Effects and Compound Integrity
-
Rescue Experiment: After treating cells with this compound, introduce a constitutively active form of a downstream effector of p38 MAPK. If the observed phenotype is rescued, it is more likely to be an on-target effect.
-
Use a Structurally Different p38 MAPK Inhibitor: Compare the effects of this compound with another well-characterized p38 MAPK inhibitor that has a different chemical structure. Similar results would suggest an on-target effect.
-
Kinase Profiling: To comprehensively assess off-target effects, consider performing a kinase profiling assay where the activity of this compound is tested against a broad panel of kinases.[3][4][5]
-
Compound Quality Control: Ensure that the this compound stock solution is properly stored (as recommended by the manufacturer, typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Periodically check the purity of the compound if possible.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK). It also shows inhibitory activity against p38β. By blocking the activity of p38 MAPK, this compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα.[6][7]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration for in vitro experiments can range from the low nanomolar to the low micromolar range, depending on the cell type and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I be sure that the observed toxicity is due to this compound and not the solvent?
A3: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. If the vehicle control shows no toxicity, then the observed cell death in the this compound-treated groups can be attributed to the compound.
Q4: Can this compound affect cell proliferation in addition to causing toxicity?
A4: Yes, as p38 MAPK is involved in cell cycle regulation, its inhibition by this compound could potentially affect cell proliferation, differentiation, or survival, independent of overt cytotoxicity.[8] Therefore, it is important to assess not only cell death but also changes in cell number and cell cycle progression.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound. It is important to note that direct cytotoxicity data (CC50) is not widely available in the public domain, highlighting the importance of determining this experimentally for your specific cell line.
Table 1: In Vitro Efficacy of this compound
| Target/Process | Cell Line/System | IC50 |
| p38α MAPK Activation | Human Platelets | 4 - 20 nM |
| IL-6 Production | Human Whole Blood | 59 ng/mL |
| IL-1β Production | Human Whole Blood | 122 ng/mL |
| TNFα Production | Human Whole Blood | 99 ng/mL |
| Cell Growth | HOP-62 (Human Lung Cancer) | 0.01543 µM |
| Cell Growth | NCI-H720 (Human Lung Cancer) | 0.01682 µM |
| Cell Growth | JVM-2 (Human B-cell Leukemia) | 0.083 µM |
Data sourced from Selleck Chemicals product datasheet.[6]
Visualizations
Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for high cell death with this compound.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Adjusting Vx-702 dosage for different research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vx-702, a selective p38 MAPKα inhibitor. The information is tailored for researchers, scientists, and drug development professionals working with various preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal dose of this compound will vary depending on the specific research model, the species, and the disease being studied. Based on published studies, a good starting point for efficacy studies in rodent models of inflammation is in the range of 0.1 to 5 mg/kg, administered twice daily.[1][2][3][4] For acute models, higher doses of up to 50 mg/kg have been used.[1][2] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vivo use, a common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle, such as saline or corn oil, for administration. It is recommended to keep the final concentration of DMSO in the administered solution below 2%, especially for sensitive animals.[3] A sample formulation could involve dissolving this compound in DMSO, then adding PEG300/PEG400 and Tween-80 before bringing it to the final volume with saline.
Q3: I am not seeing the expected efficacy in my animal model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Bioavailability: The administered dose may be too low for your specific model. Consider performing a dose-escalation study. Also, confirm the bioavailability of your formulation. This compound is orally active, but the route of administration (e.g., oral gavage vs. intraperitoneal injection) can impact exposure.
-
Target Engagement: Ensure that this compound is inhibiting p38 MAPK in your model. This can be assessed by measuring the phosphorylation of downstream targets of p38, such as MK2 or ATF2, in relevant tissues or cells.
-
Timing of Administration: The timing of drug administration relative to disease induction or measurement of endpoints is critical. For prophylactic studies, treatment should begin before or at the time of disease induction. For therapeutic studies, treatment should start after the onset of disease.
-
Model-Specific Considerations: The role of p38 MAPK can vary between different disease models. In some instances, inhibition of p38 MAPK may not be the primary driver of disease pathology.[6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of p38α MAPK, with a 14-fold higher potency against p38α compared to p38β.[1][3][4] However, like any kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is good practice to include control experiments to assess the specificity of the observed effects. This could involve using a structurally distinct p38 MAPK inhibitor or a negative control compound.
Q5: What are the expected effects of this compound on cytokine production?
A5: As a p38 MAPK inhibitor, this compound is expected to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][4][5] In vitro, this compound has been shown to inhibit the production of these cytokines with IC50 values of 99 ng/mL, 122 ng/mL, and 59 ng/mL, respectively.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a reference p38 MAPK inhibitor, SB203580.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay |
| p38α MAPK IC50 | 4 - 20 nM | Human | Platelet p38 activation |
| p38α MAPK Kd | 3.7 nM | Human | Recombinant enzyme |
| p38β MAPK Kd | 17 nM | Human | Recombinant enzyme |
| IL-1β Production IC50 | 122 ng/mL | Human | LPS-stimulated blood |
| IL-6 Production IC50 | 59 ng/mL | Human | LPS-stimulated blood |
| TNF-α Production IC50 | 99 ng/mL | Human | LPS-stimulated blood |
Table 2: In Vivo Dosages of this compound and SB203580 in Different Research Models
| Compound | Model | Species | Dose | Route | Observed Effect |
| This compound | Collagen-Induced Arthritis | Mouse | 0.1 mg/kg, twice daily | Not Specified | Equivalent effect to methotrexate (0.1 mg/kg) |
| Collagen-Induced Arthritis | Mouse | 5 mg/kg, twice daily | Not Specified | Equivalent effect to prednisolone (10 mg/kg) | |
| Ischemia-Reperfusion Injury | Rat | 5 and 50 mg/kg | Not Specified | Reduced infarct size | |
| SB203580 | LPS-Induced Airway Inflammation | Rat | 15.8 mg/kg (ED50) | i.p. | Inhibition of plasma TNF-α |
| LPS-Induced Airway Inflammation | Rat | 100 mg/kg | i.p. | Inhibition of BAL IL-1β and neutrophilia | |
| TNBS-Induced Colitis | Mouse | Not Specified | Not Specified | Dichotomous effect on inflammation |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol provides a general framework. Specific details may need to be optimized for individual laboratory conditions.
1. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- DBA/1 mice (male, 8-10 weeks old)
2. Experimental Procedure:
- Induction of Arthritis:
- On day 0, immunize mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.
- On day 21, administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
- This compound Administration:
- Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 0.1 mg/kg and 5 mg/kg).
- Begin administration on day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).
- Administer this compound orally via gavage twice daily.
- Assessment of Arthritis:
- Monitor mice daily for the onset and severity of arthritis.
- Score arthritis severity using a standardized system (e.g., 0-4 scale for each paw).
- Measure paw thickness using a caliper.
- Endpoint Analysis:
- At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
- Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a mouse CIA model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the limitations of Vx-702 in chronic inflammation models
Welcome to the technical support center for Vx-702. This resource is designed for researchers, scientists, and drug development professionals utilizing the p38 MAP kinase inhibitor this compound in chronic inflammation models. Here you will find troubleshooting guidance and answers to frequently asked questions to help navigate the complexities of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, providing potential explanations and recommended actions.
Question: Why am I observing only a transient or weak suppression of inflammatory biomarkers (e.g., CRP, IL-6) in my chronic in vivo model?
Answer: This is a documented limitation of this compound observed in clinical settings. In two 12-week studies on rheumatoid arthritis, an initial reduction in biomarkers like C-reactive protein (CRP) and serum amyloid A was observed at week 1, but these levels rapidly returned to baseline by week 4.[1] This suggests that the potent in vitro effects of p38 MAPK inhibition may not translate to sustained suppression in a complex, chronic inflammatory environment.[1][2]
-
Recommendation: Implement a time-course study with early and frequent sampling points to capture the initial window of biomarker suppression. Consider combination therapies, as this compound was studied for use with methotrexate.[1][3]
Question: My potent in vitro cytokine inhibition results are not translating to my in vivo animal model. What could be the cause?
Answer: This is a common challenge in drug development. While this compound effectively inhibits the production of IL-6, IL-1β, and TNF-α in vitro[4][5], several factors can diminish its efficacy in vivo:
-
Pharmacokinetics: While orally active, the specific absorption, distribution, metabolism, and excretion (ADME) profile in your chosen animal model may not maintain a sufficient therapeutic concentration at the site of inflammation. The reported half-life in humans is 16 to 20 hours.[4][5]
-
Model Complexity: Chronic inflammation involves redundant and compensatory signaling pathways. Blocking the p38 MAPK pathway alone may not be sufficient to overcome the complex network of inflammatory mediators present in vivo.[2] The modest clinical efficacy seen in RA trials underscores this discrepancy.[1]
-
Dosing and Formulation: Improper dosing schedules or suboptimal vehicle formulation can lead to poor bioavailability.
-
Recommendation: Verify your dosing regimen and ensure the formulation is appropriate for your animal model. See the recommended in vivo formulation protocol below.
Question: I am concerned about potential off-target effects in my experiments. How selective is this compound?
Answer: this compound is a highly selective inhibitor of p38α MAPK, demonstrating a 14-fold higher potency for the p38α isoform compared to p38β.[4][5] However, no kinase inhibitor is perfectly selective. At higher concentrations, the risk of binding to other kinases or proteins increases, which can lead to unexpected biological effects.[6][7]
-
Recommendation: Always perform dose-response experiments to identify the lowest effective concentration for your model. Include negative controls and, if possible, a less selective p38 inhibitor as a comparator to help differentiate on-target from off-target effects.
Question: I am having difficulty dissolving this compound for my in vivo experiments. What is a reliable method?
Answer: A multi-solvent vehicle is often required for compounds like this compound to ensure solubility and bioavailability for in vivo administration. A published protocol suggests the following formulation.[4]
-
Recommendation: Use the detailed In Vivo Vehicle Formulation protocol provided in the "Experimental Protocols" section of this document. It is crucial to prepare the working solution fresh on the day of use.[4]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is a second-generation, orally active p38 mitogen-activated protein (MAP) kinase inhibitor.[8] Its primary mechanism is to selectively block the p38α MAPK signaling pathway.[4][5] This pathway is critical for the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3] By inhibiting p38 MAPK, this compound effectively reduces the synthesis of these cytokines, thereby exerting its anti-inflammatory effects.
What are the known potency (IC50) values for this compound? The potency of this compound has been characterized in several assays:
-
In assays measuring the inhibition of p38 activation, the IC50 value ranges from 4 to 20 nM.[5]
-
In an ex vivo human blood assay stimulated with LPS, this compound inhibited the production of key cytokines with the following IC50 values:
Was this compound successful in human clinical trials? Phase II clinical trials in patients with moderate to severe rheumatoid arthritis (RA) showed that this compound was well-tolerated and resulted in a modest, yet statistically significant, improvement in RA symptoms (as measured by ACR20 response rates) compared to placebo.[1] However, the overall clinical efficacy was not considered robust enough for further development in this indication.[1] A key finding was the transient nature of its effect on inflammatory biomarkers, which returned to baseline levels despite continued dosing.[1][2] This has led to the conclusion that p38 MAPK inhibition by itself may not be sufficient to achieve sustained suppression of chronic inflammation in diseases like RA.[1]
What are the most common adverse events reported for this compound? In a 12-week Phase II study, this compound was generally well-tolerated.
-
Adverse events leading to discontinuation of the drug were infrequent but included gastroenteritis, nausea/vomiting, rash, and renal impairment (indicated by increased serum creatinine).[10]
-
The most commonly reported adverse events, which were typically mild to moderate, were infections, gastrointestinal disorders, and skin disorders.[10]
-
A minimal, dose-dependent increase in the QTcF interval on electrocardiograms was observed, but it was not considered clinically significant.[11]
Data Presentation
Table 1: In Vitro & Ex Vivo Potency of this compound
| Target/Assay | Parameter | Value | Reference |
| p38 MAPK Activation | IC50 | 4 - 20 nM | [4][5] |
| IL-6 Production (LPS-stimulated blood) | IC50 | 59 ng/mL | [4][9] |
| IL-1β Production (LPS-stimulated blood) | IC50 | 122 ng/mL | [4][9] |
| TNF-α Production (LPS-stimulated blood) | IC50 | 99 ng/mL | [4][9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Half-life (t½) | 16 - 20 hours | [4][5] |
| Clearance | Median 3.75 L/h | [4][5] |
| Volume of Distribution | 73 L/kg | [4][5] |
| Primary Clearance Route | Renal | [4][5] |
Table 3: Summary of Phase II Clinical Trial Results in Rheumatoid Arthritis (VeRA Study)
| Treatment Group | ACR20 Response Rate (at 12 weeks) | p-value (vs. Placebo) | Reference |
| Placebo | 30% | - | |
| This compound (5 mg daily) | 38% | Not statistically significant (pairwise) | [1] |
| This compound (10 mg daily) | 40% | Not statistically significant (pairwise) | [1] |
| Overall dose-response | Statistically significant increase | p=0.04 |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay
This protocol provides a general framework for assessing the effect of this compound on cytokine production in macrophages.
-
Cell Culture: Plate RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in appropriate culture medium and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plates for 6-24 hours, depending on the target cytokine.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis.
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for protein analysis.
-
-
Analysis:
-
Measure the concentration of IL-6, IL-1β, and TNF-α in the supernatant using commercially available ELISA kits.
-
Analyze the phosphorylation status of p38 MAPK and total p38 MAPK levels in the cell lysates via Western Blot to confirm target engagement.[12]
-
Protocol 2: In Vivo Vehicle Formulation
This protocol is adapted from a published method for dissolving this compound for parenteral administration in animal models.[4]
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the following components in the specified volumetric ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation (Example for 1 mL):
-
Start with 400 µL of PEG300.
-
Add 100 µL of your this compound DMSO stock solution (this constitutes the 10% DMSO component) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Administration: The final solution should be clear. Use this working solution for administration on the same day it is prepared.[4]
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound's effect on cytokine production.
Caption: Troubleshooting logic for addressing weak or transient efficacy of this compound.
References
- 1. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Avoiding degradation of Vx-702 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of Vx-702 in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: To prepare a stock solution, we recommend dissolving this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] For example, to make a 10 mM stock solution, you can add 0.247 mL of DMSO for each mg of this compound. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[1] For in vivo experiments, a working solution can be prepared by adding 50 μL of an 80 mg/mL DMSO stock solution to 400 μL of PEG300, mixing until clear, then adding 50 μL of Tween80, mixing again, and finally adding 500 μL of ddH2O. This mixed solution should be used immediately.[1]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. The storage recommendations for both the solid powder and solutions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid form is stable for ambient temperature shipping, solutions, especially in DMSO, should be stored at or below -20°C to minimize degradation.[2]
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of this compound over the course of my long-term experiment.
This could be due to the degradation of this compound in your experimental setup. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Amide Bonds | This compound contains amide functional groups which can be susceptible to hydrolysis, especially under non-neutral pH conditions in aqueous solutions. Ensure the pH of your cell culture medium or buffer is stable and within the optimal range for your experiment. Consider replacing the medium with freshly prepared this compound solution more frequently. |
| Photodegradation | The aromatic fluorine components of this compound may be sensitive to light. Protect your experimental setup, including stock solutions and cell cultures, from direct light exposure. Use amber vials for storage and minimize the time plates are outside of the incubator. |
| Reaction with Media Components | Components in cell culture media, such as certain amino acids or reducing agents, could potentially interact with and degrade this compound over time. If you suspect this is an issue, consider a serum-free medium or a medium with a more defined composition. You can also test the stability of this compound in your specific medium over time using analytical methods like HPLC. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture and promote degradation of the compound in solution. Always aliquot your stock solution into single-use volumes to avoid this. |
Issue 2: I am seeing inconsistent results between different batches of this compound or between experiments run at different times.
This may be related to the handling and storage of the compound.
| Potential Cause | Recommended Solution |
| Improper Stock Solution Preparation | Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions. The presence of water can affect solubility and stability. Prepare fresh stock solutions regularly. |
| Inconsistent Storage | Adhere strictly to the recommended storage conditions. Do not leave the compound at room temperature for longer than necessary. Ensure your freezer is maintaining a stable temperature. |
| Variability in Experimental Conditions | Small variations in experimental protocols can lead to different rates of degradation. Standardize your procedures for media changes, incubation times, and light exposure. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| Solid Powder | +4°C | Up to 2 years |
| Solution in DMSO | -80°C | Up to 2 years[3] |
| Solution in DMSO | -20°C | Up to 1 year[3] |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
This protocol is designed to minimize the degradation of this compound during a long-term cell culture experiment.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Cell Seeding:
-
Seed cells at the desired density in a multi-well plate.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
This compound Treatment:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
-
Media Changes and Compound Replenishment:
-
For experiments lasting longer than 48-72 hours, it is recommended to perform a partial or full media change with freshly prepared this compound-containing medium. The frequency of media changes will depend on the stability of this compound in your specific cell culture system and the metabolic activity of your cells. A good starting point is every 2-3 days.
-
-
Monitoring and Analysis:
-
Regularly monitor cell morphology and viability.
-
At the end of the experiment, harvest cells for your desired downstream analysis.
-
For critical experiments, it is advisable to collect a sample of the conditioned medium to analyze the concentration and integrity of this compound using a suitable analytical method like HPLC-MS.
-
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Recommended workflow for long-term experiments with this compound.
Caption: Troubleshooting logic for decreased this compound activity.
References
How to account for Vx-702's half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating the p38 MAPK inhibitor, Vx-702, into experimental designs, with a special focus on accounting for its half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how should it influence my experimental design?
A1: The reported half-life of this compound is between 16 to 20 hours.[1] This relatively long half-life has important implications for both in vitro and in vivo experiments.
In Vitro Experiments: For cell-based assays, a single dose of this compound is likely to provide sustained inhibition of p38 MAPK for at least 24 to 48 hours. When planning longer-term experiments (e.g., several days), the half-life should be considered. For example, in a 72-hour experiment, the concentration of this compound will have decreased by approximately 75-87.5%. Depending on the experimental goals, re-dosing every 48 hours may be necessary to maintain a steady inhibitory concentration.
In Vivo Experiments: The 16-20 hour half-life allows for once-daily dosing in animal models to maintain therapeutic concentrations. However, the optimal dosing frequency should be determined empirically for your specific model and experimental endpoint. For pharmacokinetic/pharmacodynamic (PK/PD) studies, blood samples should be collected at time points that capture the peak concentration (Cmax) and at intervals that allow for accurate calculation of the half-life in your specific model.
Q2: What is the mechanism of action for this compound?
A2: this compound is a highly selective and orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting p38α MAPK, this compound blocks the phosphorylation of downstream targets, leading to a reduction in the production of these inflammatory mediators.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on available data, here are some recommended starting points:
| Assay Type | Recommended Starting Concentration | Key Considerations |
| p38 MAPK activity assay | 1 - 100 nM | The IC50 for p38α MAPK inhibition is in the low nanomolar range. |
| Cytokine production assay (e.g., LPS-stimulated PBMCs) | 10 - 500 ng/mL | The IC50 for inhibiting IL-6, IL-1β, and TNF-α production is reported to be in the range of 59-122 ng/mL.[2] |
| Cell viability/proliferation assay | 0.1 - 10 µM | It is crucial to determine the cytotoxic concentration in your specific cell line to ensure that the observed effects are due to p38 MAPK inhibition and not off-target toxicity. |
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of p38 MAPK phosphorylation observed. | Incorrect timing of sample collection: The peak of p38 MAPK activation can be transient. | Perform a time-course experiment to determine the optimal time point for assessing p38 MAPK phosphorylation after stimulation. |
| Insufficient concentration of this compound: The effective concentration may be higher in your cell type. | Perform a dose-response experiment with a wider range of this compound concentrations. | |
| Degradation of this compound: Improper storage or handling of the compound. | Ensure this compound is stored as recommended by the manufacturer and that fresh dilutions are prepared for each experiment. | |
| High background in kinase assay. | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Use a more specific antibody or include appropriate isotype controls. Increase the number of wash steps. |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect the response to stimuli and inhibitors. | Standardize all cell culture parameters and use cells within a defined passage number range. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques. |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a cell-based assay.
Materials:
-
Cells of interest (e.g., macrophages, synoviocytes)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells and incubate for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 MAPK to total p38 MAPK.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to VX-702 and Other p38 MAPK Inhibitors for Researchers
For scientists and professionals in drug development, the landscape of p38 mitogen-activated protein kinase (MAPK) inhibitors offers a range of molecules with diverse potencies and selectivities. This guide provides an objective comparison of VX-702 against other notable p38 MAPK inhibitors that have been subject to research and clinical investigation, supported by experimental data.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[1] p38 MAPK inhibitors aim to modulate this pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][2] this compound is an orally active, second-generation p38 MAPK inhibitor that has been investigated for the treatment of inflammatory conditions.[2]
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other kinases. The following table summarizes the in vitro potency of this compound and other selected p38 MAPK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Notes |
| This compound | p38α | 4-20 [3][4] | 3.7 [2][5] | Highly selective for p38α over p38β (14-fold).[4][6] |
| p38β | - | 17 [2][5] | ||
| Ralimetinib (LY2228820) | p38α | 5.3[7][8] | - | Potent and selective inhibitor of p38α and p38β.[7][9] |
| p38β | 3.2[7][8] | - | ||
| Losmapimod (GW856553X) | p38α | - | 7.9 (pKi 8.1)[10][11] | Selective inhibitor of p38α and p38β.[10] |
| p38β | - | 25.1 (pKi 7.6)[10][11] | ||
| Doramapimod (BIRB-796) | p38α | 38[12][13] | 0.1[12][13] | Pan-p38 inhibitor.[12] |
| p38β | 65[12][13] | - | ||
| p38γ | 200[12][13] | - | ||
| p38δ | 520[12][13] | - | ||
| Talmapimod (SCIO-469) | p38α | 9[14][15] | - | Selective for p38α over p38β (~10-fold).[14] |
| p38β | 90[14] | - | ||
| PH-797804 | p38α | 26[16][17] | - | 4-fold more selective for p38α over p38β.[16][17] |
| p38β | 102[17] | - | ||
| ARRY-614 (Pexmetinib) | p38α | 35[18][19] | - | Dual inhibitor of Tie-2 and p38 MAPK.[18] |
| p38β | 26[18][19] | - | ||
| Tie-2 | 1[18][19] | - |
Cellular Activity: Inhibition of Cytokine Production
A key functional outcome of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production. The following table presents the IC50 values for the inhibition of various cytokines by this compound in cellular assays.
| Inhibitor | Cytokine Inhibited | IC50 (ng/mL) | Cell System |
| This compound | IL-6 | 59 [4][20] | LPS-primed ex vivo blood assay [5][20] |
| IL-1β | 122 [4][20] | ||
| TNF-α | 99 [4][20] |
Clinical Efficacy in Rheumatoid Arthritis
This compound has been evaluated in Phase II clinical trials for the treatment of rheumatoid arthritis. The American College of Rheumatology 20% improvement criteria (ACR20) is a standard measure of clinical response.
| Study | Treatment Group | N | ACR20 Response Rate (%) | p-value |
| VeRA Study (without Methotrexate) [21][22] | This compound (10 mg daily) | 313 (total) | 40 | 0.04 (for dose-response)[22] |
| This compound (5 mg daily) | 36 | |||
| Placebo | 28 | |||
| Study 304 (with Methotrexate) [21] | This compound (10 mg daily) | 117 (total) | 40 | Not statistically significant (pairwise)[21] |
| This compound (10 mg twice weekly) | 44 | |||
| Placebo | 22 |
While direct comparative clinical trial data is limited, the modest clinical efficacy of this compound in these studies highlights a challenge faced by many p38 MAPK inhibitors in demonstrating sustained, meaningful suppression of chronic inflammation in rheumatoid arthritis.[21]
Experimental Methodologies
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is the target of this compound and other inhibitors discussed in this guide. Environmental stresses and inflammatory cytokines activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of inflammatory mediators.
General Experimental Workflow for Assessing p38 MAPK Inhibitors
The evaluation of p38 MAPK inhibitors typically follows a standardized workflow, from initial biochemical assays to cellular and in vivo models, and finally to clinical trials. The diagram below outlines a representative workflow.
Methodological Summary: In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50) or the binding affinity (Kd).
-
General Protocol:
-
Recombinant human p38 MAPK enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a buffer solution.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Kd values are often determined using techniques like fluorescence polarization ligand displacement assays.[10]
-
Methodological Summary: Cellular Cytokine Release Assay
-
Objective: To assess the ability of the inhibitor to suppress the production of pro-inflammatory cytokines in a cellular context.
-
General Protocol:
-
Primary cells, such as human peripheral blood mononuclear cells (PBMCs), or a relevant cell line (e.g., THP-1 monocytes) are cultured.
-
The cells are pre-incubated with various concentrations of the p38 MAPK inhibitor.
-
Cytokine production is stimulated by adding an inflammatory agent, most commonly lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values for cytokine inhibition are determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK with demonstrated activity in preclinical models and modest efficacy in Phase II clinical trials for rheumatoid arthritis. When compared to other p38 MAPK inhibitors, this compound exhibits a favorable selectivity profile. However, the clinical development of many p38 MAPK inhibitors has been challenging, often due to a disconnect between potent in vitro activity and sustained clinical benefit in chronic inflammatory diseases. This comparative guide provides researchers with a quantitative basis for selecting and evaluating p38 MAPK inhibitors for their specific research applications. Further investigation into the nuances of the p38 MAPK signaling pathway and the development of next-generation inhibitors remain active areas of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. p38 MAPK Inhibitor — TargetMol Chemicals [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 21. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
A Comparative Analysis of the p38 MAPK Inhibitors VX-702 and BIRB-796 for Inflammatory Diseases
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent p38 MAPK inhibitors, VX-702 and BIRB-796. This document synthesizes available preclinical and clinical data to evaluate their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of autoimmune and inflammatory disorders.[1][2][3] This pathway, when activated by cellular stressors and pro-inflammatory cytokines, orchestrates the production of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] this compound and BIRB-796 (Doramapimod) are two small molecule inhibitors that have been developed to target the p38 MAPK pathway, albeit through different mechanisms. This compound is an ATP-competitive inhibitor, while BIRB-796 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket.[4] This guide will delve into a detailed comparison of their efficacy, supported by experimental data and methodologies.
Mechanism of Action and Signaling Pathway
Both this compound and BIRB-796 exert their anti-inflammatory effects by inhibiting the p38 MAPK pathway. This pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[5] Upon activation by upstream signals like inflammatory cytokines or cellular stress, p38 MAPK phosphorylates and activates downstream targets, including other kinases and transcription factors. This leads to the increased expression of pro-inflammatory genes.[5]
Comparative Efficacy: Preclinical Data
The preclinical efficacy of this compound and BIRB-796 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Inhibitor | Target | Binding Affinity (Kd) | In Vitro Potency (IC50) | Reference |
| This compound | p38α MAPK | 3.7 nM | 4-20 nM (p38 activation) | [6][7] |
| p38β MAPK | 17 nM | - | [6] | |
| BIRB-796 | p38α MAPK | 0.1 nM | 38 nM | [8] |
| p38β MAPK | - | 65 nM | [8] | |
| p38γ MAPK | - | 200 nM | [8] | |
| p38δ MAPK | - | 520 nM | [8] | |
| Table 1: In Vitro Binding Affinity and Potency |
| Inhibitor | Assay | Cell Line/Model | Efficacy | Reference |
| This compound | IL-6 Production | LPS-stimulated whole blood | IC50 = 59 ng/mL | [4] |
| IL-1β Production | LPS-stimulated whole blood | IC50 = 122 ng/mL | [4] | |
| TNF-α Production | LPS-stimulated whole blood | IC50 = 99 ng/mL | [4] | |
| BIRB-796 | TNF-α Release | LPS-stimulated THP-1 cells | EC50 = 16-22 nM | [8] |
| IL-6 Secretion | TNF-α/TGF-β1 stimulated BMSCs | Downregulation | [8] | |
| VEGF Secretion | TNF-α/TGF-β1 stimulated BMSCs | Downregulation | [8] | |
| Table 2: Cellular Efficacy in Cytokine Inhibition |
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Mouse Collagen-Induced Arthritis | 0.1 mg/kg twice daily equivalent to methotrexate; 5 mg/kg twice daily equivalent to prednisolone. | [9] |
| LPS-stimulated mice | - | - | |
| BIRB-796 | LPS-stimulated mice | 30 mg/kg inhibited 84% of TNF-α. | [8] |
| Mouse Collagen-Induced Arthritis | Demonstrated efficacy. | [8] | |
| Table 3: In Vivo Efficacy in Animal Models |
Clinical Trial Data
Both this compound and BIRB-796 have been evaluated in clinical trials for inflammatory diseases, with mixed results.
This compound in Rheumatoid Arthritis:
Two 12-week, double-blind, placebo-controlled studies were conducted in patients with active, moderate-to-severe rheumatoid arthritis (RA).[10]
| Study | Treatment Groups | Primary Endpoint (ACR20 Response) | Key Outcome | Reference |
| VeRA Study | Placebo vs. 5 mg this compound vs. 10 mg this compound | 28% vs. 36% vs. 40% | Numerically superior but not statistically significant at the highest dose. | [10] |
| Study 304 | Placebo + MTX vs. 10 mg this compound daily + MTX vs. 10 mg this compound twice weekly + MTX | 22% vs. 40% vs. 44% | Numerically superior but not statistically significant at the highest daily dose. | [10] |
| Table 4: this compound Clinical Trial Results in Rheumatoid Arthritis |
BIRB-796 in Crohn's Disease:
A multicenter, randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of BIRB-796 in patients with moderate to severe Crohn's disease (CD).[5] Patients received placebo or various doses of BIRB-796 twice daily for 8 weeks.[5] The study found no clinical efficacy for BIRB-796 compared to placebo based on the primary endpoint of clinical remission.[5] A transient, dose-dependent decrease in C-reactive protein was observed at week 1, but it returned to baseline over time.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on p38 MAPK activity.
Methodology:
-
Reagent Preparation: Recombinant active p38 MAPK enzyme, a specific substrate (e.g., ATF2), and ATP are prepared in a kinase reaction buffer. Serial dilutions of this compound or BIRB-796 are prepared.
-
Inhibitor Incubation: The p38 MAPK enzyme is pre-incubated with varying concentrations of the inhibitor or vehicle control for a specified time.
-
Kinase Reaction: The phosphorylation reaction is initiated by adding the substrate and ATP to the enzyme-inhibitor mixture. The reaction is allowed to proceed at a controlled temperature for a set duration.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as EDTA or a denaturing sample buffer.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Western Blotting: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
ELISA: A quantitative immunoassay to measure the amount of phosphorylated product.
-
Radiometric Assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular TNF-α Release Assay
This assay measures the ability of the inhibitors to suppress the production and release of the pro-inflammatory cytokine TNF-α from cells.
Methodology:
-
Cell Culture: A suitable cell line, such as the human monocytic cell line THP-1 or primary peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.
-
Cell Plating: Cells are seeded into multi-well plates at a predetermined density.
-
Inhibitor Pre-treatment: Cells are pre-incubated with serial dilutions of this compound or BIRB-796 for a specific period (e.g., 30 minutes to 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: The plates are incubated for a defined period (e.g., 4-24 hours) to allow for TNF-α synthesis and secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition at each inhibitor concentration is calculated compared to the LPS-stimulated control without inhibitor. The EC50 value, the effective concentration of the inhibitor that causes 50% of the maximum inhibitory effect, is determined.
In Vivo Model of Collagen-Induced Arthritis
This is a widely used animal model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster injection.
-
Treatment: Once the clinical signs of arthritis appear, the animals are randomized into treatment groups and receive daily oral doses of this compound, BIRB-796, a positive control (e.g., methotrexate), or a vehicle control.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation, swelling, and redness of the paws.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess cartilage and bone erosion, and synovial inflammation.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
Conclusion
Both this compound and BIRB-796 have demonstrated potent inhibition of the p38 MAPK pathway in preclinical studies, effectively reducing the production of key inflammatory cytokines. BIRB-796 generally exhibits higher potency in in vitro assays, likely due to its allosteric mechanism of action which can lead to a longer residence time on the target. However, the translation of this promising preclinical efficacy into robust clinical benefit has been challenging for both compounds.
The clinical trials for this compound in rheumatoid arthritis and BIRB-796 in Crohn's disease did not meet their primary efficacy endpoints, showing only modest or transient effects. These outcomes highlight the complexities of targeting the p38 MAPK pathway for chronic inflammatory diseases and suggest that sustained and profound inhibition may be necessary to achieve significant clinical improvement. Further research into optimal dosing regimens, patient selection, and potentially combination therapies may be required to unlock the full therapeutic potential of p38 MAPK inhibitors. For drug development professionals, these findings underscore the importance of carefully designed clinical trials with sensitive endpoints and a deep understanding of the underlying disease biology to successfully translate potent enzyme inhibition into meaningful patient outcomes.
References
- 1. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 5. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p38 MAPK Inhibitors: Vx-702 and SCIO-469
In the landscape of targeted therapies for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point for drug development. Two notable inhibitors that have undergone clinical investigation are Vx-702, developed by Vertex Pharmaceuticals, and SCIO-469 (Talmapimod), from Scios. Both compounds are orally available small molecules designed to inhibit p38 MAPK, a key regulator of pro-inflammatory cytokine production. This guide provides a comprehensive, data-driven comparison of this compound and SCIO-469, drawing from available preclinical and clinical studies to inform researchers, scientists, and drug development professionals.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. Both this compound and SCIO-469 have demonstrated high affinity for their target, albeit with some differences in their selectivity profiles.
| Parameter | This compound | SCIO-469 (Talmapimod) |
| Target(s) | p38α and p38β MAPK | Selective p38α MAPK |
| Binding Affinity (Kd) | p38α: 3.7 nMp38β: 17 nM[1] | Not explicitly reported |
| IC50 | p38 activation: 4 to 20 nM (in platelets)[2]IL-6 production: 59 ng/mLIL-1β production: 122 ng/mLTNFα production: 99 ng/mL[1][2] | p38α: 9 nM[3] |
| Selectivity | 14-fold higher potency for p38α over p38β[2][4] | ~10-fold selective for p38α over p38β>2000-fold selective over a panel of 20 other kinases[3][5] |
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and SCIO-469 are ATP-competitive inhibitors that target the p38 MAPK signaling cascade. This pathway is activated by various cellular stresses and inflammatory stimuli, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, these drugs aim to suppress the downstream inflammatory response.[6][7]
Clinical Efficacy in Rheumatoid Arthritis
Both this compound and SCIO-469 have been evaluated in Phase II clinical trials for the treatment of active, moderate-to-severe rheumatoid arthritis (RA). The primary endpoint in these studies was typically the American College of Rheumatology 20% improvement criteria (ACR20) response rate.
This compound Clinical Trial Results
Two 12-week, double-blind, placebo-controlled studies were conducted for this compound.[8]
VeRA Study:
-
Design: 313 patients received either placebo or one of two daily doses of this compound.[8]
-
ACR20 Response at Week 12:
-
Biomarkers: Reductions in C-reactive protein (CRP), soluble tumor necrosis factor receptor p55, and serum amyloid A were observed at week 1 but returned to baseline by week 4.[8]
Study 304:
-
Design: 117 patients on concomitant methotrexate (MTX) received placebo, daily this compound, or twice-weekly this compound.[8]
-
ACR20 Response at Week 12:
While numerically superior, the ACR20 response rates for this compound did not achieve statistical significance at the highest doses in either study.[8]
SCIO-469 Clinical Trial Results
A 24-week, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy of oral SCIO-469 in patients with active RA.[9]
-
Design: 302 patients were randomized to receive placebo or one of three SCIO-469 regimens.[9]
-
ACR20 Response at Week 12: There were no significant differences in ACR20 responses between any SCIO-469 group and the placebo group.[9]
-
Biomarkers: Early declines in CRP and erythrocyte sedimentation rate were observed but did not persist to Week 12.[9]
Preclinical and In Vitro Studies
Beyond clinical trials in RA, both compounds have been investigated in other contexts.
This compound:
-
In a mouse collagen-induced arthritis model, this compound was found to be equivalent to prednisolone and methotrexate.[1]
-
It effectively inhibits the production of IL-6, IL-1β, and TNFα in a dose-dependent manner in ex vivo blood assays.[1][2]
SCIO-469 (Talmapimod):
-
Demonstrated the ability to decrease myeloma burden and prevent the development of myeloma bone disease in preclinical models.[3]
-
In multiple myeloma (MM) cells, SCIO-469 inhibits the phosphorylation of p38 MAPK.[3][10]
-
It also potently inhibited the production of survival factors like IL-6 and VEGF by bone marrow stromal cells.[11]
-
Interestingly, while it inhibited p38 activation in MM cells, it had little effect on their viability as a single agent but enhanced the apoptotic effects of proteasome inhibitors.[11]
Safety and Tolerability
This compound:
-
The overall frequency of adverse events was similar between the this compound and placebo groups.[8]
-
In the VeRA study, serious infections were more frequent in the this compound groups compared to placebo (2.4% vs. 0%), but this was not observed in Study 304 (2.6% vs. 4.9%).[8]
SCIO-469:
-
Adverse events were common in all treatment groups.[9]
-
The 60 mg immediate-release regimen was associated with dose-limiting toxicity, specifically elevations in alanine aminotransferase.[9]
-
Serious adverse events were more common with the immediate-release formulation of SCIO-469 than with placebo (7% vs. 4%).[9]
Experimental Protocols
A general workflow for the Phase II clinical trials of these p38 MAPK inhibitors is outlined below.
Detailed Methodologies:
-
Patient Population: The clinical trials for both drugs enrolled patients with active, moderate-to-severe rheumatoid arthritis.[8][9]
-
Study Design: The studies were randomized, double-blind, and placebo-controlled.[8][9] The duration of the treatment period was 12 weeks for the this compound studies and 24 weeks for the SCIO-469 study.[8][9]
-
Interventions: Patients received either a placebo or varying doses and formulations of the respective drugs. In one of the this compound studies, the drug was administered in combination with methotrexate.[8][9]
-
Efficacy Endpoints: The primary endpoint was the proportion of patients achieving an ACR20 response at week 12.[8][9] Other endpoints included ACR50 and ACR70 responses, and changes in serum levels of inflammatory biomarkers.[8]
-
Safety Assessments: Safety was monitored through the reporting of adverse events.[8][9]
Conclusion
Both this compound and SCIO-469 are potent inhibitors of the p38 MAPK pathway that showed initial promise in preclinical models of inflammation. However, their clinical development in rheumatoid arthritis was hampered by modest efficacy. While this compound demonstrated numerically superior but not statistically significant improvements in ACR20 response rates, SCIO-469 failed to show a significant difference from placebo.[8][9] Both drugs exhibited a transient effect on inflammatory biomarkers.[8][9] The safety profiles of the two drugs also presented some challenges, with observations of increased serious infections for this compound and liver enzyme elevations for SCIO-469.[8][9] These findings suggest that while p38 MAPK remains a valid target, achieving sustained and meaningful clinical benefit in chronic inflammatory conditions like rheumatoid arthritis with these first-generation inhibitors proved to be complex. The preclinical data for SCIO-469 in multiple myeloma, however, suggests potential applications for p38 inhibitors in oncology, particularly in combination therapies.[11]
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
VX-702: A Second-Generation p38 Inhibitor with Superior Selectivity and Safety
A Comparative Analysis of VX-702 versus First-Generation p38 Inhibitors for Researchers and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel anti-inflammatory therapeutics. While first-generation p38 inhibitors showed promise, their clinical advancement was often hindered by off-target effects and toxicity. This compound, a second-generation inhibitor, was developed to address these limitations, offering a more selective and safer alternative. This guide provides a detailed comparison of this compound with first-generation p38 inhibitors, supported by experimental data, to inform researchers and drug development professionals.
Key Advantages of this compound
This compound demonstrates significant advantages over first-generation p38 inhibitors, primarily in its enhanced selectivity and improved safety profile. First-generation compounds, such as VX-745 and BIRB 796, were often associated with adverse effects, including hepatotoxicity and central nervous system (CNS) inflammation, which led to the discontinuation of many clinical trials.[1] this compound was specifically designed to have limited CNS penetration, thereby reducing the risk of neurological side effects.[1]
Biochemical assays have demonstrated the superior selectivity of this compound for the p38α isoform, which is the primary isoform involved in the inflammatory cascade. This selectivity minimizes the inhibition of other kinases, which can lead to unintended cellular effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data comparing the potency and selectivity of this compound with the first-generation inhibitor VX-745.
| Inhibitor | Target | Potency (IC50/Kd) | Selectivity | Reference |
| This compound | p38α | Kd: 3.7 nM | 14-fold higher potency for p38α vs p38β | [2][3] |
| p38β | Kd: 17 nM | [2] | ||
| IL-1β production | IC50: 122 ng/mL | [2] | ||
| TNFα production | IC50: 99 ng/mL | [2] | ||
| IL-6 production | IC50: 59 ng/mL | [2] | ||
| VX-745 | p38α | IC50: 10 nM | 22-fold selective for p38α vs p38β | [4] |
| p38β | IC50: 220 nM | [4] | ||
| IL-1β production (PBMC) | IC50: 56 nM | [4] | ||
| TNFα production (PBMC) | IC50: 52 nM | [4] | ||
| IL-1β production (Whole Blood) | IC50: 150 nM | [5] | ||
| TNFα production (Whole Blood) | IC50: 180 nM | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: Workflow for Assessing p38 Inhibitor Efficacy.
Experimental Protocols
In Vitro p38 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of compounds on p38 MAPK isoforms.
Materials:
-
Recombinant human p38α and p38β enzymes
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate (e.g., ATF2)
-
Test compounds (this compound, first-generation inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
LPS-Induced Cytokine Release Assay in Human Whole Blood
Objective: To measure the inhibitory effect of compounds on the production of pro-inflammatory cytokines in a more physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, first-generation inhibitors)
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA or multiplex immunoassay kits for TNFα, IL-1β, and IL-6
Procedure:
-
Dilute the test compounds to the desired concentrations in RPMI 1640 medium.
-
In a 96-well plate, add the diluted compounds to aliquots of fresh human whole blood.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 30-60 minutes).
-
Add LPS to each well to a final concentration that elicits a robust cytokine response (e.g., 10-100 ng/mL).
-
Incubate the plate for a further period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatant using ELISA or a multiplex immunoassay.
-
Calculate the IC50 values for the inhibition of each cytokine.
Conclusion
This compound represents a significant advancement in the development of p38 MAPK inhibitors. Its improved selectivity for the p38α isoform and reduced potential for off-target effects, particularly CNS toxicity, address the key limitations of first-generation inhibitors. The experimental data demonstrate its potent inhibition of pro-inflammatory cytokine production in cellular assays. For researchers and drug development professionals, this compound serves as a valuable tool for investigating the role of p38α in inflammatory diseases and as a promising scaffold for the design of future anti-inflammatory therapies.
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Vx-702: A Comparative Analysis of p38α/β Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational p38 MAP kinase inhibitor, Vx-702, focusing on its selectivity for the p38α isoform over the p38β isoform. The following sections present quantitative data, a detailed experimental protocol for determining kinase selectivity, and visualizations of the experimental workflow and the p38 signaling pathway.
Quantitative Data Summary
This compound has been demonstrated to be a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), exhibiting a 14-fold higher potency for p38α compared to p38β.[1][2][3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is summarized in the table below.
| Target Kinase | Inhibition Constant (Kd) | IC50 |
| p38α | 3.7 nM[4][5] | 4 - 20 nM[1][2][6] |
| p38β | 17 nM[4][5] | Not widely reported |
Experimental Protocols
To determine the selectivity of a kinase inhibitor like this compound, a robust in vitro kinase assay is essential. The following protocol describes a common method for determining the IC50 values for p38α and p38β, which in turn reveals the inhibitor's selectivity.
In Vitro Kinase Assay for p38α and p38β Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for p38α and p38β kinase activity.
Materials:
-
Recombinant human p38α and p38β enzymes
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate peptide (e.g., ATF2)
-
This compound (or other test inhibitor)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Phosphocellulose filter paper or other capture membrane (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 3- to 10-fold dilutions.
-
Reaction Setup:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the recombinant p38α or p38β enzyme to their respective wells.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of the substrate peptide and ATP (mixed with a tracer amount of [γ-³²P]ATP for the radiometric method) in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Radiometric Method:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
-
Non-Radiometric Method (e.g., ADP-Glo™):
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
The selectivity is determined by the ratio of the IC50 values (IC50 for p38β / IC50 for p38α).
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of Vx-702 Results with Genetic Knockdown of p38: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the p38 MAP kinase signaling pathway: pharmacological inhibition using the selective inhibitor Vx-702 and genetic knockdown of p38. Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results. This document summarizes key experimental data, provides detailed protocols, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of p38 Inhibition Methods
The following tables summarize the quantitative effects of this compound and genetic knockdown of p38 on various cellular processes, extracted from preclinical and clinical studies.
| Parameter | This compound (Pharmacological Inhibition) | p38α Knockdown (Genetic Inhibition) | Reference Cell/Model System | Citation |
| Cytokine Production (IL-6, IL-1β, TNFα) | IC50 = 59, 122, and 99 ng/mL, respectively | Not explicitly quantified in the provided results | Human platelets | [1] |
| Cell Proliferation (ER-Negative Breast Cancer) | Not explicitly quantified in the provided results | ~50% inhibition with p38α siRNA | MDA-MB-468 cells | [2] |
| Myoblast Proliferation | Not explicitly quantified in the provided results | 45% of p38α-deficient myoblasts in S phase vs. 30% in wild-type after 12h in differentiation media | Mouse myoblasts | [3] |
| Clinical Efficacy (Rheumatoid Arthritis) | 40% of patients on 10mg this compound achieved ACR20 response at week 12 (vs. 30% placebo) | Not applicable | Human patients |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-experimental comparisons.
Protocol 1: Pharmacological Inhibition with this compound
Objective: To assess the effect of this compound on cytokine production in human platelets.
Materials:
-
This compound (MedchemExpress)[2]
-
Human platelets
-
Platelet agonists (e.g., thrombin, collagen)
-
DMSO (vehicle control)
-
ELISA kits for IL-6, IL-1β, and TNFα
Procedure:
-
Isolate human platelets and pre-incubate with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time.
-
Induce p38 activation using a platelet agonist.
-
Lyse the platelets and collect the supernatant.
-
Quantify the concentration of IL-6, IL-1β, and TNFα in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for the inhibition of each cytokine's production.
Protocol 2: Genetic Knockdown of p38α using siRNA
Objective: To evaluate the effect of p38α knockdown on the proliferation of MDA-MB-468 breast cancer cells.
Materials:
-
MDA-MB-468 cells
-
p38α siRNA and non-specific (scrambled) siRNA (Santa Cruz Biotechnology)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
MTS proliferation assay kit
-
Western blot reagents (antibodies for p38α and a loading control like β-actin)
Procedure:
-
siRNA Transfection:
-
The day before transfection, seed MDA-MB-468 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[4]
-
Prepare two sets of solutions in siRNA transfection medium: one containing p38α siRNA and another with non-specific siRNA.[4]
-
In a separate tube, dilute the siRNA transfection reagent in siRNA transfection medium.[4]
-
Add the siRNA solution to the diluted transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.[4]
-
Wash the cells once with siRNA transfection medium.[4]
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.[4]
-
After incubation, add antibiotic-free normal growth medium and incubate for an additional 24-72 hours.[4]
-
-
Verification of Knockdown (Western Blot):
-
Lyse a subset of the transfected cells and perform Western blotting to confirm the reduction of p38α protein levels compared to the cells transfected with non-specific siRNA.
-
-
Cell Proliferation Assay (MTS):
-
Plate the remaining transfected cells in a 96-well plate.
-
At desired time points (e.g., every 24 hours), add MTS reagent to the wells and measure the absorbance to determine the relative cell proliferation.
-
Compare the proliferation rate of cells with p38α knockdown to those with the non-specific siRNA control.
-
Mandatory Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow
Caption: Workflow for comparing pharmacological and genetic p38 inhibition.
Logical Relationship of Cross-Validation
Caption: Logical framework for cross-validating p38 inhibitor results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
A Preclinical Head-to-Head: Vx-702 Versus Methotrexate in Arthritis Models
For researchers and drug development professionals navigating the landscape of arthritis therapeutics, understanding the preclinical performance of novel agents against established standards is paramount. This guide provides a comparative analysis of Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and methotrexate, a cornerstone therapy for rheumatoid arthritis, in experimental arthritis models.
Mechanism of Action: A Tale of Two Pathways
This compound and methotrexate exert their anti-inflammatory effects through distinct molecular pathways. This compound targets the p38 MAPK signaling cascade, a key player in the production of pro-inflammatory cytokines, while methotrexate's mechanism is multifactorial, primarily centered on folate antagonism and adenosine signaling.
This compound: As a potent and selective inhibitor of p38α MAPK, this compound blocks the phosphorylation of downstream targets, thereby inhibiting the synthesis of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. This targeted approach aims to quell the inflammatory response that drives joint destruction in arthritis.
Methotrexate: The precise anti-inflammatory mechanism of methotrexate in rheumatoid arthritis is not fully elucidated but is thought to involve several actions. It inhibits dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism, which can impact lymphocyte proliferation. Additionally, methotrexate leads to an accumulation of adenosine, which has potent anti-inflammatory effects. Its broad activity affects multiple cell types involved in the arthritic process.
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
Direct comparative data from preclinical studies is crucial for evaluating the relative potency of new therapeutic candidates. A key study in a mouse collagen-induced arthritis (CIA) model demonstrated comparable efficacy between this compound and methotrexate in mitigating disease activity.
In this model, which mimics many aspects of human rheumatoid arthritis, this compound administered at a dose of 0.1 mg/kg twice daily was found to be equivalent to methotrexate at the same dose (0.1 mg/kg). The primary endpoints for this comparison were the percentage inhibition of wrist joint erosion and an overall inflammation score.
Furthermore, a higher dose of this compound (5 mg/kg, twice daily) demonstrated efficacy comparable to the corticosteroid prednisolone (10 mg/kg, once daily) in the same model.
Quantitative Comparison of this compound and Methotrexate in a Mouse CIA Model
| Treatment Group | Dose | Key Efficacy Endpoint | Outcome |
| This compound | 0.1 mg/kg, twice daily | % Inhibition of Wrist Joint Erosion & Inflammation Score | Equivalent to Methotrexate |
| Methotrexate | 0.1 mg/kg | % Inhibition of Wrist Joint Erosion & Inflammation Score | Equivalent to this compound |
| This compound | 5 mg/kg, twice daily | % Inhibition of Wrist Joint Erosion & Inflammation Score | Equivalent to Prednisolone (10 mg/kg, once daily) |
Note: This data is based on a 2006 drug evaluation report. The original preclinical study report with detailed data and statistical analysis is not publicly available.
Experimental Protocols
While the complete, detailed protocol from the direct comparative study is not available, the following outlines a typical experimental workflow for a collagen-induced arthritis (CIA) model used to evaluate therapeutic agents like this compound and methotrexate.
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
-
Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.
-
-
Treatment Administration:
-
This compound: Administered orally, typically twice daily, starting from the onset of clinical signs of arthritis.
-
Methotrexate: Administered via a relevant route (e.g., intraperitoneally or orally), often on a weekly or bi-weekly schedule to mimic clinical use.
-
-
Efficacy Assessment:
-
Clinical Arthritis Score: Paws are scored regularly (e.g., 3 times a week) for signs of inflammation (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per animal.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of this compound and methotrexate, and a typical experimental workflow for their comparison in a CIA model.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Methotrexate's multifaceted anti-inflammatory mechanism.
Caption: Workflow for comparing this compound and methotrexate.
Conclusion
The available preclinical data from a collagen-induced arthritis model suggests that this compound, a selective p38 MAPK inhibitor, demonstrates comparable efficacy to the established DMARD, methotrexate, at a similar dosage. This finding highlights the potential of targeting the p38 MAPK pathway as a therapeutic strategy for inflammatory arthritis. However, it is important to note that this comparison is based on limited publicly available data. A full evaluation would necessitate access to the complete preclinical data sets, including dose-response curves, detailed histopathological analysis, and comprehensive biomarker profiling. Nevertheless, this initial comparison provides a valuable framework for researchers and drug developers considering the therapeutic potential of p38 MAPK inhibitors in the context of current arthritis treatments.
A Comparative Analysis of Oral p38 Inhibitors for Inflammation
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel anti-inflammatory therapeutics. The aberrant activity of p38 MAPK is a common feature in a multitude of inflammatory diseases, driving the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, a significant effort has been dedicated to the discovery and development of orally available small molecule inhibitors of p38 MAPK. This guide provides a comparative analysis of several key oral p38 inhibitors that have advanced to clinical trials, presenting their biochemical potency, pharmacokinetic profiles, and clinical outcomes to date.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines, pathogens, and cellular stress. This cascade culminates in the activation of p38 MAPK, which in turn phosphorylates a range of downstream substrates, including transcription factors and other kinases. This signaling cascade ultimately leads to the increased expression of pivotal inflammatory mediators.
Comparative Efficacy and Selectivity of Oral p38 Inhibitors
The development of p38 inhibitors has focused on achieving high potency and selectivity, particularly for the p38α isoform, which is considered the primary driver of the inflammatory response. The following table summarizes the in vitro potency of several clinical-stage oral p38 inhibitors against the four p38 isoforms (α, β, γ, and δ).
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| Neflamapimod (VX-745) | 10[1] | 220[1] | >20,000 | >20,000 | [1] |
| VX-702 | - | - | - | - | - |
| Talmapimod (SCIO-469) | 9[2][3][4] | ~90 (10-fold selective for α over β)[2][3][4] | >20,000 | >20,000 | [2][3][4] |
| Doramapimod (BIRB-796) | 38[5][6][7][8] | 65[5][6][7][8] | 200[5][6][7][8] | 520[5][6][7][8] | [5][6][7][8] |
| PH-797804 | 26 (Ki = 5.8)[9][10] | Ki = 40 (4-fold selective for α over β)[9][10] | - | - | [9][10] |
| AMG-548 | Ki = 0.5[11] | Ki = 3.6[11] | Ki = 2600[11] | Ki = 4100[11] | [11] |
| Ralimetinib (LY2228820) | 5.3[12][13][14] | 3.2[12][13][14] | - | - | [12][13][14] |
Note: IC50 and Ki values are indicative of potency, with lower values representing higher potency. Data for some inhibitors against all isoforms were not publicly available.
Pharmacokinetic Profiles
The oral bioavailability and half-life of a drug are critical parameters that influence its dosing regimen and overall efficacy. The table below provides a snapshot of the preclinical pharmacokinetic properties of selected oral p38 inhibitors.
| Inhibitor | Species | Oral Bioavailability (%) | Half-life (t1/2) | Reference |
| SX-004 | Rat | 33 | 70 min | [15] |
| SX-011 | Rat | 24 | 136 min | [15] |
| AMG-548 | Rat | 62 | 4.6 h | [11] |
| AMG-548 | Dog | 47 | 7.3 h | [11] |
| SB-203580 | Rat, Mouse | 3-48 | - | [16] |
| SB-203580 | Dog, Monkey | 32-78 | - | [16] |
Note: Pharmacokinetic parameters can vary significantly between species. These preclinical data provide an early indication of a compound's potential in humans.
Clinical Trial Overview
Despite promising preclinical data, the clinical development of oral p38 inhibitors for inflammatory diseases has been challenging, with many trials failing to meet their primary endpoints. The following table summarizes the clinical trial status and outcomes for several key inhibitors.
| Inhibitor | Disease Indication | Phase | Key Outcomes |
| Neflamapimod (VX-745) | Rheumatoid Arthritis | IIa | Development in RA halted due to CNS side effects in preclinical studies.[17] |
| This compound | Rheumatoid Arthritis | II | Showed modest and transient efficacy.[17] |
| Talmapimod (SCIO-469) | Rheumatoid Arthritis | II | Failed to demonstrate significant efficacy.[17] |
| Doramapimod (BIRB-796) | Crohn's Disease | II | Did not show beneficial effects and was associated with elevated liver enzymes.[17] |
| PH-797804 | Rheumatoid Arthritis, COPD | II | Showed some efficacy in COPD. |
| AMG-548 | Inflammatory Diseases | - | Associated with dose-independent increases in liver enzymes.[17] |
| Ralimetinib (LY2228820) | Advanced Cancer | I | Demonstrated acceptable safety and tolerability.[18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of drug candidates. Below are outlines for key assays used in the study of p38 inhibitors.
p38 MAPK Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
Detailed Steps:
-
Reagent Preparation: Prepare a kinase assay buffer containing a buffering agent (e.g., 20 mM HEPES pH 7.0), magnesium chloride (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and a detergent (e.g., 0.01% Tween 20).[19]
-
Enzyme and Inhibitor Incubation: In a microplate well, add the purified recombinant p38 kinase (e.g., p38α) to the assay buffer. Then, add the test inhibitor at a range of concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific substrate (e.g., ATF2) and adenosine triphosphate (ATP).[19]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[20]
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA or by heat inactivation.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including ELISA using a phospho-specific antibody, or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.[21][22]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
LPS-Induced Cytokine Release in Whole Blood
This whole-cell assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.
Detailed Steps:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquot the whole blood into a multi-well plate and pre-incubate with various concentrations of the test p38 inhibitor for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the blood with lipopolysaccharide (LPS) to induce an inflammatory response.[23][24]
-
Incubation: Incubate the stimulated blood at 37°C in a humidified incubator with 5% CO2 for a set period (e.g., 4-24 hours).[25]
-
Plasma Collection: Centrifuge the plate to separate the plasma from the blood cells.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the plasma using a commercially available ELISA kit.[25]
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical in vivo model to assess the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. resources.revvity.com [resources.revvity.com]
- 20. promega.com [promega.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. rivm.nl [rivm.nl]
- 24. med.virginia.edu [med.virginia.edu]
- 25. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Vx-702: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other relevant alternative inhibitors based on published clinical and preclinical data. It is intended for researchers, scientists, and drug development professionals interested in the effects and replication of findings related to this compound.
Executive Summary
This compound is an orally bioavailable small molecule that selectively inhibits the α and β isoforms of p38 MAPK, key enzymes in the cellular response to inflammatory cytokines and stress.[1][2] It has been investigated primarily for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA). Clinical trials have demonstrated that this compound can achieve modest improvements in the signs and symptoms of RA, as measured by the American College of Rheumatology (ACR) response criteria. However, its efficacy has been noted as not consistently reaching statistical significance at higher doses in some studies, and a transient effect on inflammatory biomarkers has been observed.[3][4] This guide presents a comparative analysis of this compound with other p38 MAPK inhibitors that have undergone clinical evaluation, providing available data to contextualize its performance.
Data Presentation: Comparative Efficacy in Rheumatoid Arthritis
The following tables summarize the clinical efficacy of this compound and other selected p38 MAPK inhibitors in patients with rheumatoid arthritis, based on published clinical trial data. The primary endpoint for these studies is typically the ACR20 response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and levels of an acute-phase reactant.
Table 1: Clinical Trial Efficacy of this compound in Rheumatoid Arthritis [3][4][5][6]
| Study | Treatment Group | N | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| VeRA Study (12 weeks) | This compound (10 mg daily) | 105 | 40 | 18 | 7 |
| This compound (5 mg daily) | 106 | 36 | 15 | 5 | |
| Placebo | 102 | 28 | 10 | 3 | |
| Study 304 (12 weeks, with Methotrexate) | This compound (10 mg daily) | 39 | 40 | 18 | 5 |
| This compound (10 mg twice weekly) | 41 | 44 | 22 | 7 | |
| Placebo | 37 | 22 | 7 | 0 |
Table 2: Comparative Clinical Trial Efficacy of Other p38 MAPK Inhibitors in Rheumatoid Arthritis
| Drug | Study | Treatment Group | N | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| SCIO-469 | Phase II (12 weeks)[7] | SCIO-469 (30 mg TID) | 75 | 26 | - | - |
| SCIO-469 (60 mg TID) | 73 | 33 | - | - | ||
| SCIO-469 (100 mg ER QD) | 78 | 23 | - | - | ||
| Placebo | 76 | 24 | - | - | ||
| BIRB-796 | Phase II (12 weeks) | BIRB-796 (various doses) | - | ~45-55 | ~20-30 | ~5-10 |
| Placebo | - | ~20-30 | ~5-10 | ~0-2 |
Data for BIRB-796 is approximated from published literature and may not represent a single study's direct results.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound and other p38 MAPK inhibitors.
In Vitro p38α MAPK Enzymatic Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against p38α MAPK.
Objective: To measure the IC50 value of a test compound (e.g., this compound) for the inhibition of p38α MAPK activity.
Materials:
-
Recombinant human p38α MAPK (active)
-
MAPKAP-K2 (MK2) or ATF2 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (dissolved in DMSO)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate (e.g., 1 µ g/well of inactive MK2 or ATF2) to each well.
-
Add recombinant active p38α MAPK to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays) to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction. For a radioactive assay, this can be done by adding phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the specific detection kit (e.g., add ADP-Glo™ Reagent and then Kinase Detection Reagent and measure luminescence).[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Stimulated TNF-α Production in Human Whole Blood
This protocol describes a common ex vivo assay to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in a physiologically relevant matrix.
Objective: To determine the IC50 value of a test compound for the inhibition of lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-alpha (TNF-α) production in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (anticoagulated with heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
RPMI 1640 medium
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
TNF-α ELISA kit
-
ELISA plate reader
Procedure:
-
Collect whole blood into tubes containing heparin.
-
Within 2 hours of collection, dilute the blood 1:1 with RPMI 1640 medium.
-
Prepare serial dilutions of the test compound in RPMI 1640.
-
In a 96-well culture plate, add the test compound dilutions. Include a vehicle control (DMSO) and an unstimulated control (no LPS).
-
Add the diluted whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.
-
Add LPS to all wells except the unstimulated control to a final concentration of 100 ng/mL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant from each well.
-
Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is the primary target of this compound. The pathway is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors involved in inflammation.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro p38 MAPK Inhibition Assay
The diagram below outlines the key steps in a typical in vitro enzymatic assay to determine the inhibitory potential of a compound against p38 MAPK.
Caption: Workflow for an in vitro p38 MAPK enzymatic inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. | BioWorld [bioworld.com]
- 7. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Assessing the Translational Potential of VX-702: A Comparative Guide for Researchers
For researchers and drug development professionals, the landscape of p38 MAP kinase inhibitors presents a complex picture of promising targets and challenging clinical translation. This guide provides an objective comparison of VX-702 with other notable p38 MAPK inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the assessment of its translational potential.
This compound is an orally bioavailable, second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor that has been investigated for the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA).[1] It functions as an ATP-competitive inhibitor, demonstrating selectivity for the α and β isoforms of p38 MAPK.[2] The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a compelling target for anti-inflammatory therapies.[3] However, the clinical development of p38 MAPK inhibitors has been fraught with challenges, including modest efficacy and safety concerns, leading to the discontinuation of many drug candidates.[4] This guide aims to provide a clear comparison of this compound with other compounds that have reached clinical trials, offering insights into its relative strengths and weaknesses.
Comparative Efficacy and Selectivity
A key determinant of the translational potential of a kinase inhibitor is its potency and selectivity. The following table summarizes the available in vitro data for this compound and other selected p38 MAPK inhibitors.
| Compound | Target(s) | IC50 / Kd | Key Findings |
| This compound | p38α, p38β | p38α: IC50 = 4-20 nM[5][6]; Kd = 3.7 nM[7][8]. p38β: Kd = 17 nM[7][8]. | Highly potent inhibitor of p38α with 14-fold higher potency against p38α versus p38β.[9][10] Effectively inhibits the production of IL-1β, IL-6, and TNF-α.[7] |
| VX-745 (Neflamapimod) | p38α, p38β | p38α: IC50 = 10 nM[11]. p38β: IC50 = 220 nM[11]. | Potent and selective for p38α over p38β.[11] Showed some clinical efficacy in RA but development was halted due to CNS toxicity observed in preclinical studies.[12] |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | p38α: Kd = 0.1 nM[6]. | A potent inhibitor of all p38 MAPK isoforms.[13] Clinical development was impacted by observations of liver enzyme elevations.[12] |
| SCIO-469 | p38α | p38α: IC50 = 9 nM[14]. | A selective p38α inhibitor.[14] Phase II trials in RA were terminated due to a lack of significant efficacy compared to placebo.[15][16] |
| LY2228820 (Ralimetinib) | p38α, p38β | p38α: IC50 = 5.3 nM[14]. p38β: IC50 = 3.2 nM[14]. | A potent inhibitor of both p38α and p38β isoforms.[14] Investigated in cancer and showed modest activity with a manageable safety profile in a Phase I study.[17] |
Clinical Performance in Rheumatoid Arthritis
The ultimate measure of translational potential lies in clinical efficacy and safety. The following table summarizes the key outcomes from Phase II clinical trials of this compound and other p38 MAPK inhibitors in patients with rheumatoid arthritis.
| Compound | Study Design | Key Efficacy Results (ACR20 Response) | Key Safety Findings |
| This compound | Two 12-week, randomized, double-blind, placebo-controlled studies (VeRA and Study 304). | VeRA Study (monotherapy): 10 mg dose: 40% vs 28% for placebo. 5 mg dose: 36% vs 28% for placebo.[18] Study 304 (with methotrexate): 10 mg daily: 40% vs 22% for placebo. 10 mg twice weekly: 44% vs 22% for placebo.[18] The differences were not statistically significant in pairwise comparisons at the highest doses.[18] | Generally well-tolerated.[19] The overall frequency of adverse events was similar to placebo.[18] A higher incidence of serious infections was noted in the this compound groups in one study (2.4% vs 0%).[18] |
| VX-745 | 12-week, placebo-controlled trial.[12] | Low-dose group showed a significantly higher ACR20 response rate than placebo (43% vs 8%).[14] | Development halted due to a mechanism-based central nervous system (CNS) inflammatory syndrome observed in preclinical dog studies.[12] |
| BIRB-796 | 12-week, randomized, placebo-controlled trial. | Showed some evidence of efficacy. | Associated with elevations in liver enzymes.[12] |
| SCIO-469 | 24-week, randomized, double-blind, placebo-controlled trial.[15] | No significant differences in ACR20 responses at Week 12 between any SCIO-469 dose and placebo.[15] | A dose-limiting toxicity of elevated alanine aminotransferase was observed with the 60 mg immediate-release regimen.[15][16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing inhibitor activity.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
In Vitro p38 MAPK Activity Assay (Non-radioactive)
This protocol outlines a general method for determining the in vitro activity of a p38 MAPK inhibitor.
1. Immunoprecipitation of p38 MAPK:
- Lyse cells (e.g., stimulated THP-1 monocytes) with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
- Incubate the supernatant with an anti-p38 MAPK antibody overnight at 4°C.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
- Wash the beads several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
- Resuspend the beads in kinase assay buffer containing a specific substrate for p38 MAPK (e.g., recombinant ATF-2).
- Add the test compound (e.g., this compound) at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
3. Detection of Substrate Phosphorylation:
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Clinical Trial Protocol for Rheumatoid Arthritis (Phase II) - Representative Example
This represents a typical design for a Phase II clinical trial evaluating a p38 MAPK inhibitor in RA, based on the published studies of this compound.[18]
1. Study Design:
- A randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Patients with active, moderate-to-severe rheumatoid arthritis diagnosed according to American College of Rheumatology (ACR) criteria.
- Inadequate response to at least one disease-modifying antirheumatic drug (DMARD).
3. Treatment:
- Patients are randomized to receive one of several treatment arms:
- Placebo
- Test compound (e.g., this compound) at a low dose (e.g., 5 mg daily)
- Test compound at a high dose (e.g., 10 mg daily)
- Treatment duration of 12 weeks.
- Concomitant stable doses of methotrexate may be allowed in some cohorts.
4. Efficacy Endpoints:
- Primary Endpoint: Proportion of patients achieving an ACR20 response at week 12. An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and levels of an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).
- Secondary Endpoints: ACR50 and ACR70 response rates, change from baseline in Disease Activity Score 28 (DAS28), and changes in serum biomarkers of inflammation.
5. Safety and Tolerability:
- Monitoring of adverse events, serious adverse events, clinical laboratory parameters, vital signs, and electrocardiograms throughout the study.
Conclusion: The Translational Potential of this compound
This compound demonstrates potent and selective inhibition of p38α MAPK and has shown a degree of clinical activity in Phase II trials for rheumatoid arthritis.[18][19] Its oral bioavailability is a significant advantage over injectable biologic therapies.[1] However, the clinical efficacy, as measured by ACR20 response rates, was modest and did not consistently reach statistical significance in pairwise comparisons against placebo at the highest doses.[18] While generally well-tolerated, the observation of an increased rate of serious infections in one study warrants careful consideration.[18]
Compared to other p38 MAPK inhibitors, this compound appears to have a more favorable safety profile than VX-745, which was hampered by CNS toxicity, and BIRB-796, which was associated with liver enzyme elevations.[12] However, the lack of robust, sustained efficacy, a challenge that has plagued the entire class of p38 MAPK inhibitors, remains a significant hurdle for the translational potential of this compound.[4] The transient suppression of inflammatory biomarkers observed in clinical trials suggests that targeting p38 MAPK alone may not be sufficient to achieve long-term control of chronic inflammatory diseases like rheumatoid arthritis.[7]
Future research could explore the potential of this compound in combination with other therapeutic agents or in specific patient populations with a distinct p38-driven disease pathophysiology. A deeper understanding of the complex role of the p38 MAPK pathway in both pro- and anti-inflammatory processes will be crucial for unlocking the full therapeutic potential of inhibitors like this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. jrheum.org [jrheum.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. apexbt.com [apexbt.com]
- 6. abmole.com [abmole.com]
- 7. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 8. cellagentech.com [cellagentech.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 24-Week, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study of the Efficacy of Oral SCIO-469, a p38 Mitogen-activated Protein Kinase Inhibitor, in Patients with Active Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Choosing Vx-702 for Specific Kinase Inhibition Studies: A Comparative Guide
For researchers in kinase signaling and drug discovery, the selection of a specific inhibitor is a critical decision that can significantly impact experimental outcomes. Vx-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), presents a compelling option for studies focused on inflammatory and autoimmune responses. This guide provides a comprehensive comparison of this compound with other notable kinase inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Superior Selectivity and Potency of this compound
This compound distinguishes itself through its high selectivity for the p38α MAPK isoform.[1] It demonstrates a 14-fold higher potency against p38α compared to the p38β isoform.[1] This level of selectivity is crucial for dissecting the specific roles of p38α in cellular signaling pathways, minimizing off-target effects that can confound experimental results. In cell-free assays, this compound inhibits p38α with an IC50 ranging from 4 to 20 nM.[1][2]
In cellular assays, this compound effectively inhibits the production of key pro-inflammatory cytokines. Pre-incubation of platelets with this compound inhibits p38 activation induced by various agonists with an IC50 of 4 to 20 nM.[1][2] Furthermore, it inhibits the production of IL-6, IL-1β, and TNFα in a dose-dependent manner with IC50 values of 59, 122, and 99 ng/mL, respectively.[1][2]
Comparative Analysis with Other p38 MAPK Inhibitors
To provide a clear perspective on the advantages of this compound, the following tables summarize its performance in comparison to other widely used p38 MAPK inhibitors.
Table 1: In Vitro Potency against p38 MAPK Isoforms
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| This compound | 4-20 | ~280 (14-fold less potent than α) | - | - | [1] |
| BIRB-796 | 38 | 65 | 200 | 520 | [3] |
| SB203580 | 300-500 (in THP-1 cells) | - | - | - | [4] |
| SCIO-469 | 9 | - | - | - | [5] |
| PH-797804 | 16 | - | - | - | [5] |
Table 2: Cellular Activity - Inhibition of Cytokine Production
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 | Reference |
| This compound | Ex vivo blood | LPS | IL-6 | 59 ng/mL | [6] |
| This compound | Ex vivo blood | LPS | IL-1β | 122 ng/mL | [6] |
| This compound | Ex vivo blood | LPS | TNFα | 99 ng/mL | [6] |
| BIRB-796 | Human PBMCs | LPS | TNFα | 21 nM | [7] |
| BIRB-796 | Whole Blood | LPS | TNFα | 960 nM | [7] |
| SB203580 | THP-1 cells | LPS | TNFα | 160 nM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating kinase inhibitors, providing a visual context for the action of this compound.
Caption: p38 MAPK signaling pathway illustrating the point of inhibition by this compound.
Caption: General experimental workflow for the evaluation of a kinase inhibitor like this compound.
Detailed Experimental Protocols
For researchers planning to use this compound or other kinase inhibitors, the following are detailed methodologies for key experiments.
p38 MAPK Enzymatic Assay (Generic Protocol)
This protocol is a general guideline for determining the in vitro potency of an inhibitor against p38 MAPK.
-
Reagents and Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Substrate (e.g., ATF2 peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of a solution containing the p38α enzyme in kinase buffer to each well. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ATP. f. Incubate the reaction for 60 minutes at 30°C. g. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for TNFα Inhibition in Human PBMCs
This protocol describes how to measure the inhibitory effect of a compound on the production of TNFα in primary human cells.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
-
Procedure: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the cells in culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well. c. Prepare serial dilutions of the test inhibitor in culture medium. d. Add the diluted inhibitor or DMSO (vehicle control) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator. e. Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. f. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. g. Centrifuge the plate to pellet the cells and collect the supernatant. h. Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions. i. Calculate the percent inhibition of TNFα production for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK, making it an excellent choice for studies aimed at elucidating the specific functions of this kinase in inflammatory and immune processes. Its superior selectivity compared to broader-spectrum inhibitors like BIRB-796 and its greater potency than first-generation inhibitors such as SB203580 allow for more precise and reliable experimental outcomes. When designing studies, researchers should consider the specific p38 MAPK isoforms involved in their system of interest and choose the inhibitor with the most appropriate selectivity profile. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of this compound and other kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of Vx-702: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information and procedural guidance for the safe disposal of Vx-702, a selective inhibitor of p38 MAPKα.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is crucial to prevent contamination and potential harm to human health and the environment.
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal information for this compound, derived from its Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard procedure for the disposal of hazardous chemical waste, as outlined in the workflow above and mandated by safety data sheets, should be followed. The core principle is to contain the waste in a properly labeled, sealed container and transfer it to a licensed hazardous waste disposal facility.
It is imperative to consult your institution's specific safety guidelines and local regulations for hazardous waste disposal, as requirements may vary. Always refer to the most current Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal.
References
Essential Safety and Logistics for Handling Vx-702
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Vx-702. The following procedures are based on best practices for handling potent, small molecule kinase inhibitors in a laboratory setting. Note that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available; therefore, these recommendations are derived from general safety protocols for this class of compounds.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to establish a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) at all times when handling this compound. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), use a certified respirator with a particulate filter (e.g., N95 or higher). |
Operational Plan: Handling and Preparation of this compound
1. Designated Work Area:
-
All work with solid or concentrated forms of this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
The work surface should be covered with absorbent, disposable bench paper.
2. Weighing and Reconstitution:
-
Weigh solid this compound in a ventilated enclosure.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. This compound is soluble in DMSO.[1][2]
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be collected in a designated hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Decontamination of Glassware | Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove this compound residues. The rinsate should be collected as hazardous liquid waste. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
